11-Tricosene
Description
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Structure
2D Structure
Properties
CAS No. |
52078-56-5 |
|---|---|
Molecular Formula |
C23H46 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
(E)-tricos-11-ene |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22H2,1-2H3/b23-21+ |
InChI Key |
RIERBYNHXFKVQP-XTQSDGFTSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCCCCC |
Synonyms |
11-tricosene 7-tricosene 7-tricosene, (E)-isomer 7-tricosene, (Z)-isomer tricos-7-ene |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-11-Tricosene: An Exploration into a Putative Insect Pheromone
An In-depth Technical Guide on the Core Principles of Discovery and Function, Drawing from Well-Studied Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract: (Z)-11-tricosene is a long-chain mono-unsaturated hydrocarbon, a class of molecules pivotal to insect chemical communication. While its specific biological role remains largely uncharacterized in scientific literature, its isomers, (Z)-9-tricosene (muscalure) and (Z)-7-tricosene, are among the most well-studied pheromones, primarily in Dipteran species like the housefly (Musca domestica) and the fruit fly (Drosophila melanogaster). This technical guide synthesizes the foundational knowledge surrounding the discovery, function, biosynthesis, and neural reception of these analogous compounds to provide a comprehensive framework for the potential investigation of (Z)-11-tricosene. We detail established experimental protocols, present quantitative data from key studies on its isomers, and visualize the underlying biological pathways and experimental workflows. This document serves as a critical resource for researchers aiming to explore the chemical ecology of (Z)-11-tricosene and other insect cuticular hydrocarbons.
Introduction: The Chemical Language of Insects
Insects inhabit a world dominated by chemical cues. Semiochemicals, the compounds that mediate these interactions, are fundamental to their survival and reproduction. Among these, cuticular hydrocarbons (CHCs) are particularly significant. Primarily evolved as a lipid layer on the insect's exoskeleton to prevent desiccation, many CHCs have been co-opted as signaling molecules, or pheromones.[1][2][3] These compounds, typically ranging from 21 to 35 carbons in length, can be saturated (n-alkanes), unsaturated (alkenes), or methyl-branched.[4]
The tricosenes (C23H46) are a group of monoene CHCs that play crucial roles in the chemical communication of many insect species. The position of the double bond is critical to the molecule's function. This guide focuses on (Z)-11-tricosene, a specific isomer whose function is not well-documented. To build a predictive and methodological framework, we will draw heavily upon the extensive research conducted on two of its most prominent isomers:
-
(Z)-9-Tricosene (Muscalure): First identified in the housefly, Musca domestica, it functions as a female-produced sex pheromone that attracts and stimulates males.[5][6]
-
(Z)-7-Tricosene: A principal male CHC in Drosophila melanogaster, it acts as an anti-aphrodisiac to other males and a chemical stimulant for females, influencing their receptivity.[7][8][9]
Understanding the principles derived from these well-studied analogues provides a robust starting point for investigating the discovery and function of (Z)-11-tricosene.
Discovery and Identification of Tricosene Isomers
The discovery of CHC pheromones follows a structured workflow that combines behavioral observation, chemical extraction, and sophisticated analytical techniques. The identification of (Z)-9-tricosene in the 1970s serves as a classic example. Early studies observed that extracts of female housefly cuticular lipids stimulated mating strikes by males.[10] This behavioral bioassay was crucial for guiding the chemical isolation and identification process, which culminated in pinpointing (Z)-9-tricosene as the active compound.[5][10]
The general workflow for such a discovery is as follows:
This process confirms that a specific molecule is not just present on the cuticle but is also responsible for eliciting a specific behavioral response.
Function of Tricosene Pheromones in Insects
The function of a pheromone is context-dependent, varying with the species, sex, and social environment. For tricosene isomers, several key functions have been identified.
-
Sex Attraction and Aphrodisiac: In M. domestica, (Z)-9-tricosene produced by females attracts males for mating.[6] In D. melanogaster, (Z)-7-tricosene produced by males acts as an aphrodisiac for females, increasing their sexual receptivity and shortening mating latency.[8][9]
-
Aggregation: In Drosophila, males are stimulated by food odors to deposit (Z)-9-tricosene, which then acts as an aggregation pheromone for both sexes and guides female oviposition decisions.[11][12]
-
Male-Male Repulsion (Anti-aphrodisiac): The (Z)-7-tricosene on the cuticle of D. melanogaster males inhibits courtship between males.[7][13]
Data Presentation: Quantitative Analysis of Tricosene Isomers
The following tables summarize quantitative data on the abundance and behavioral effects of (Z)-7-tricosene and (Z)-9-tricosene, which serve as a benchmark for potential studies on (Z)-11-tricosene.
Table 1: Abundance of Key Cuticular Hydrocarbons in Drosophila melanogaster
| Genotype/Sex | (Z)-7-Tricosene (ng/fly) | (Z)-7-Pentacosene (ng/fly) | (Z,Z)-7,11-Heptacosadiene (ng/fly) | Reference |
| Wild-Type Male | ~1200 | ~600 | Not significant | [14] |
| Wild-Type Female | ~200 | ~400 | ~800 | [14] |
Table 2: Behavioral Response to Synthetic (Z)-9-Tricosene in Musca domestica
| Compound/Bait | Mean No. of Flies Captured / hour | Predominant Sex Captured | Reference |
| Sugar Bait Only | 81.0 | Male (65%) | [15] |
| Sugar + 0.1% (Z)-9-Tricosene | 85.5 | Male (65%) | [15] |
| Commercial Bait (0.5% Imidacloprid + 0.1% (Z)-9-Tricosene) | 116.5 | Male (65%) | [15] |
Biosynthesis and Olfactory Signaling
The production and perception of CHC pheromones are controlled by specific genetic and neural pathways.
Biosynthesis Pathway
CHCs are synthesized in specialized abdominal cells called oenocytes from fatty acid precursors.[16] The biosynthesis involves a series of enzymatic steps, primarily driven by elongases (which extend the carbon chain) and desaturases (which introduce double bonds).[17][18] The specific desaturase enzyme determines the position of the double bond (e.g., a Δ9-desaturase is implicated in (Z)-9-tricosene synthesis). The final step is often a decarboxylation reaction mediated by a cytochrome P450 enzyme, which converts a fatty aldehyde into the corresponding hydrocarbon.[3]
Olfactory Signaling Pathway
Perception of CHC pheromones occurs in sensory neurons housed within hair-like structures called sensilla, located primarily on the insect's antennae or legs.[5] Volatile pheromones diffuse through pores in the sensilla and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph. The OBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) on the dendritic membrane of an Olfactory Sensory Neuron (OSN).
Insect ORs are ligand-gated ion channels that typically form a heterodimer consisting of a specific tuning receptor (e.g., Or7a for (Z)-9-tricosene in Drosophila) and a highly conserved co-receptor (Orco).[11][12] Ligand binding opens the channel, causing a depolarization of the neuron, which generates an action potential that is sent to the antennal lobe of the brain for processing.
Experimental Protocols
Investigating (Z)-11-tricosene requires a suite of established methodologies. The following protocols provide a detailed guide for each critical step.
Protocol: Cuticular Hydrocarbon Extraction and Analysis
Objective: To extract, identify, and quantify (Z)-11-tricosene from an insect's cuticle.
Methodology:
-
Sample Preparation: Collect individual insects (or puparial cases) of a known age and sex. They can be analyzed fresh or after being stored at -20°C.
-
Extraction: Immerse a single insect in 200 µL of a non-polar solvent like hexane for 5-10 minutes at room temperature in a glass vial. This dissolves the CHCs from the cuticle without extracting internal lipids.
-
Internal Standard: Add a known amount (e.g., 50 ng) of an internal standard (e.g., n-eicosane or another hydrocarbon not present in the sample) to the hexane extract for quantification.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen until the volume is reduced to approximately 10-20 µL.
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[19]
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at an initial temperature of 150°C, hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 320°C, and hold for 10 minutes.[19]
-
Carrier Gas: Use Helium at a constant flow rate.
-
MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-600.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to authentic standards.
-
Quantify the amount of (Z)-11-tricosene by comparing its peak area to the peak area of the internal standard.
-
Protocol: Electroantennography (EAG)
Objective: To determine if an insect's antenna can detect (Z)-11-tricosene.
Methodology:
-
Insect Preparation: Immobilize a live insect (e.g., in a pipette tip with the head and antennae protruding). Excise an antenna at the base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the basal end.
-
Stimulus Preparation: Prepare serial dilutions of synthetic (Z)-11-tricosene in a solvent like paraffin oil. Apply a small amount (e.g., 10 µL) to a piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a negative control.
-
Stimulus Delivery: Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the stimulus pipette, aimed at the prepared antenna.
-
Recording and Amplification: Record the voltage difference between the electrodes using a high-impedance amplifier. The transient negative voltage deflection is the EAG response.[20]
-
Data Analysis: Measure the peak amplitude (in millivolts) of the EAG response. Compare the response to (Z)-11-tricosene with the response to the solvent control. A significantly larger response to the compound indicates detection.
Protocol: Behavioral Bioassay (Two-Choice Olfactometer)
Objective: To assess the behavioral response (attraction or repulsion) of an insect to (Z)-11-tricosene.
Methodology:
-
Apparatus: Use a Y-tube olfactometer, which consists of a central arm where insects are introduced and two side arms.
-
Airflow: Pass a purified, humidified, and constant airflow through both arms of the olfactometer.
-
Stimulus Application: In one arm, place a filter paper treated with a specific dose of synthetic (Z)-11-tricosene dissolved in a solvent. In the other arm, place a filter paper treated with the solvent alone (control).
-
Insect Introduction: Release a single insect at the downwind end of the central arm.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms.
-
Data Collection: Record the number of insects choosing the treatment arm versus the control arm. To avoid spatial bias, rotate the Y-tube 180 degrees and switch the positions of the treatment and control odors periodically.
-
Statistical Analysis: Use a Chi-square test or a binomial test to determine if the number of insects choosing the (Z)-11-tricosene-treated arm is significantly different from a 50:50 distribution.
Conclusion and Future Directions
While (Z)-11-tricosene is a known chemical compound, its role as a semiochemical in the insect world is a significant knowledge gap. This guide provides a comprehensive framework based on robust research into its well-characterized isomers, (Z)-9-tricosene and (Z)-7-tricosene. The functions of these analogues as sex, aggregation, and anti-aphrodisiac pheromones, combined with the detailed methodologies for their study, offer a clear roadmap for future investigations.
Future research should focus on:
-
Screening: Performing broad GC-MS screens of CHC profiles across diverse insect taxa to identify species that produce (Z)-11-tricosene in significant quantities.
-
Functional Assays: Utilizing the EAG and behavioral bioassay protocols outlined here to test the activity of synthetic (Z)-11-tricosene on candidate species.
-
Molecular Identification: For species that show a response, employing techniques like RNAi and heterologous expression to identify the specific desaturases, elongases, and olfactory receptors involved in its biosynthesis and perception.
Unraveling the function of (Z)-11-tricosene will not only contribute to our fundamental understanding of chemical ecology and the evolution of pheromone signaling but may also present new opportunities for the development of species-specific pest management strategies.
References
- 1. Evolutionary origin of insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. (Z)-11-tricosene [stenutz.eu]
- 7. Pheromones mediating copulation and attraction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Cuticular hydrocarbon profiles reveal geographic chemotypes in stingless bees (Hymenoptera: Meliponini) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Food odors trigger Drosophila males to deposit a pheromone that guides aggregation and female oviposition decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11-Tricosene [webbook.nist.gov]
- 14. Z-11-tricosene | C23H46 | CID 5356790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. House fly (Diptera: Muscidae) activity near baits containing (Z)-9-tricosene and efficacy of commercial toxic fly baits on a southern California dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. evolutionary-origin-of-insect-pheromones - Ask this paper | Bohrium [bohrium.com]
- 17. Expression of Elongase- and Desaturase-Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (Z)-7-Tricosene: A Key Cuticular Hydrocarbon in Drosophila melanogaster
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of (Z)-7-tricosene (7-T), the predominant male-specific cuticular hydrocarbon (CHC) in Drosophila melanogaster. It details its biosynthesis, its multifaceted role as a pheromone in chemical communication, the pathways for its perception, and the experimental protocols used for its study. While various isomers of tricosene exist, this guide concentrates on the well-documented 7-T isomer due to its significant and extensively researched role in Drosophila behavior.
Introduction to Cuticular Hydrocarbons in Drosophila
Cuticular hydrocarbons are a class of lipid molecules secreted onto the epicuticle, the outermost layer of an insect's exoskeleton.[1][2] Initially evolved as a critical barrier to prevent desiccation, CHCs have been co-opted for a variety of roles in chemical communication.[1][2][3][4] These compounds can convey a wealth of information, acting as species and sex recognition cues, aphrodisiacs, anti-aphrodisiacs, and aggregation signals.[5][6][7]
Drosophila melanogaster serves as a powerful model organism for investigating the genetic and molecular underpinnings of CHC production and function.[1][2] The fruit fly exhibits significant sexual dimorphism in its CHC profile.[2][3][6] Females predominantly produce long-chain dienes, such as (Z,Z)-7,11-heptacosadiene (7,11-HD) and (Z,Z)-7,11-nonacosadiene (7,11-ND), which act as aphrodisiacs to stimulate male courtship.[1][2][5][8] Conversely, males produce higher quantities of shorter-chain monoenes, with (Z)-7-tricosene being the principal male CHC.[2][6][9][10] This male-specific pheromone plays a crucial role in mediating complex social and sexual behaviors.[7][9][10][11]
Biosynthesis of (Z)-7-Tricosene
The production of 7-T, like all CHCs, originates from the general fatty acid biosynthetic pathway, which occurs in specialized abdominal cells called oenocytes.[1][2] The process involves a series of enzymatic steps including carboxylation, synthesis, elongation, desaturation, and finally, conversion to a hydrocarbon.
-
Fatty Acid Synthesis (FAS): The pathway begins with acetyl-CoA. The enzyme Acetyl-CoA carboxylase (ACC) catalyzes the formation of malonyl-CoA.[1][2][3] Subsequently, the multi-functional enzyme Fatty Acid Synthase (FASN) sequentially adds malonyl-CoA units to elongate the carbon chain, typically forming saturated fatty acids of 14, 16, or 18 carbons.[1][2][3]
-
Elongation: To produce the long-chain precursors required for CHCs (greater than 18 carbons), a separate set of enzymes known as elongases extend the fatty acid chains.
-
Desaturation: The introduction of a double bond at the 7th carbon position is a critical step catalyzed by a Δ9-desaturase enzyme, the product of the desat1 gene.[1][2][3] This enzyme creates the monoene precursor to 7-T.
-
Reduction and Decarboxylation: The final steps involve the reduction of the fatty acyl-CoA to a fatty aldehyde, followed by an oxidative decarboxylation to yield the final hydrocarbon, 7-tricosene (C23:1).
Figure 1: Biosynthesis pathway of (Z)-7-Tricosene in Drosophila.
Functions in Chemical Communication
7-Tricosene is a pleiotropic pheromone that influences several key behaviors in D. melanogaster, primarily related to courtship and mating.
-
Inhibition of Male Homosexual Courtship: The most well-documented role of 7-T is as an anti-aphrodisiac for other males.[9][10][11] Its presence on the cuticle of a male fly effectively signals its sex, thereby preventing or significantly reducing courtship attempts from other males.[9][10] This ensures that male courtship efforts are directed appropriately towards females.
-
Stimulation of Female Receptivity: While inhibitory to males, 7-T acts as a chemical stimulant for females, increasing their sexual receptivity.[9][10][11] Studies have shown that females mate faster and more frequently with males that have higher levels of 7-T on their cuticle.[9][10][11] This suggests that 7-T can act as an indicator of male quality or species identity to the female.[9][10]
-
Post-Mating Effects: During copulation, male CHCs, including 7-T, can be mechanically transferred to the female's cuticle.[6] This transferred 7-T can then serve as a short-term signal to other males that the female has recently mated, contributing to a reduction in their courtship attempts.[6][7]
Figure 2: Dual role of (Z)-7-Tricosene in mediating Drosophila social behavior.
Perception and Signaling Pathways
The perception of 7-T, a low-volatility hydrocarbon, is primarily mediated through contact chemosensation (taste) rather than long-range olfaction.[11] Specialized chemosensory neurons located in bristles on the legs and other body parts are responsible for detecting CHCs upon physical contact.
-
Gustatory Receptor Neurons (GRNs): The detection of both male and female CHCs involves specific classes of gustatory receptor neurons.[12] A subset of neurons marked by the co-expression of ion channel subunits from the pickpocket (ppk) family, specifically ppk23, ppk25, and ppk29, are critical for pheromone detection.[12][13]
-
Pheromone Sensing: In males, one neuron within a pair housed in male-specific leg bristles responds to male pheromones like 7-T and cVA, while the other responds to female dienes.[12] The activation of these neurons by 7-T during male-male contact is thought to trigger the courtship inhibition circuit.
-
Antennal Perception: While contact is primary, some studies suggest a role for the antennae in female perception of 7-T.[9][10][11] Females with their antennae removed showed a diminished ability to distinguish between males with varying levels of 7-T, indicating that some perception may occur via short-range olfaction or contact with antennal chemoreceptors.[9][10][11]
Figure 3: Proposed contact chemosensory pathway for (Z)-7-Tricosene perception.
Quantitative Data
The amount of 7-Tricosene can vary significantly based on genotype, age, and environmental conditions. Genetic manipulations affecting the CHC biosynthesis pathway provide clear evidence of its role in behavior.
| Genotype of Male | (Z)-7-Tricosene (ng/fly) | (Z)-7-Pentacosene (ng/fly) | Other Unsaturated CHCs (ng/fly) | Saturated CHCs (ng/fly) |
| N2 (Control) | 450 | 1147 | 1105 | 1113 |
| desat1 mutant | 63 | 118 | 158 | 1794 |
| EP (Overexpression) | 1294 | 1182 | 1081 | 1118 |
| Table 1: Cuticular hydrocarbon amounts in different D. melanogaster male genotypes. Data extracted from a study demonstrating that female mating efficiency is directly correlated with the amount of 7-T on the male cuticle.[9] |
Experimental Protocols
Standardized methods for the extraction and analysis of CHCs are essential for research in this field.
Cuticular Hydrocarbon (CHC) Extraction
This protocol describes a standard method for extracting CHCs from the surface of flies for subsequent analysis.
-
Sample Collection: Collect flies of the desired age, sex, and genotype. Anesthetize them on ice or with CO₂. For quantitative analysis, samples often consist of pools of 5 to 50 flies.[14][15]
-
Solvent Immersion: Place the anesthetized flies into a glass vial containing a non-polar solvent, typically hexane.[14][15][16] A common volume is 120-200 µL of hexane per 5 flies.[14][15]
-
Internal Standard: For precise quantification, the hexane should be spiked with a known concentration of an internal standard, such as hexacosane (n-C26), which is not naturally abundant in D. melanogaster.[15]
-
Extraction: Gently vortex or agitate the vial for 1-2 minutes.[14][16] This is sufficient to dissolve the surface CHCs without lysing cells and releasing internal lipids. The duration can be extended up to 20 minutes.[15]
-
Sample Transfer: Carefully remove the solvent extract using a glass pipette and transfer it to a clean glass vial for analysis or storage.[15]
-
Concentration (Optional): The sample can be concentrated under a gentle stream of nitrogen gas to a final volume of approximately 25 µL before analysis.[14] Store extracts at -20°C.[15]
CHC Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating, identifying, and quantifying individual CHC compounds.
-
Injection: Inject 1 µL of the CHC extract into the GC system, often in splitless mode to maximize sensitivity.[15][16] The injector temperature is typically set high, around 280-320°C.[14][16]
-
Separation: Separation is achieved on a non-polar capillary column, such as a DB-1ms or HP-5ms (30m x 250µm x 0.25µm film thickness).[14][15] Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.[14][15][16]
-
Temperature Program: A typical temperature program is as follows:
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer (MS). The MS is operated in electron ionization (EI) mode at 70 eV.[14][15] CHCs are identified based on their retention time and the fragmentation pattern in their mass spectrum.
-
Quantification: The abundance of each compound is calculated by integrating the area under its chromatographic peak and normalizing it to the peak area of the internal standard.[15]
Figure 4: Experimental workflow for CHC extraction and analysis.
Courtship Behavior Assay
This assay is used to measure the effect of CHCs on mating behavior.
-
Fly Preparation: Use 4-5 day old virgin male and female flies that have been socially isolated.[17] The "tester" males can be from different genetic lines (e.g., desat1 mutants) or "perfumed" by applying synthetic CHCs.
-
Courtship Arena: Place a single male and a single female into a small observation chamber (e.g., a well in a multi-well plate).
-
Observation: Record the interactions for a set period (e.g., 10-60 minutes). Key parameters to measure include:
-
Data Analysis: Compare the behavioral parameters between different experimental groups (e.g., control males vs. 7-T enriched males) using appropriate statistical tests. This allows for a direct assessment of a specific CHC's influence on behavior.[9]
Conclusion
(Z)-7-Tricosene is a pivotal semiochemical in the life of Drosophila melanogaster. Far from being a simple component of the insect's protective waxy layer, it is a sophisticated signal that is central to reproductive success. It effectively channels male sexual behavior towards appropriate targets while simultaneously advertising a male's presence and suitability to potential female mates. The genetic and neural pathways governing its synthesis and perception are complex and offer a fertile ground for research into the evolution of chemical communication, sexual selection, and speciation. The methodologies outlined herein provide a robust framework for scientists to further unravel the intricate roles of this and other key cuticular hydrocarbons.
References
- 1. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]
- 3. scienceopen.com [scienceopen.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Pheromones mediating copulation and attraction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sexual Communication in the Drosophila Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Drosophila Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pheromone processing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.5. Cuticular hydrocarbon extraction and quantification [bio-protocol.org]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Cuticular hydrocarbon analysis of an awake behaving fly using direct analysis in real-time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 11-Tricosene in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-tricosene, a significant cuticular hydrocarbon (CHC) in many insect species. CHCs play a crucial role in preventing desiccation and mediating chemical communication, making their biosynthetic pathways a target of interest for developing novel pest control strategies and for understanding insect physiology and evolution. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.
Overview of the Biosynthesis Pathway
The synthesis of this compound, like other unsaturated CHCs, is a multi-step process that originates from the general fatty acid metabolism pathway. The entire process primarily occurs in specialized cells called oenocytes, which are associated with the fat body and epidermis.[1][2][3][4] The synthesized hydrocarbons are then transported via lipophorin in the hemolymph to the cuticle.[2]
The pathway can be broadly divided into four main stages:
-
De novo fatty acid synthesis: Production of a precursor fatty acyl-CoA, typically oleoyl-CoA (C18:1 n-9).
-
Chain elongation: Stepwise addition of two-carbon units to the precursor fatty acyl-CoA to create a very-long-chain fatty acid (VLCFA).
-
Reduction: Conversion of the very-long-chain fatty acyl-CoA to a fatty aldehyde.
-
Oxidative Decarbonylation: Final conversion of the fatty aldehyde to the corresponding alkene with one less carbon atom.
For the synthesis of (Z)-11-tricosene (C23:1), the immediate fatty acid precursor is believed to be (Z)-13-tetracosenoic acid (C24:1). The following sections will detail the enzymes and reactions involved in generating this precursor and its conversion to the final product.
Enzymatic Steps and Key Molecules
The biosynthesis of (Z)-11-tricosene from the precursor oleoyl-CoA involves a series of enzymatic reactions catalyzed by distinct enzyme families.
Fatty Acid Synthase (FAS)
The pathway begins with the production of saturated and monounsaturated fatty acids by Fatty Acid Synthase (FAS). In insects, cytosolic FAS is responsible for producing the precursors for n-alkanes and alkenes.[4] The primary precursor for many unsaturated CHCs is oleic acid (C18:1), which is produced from stearic acid (C18:0) by a Δ9-desaturase.
Fatty Acyl-CoA Elongase (ELO)
To produce the C24 precursor required for this compound, the C18 fatty acyl-CoA must undergo chain elongation. This is carried out by a membrane-bound multi-enzyme complex known as the fatty acid elongase (FAE) system, located in the endoplasmic reticulum.[5][6][7] The system consists of four core enzymes that catalyze a cycle of four reactions, with each cycle adding two carbons from malonyl-CoA. The rate-limiting step is the initial condensation reaction catalyzed by the 3-ketoacyl-CoA synthase (KCS), often referred to as the elongase (ELO).[8] Different ELO enzymes exhibit specificity for substrates of different chain lengths and saturation levels.[9][10][11]
For the synthesis of (Z)-13-tetracosenoyl-CoA (C24:1), oleoyl-CoA (C18:1) would undergo three cycles of elongation.
Fatty Acyl-CoA Reductase (FAR)
Once the (Z)-13-tetracosenoyl-CoA precursor is synthesized, it is reduced to the corresponding aldehyde, (Z)-13-tetracosenal. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[12][13][14] Insect genomes contain multiple FAR genes, and the specific FARs involved in CHC biosynthesis are characterized by their preference for very-long-chain fatty acyl-CoAs and their production of fatty aldehydes rather than fatty alcohols.[13]
Cytochrome P450 Oxidative Decarbonylase (CYP4G)
The final step is the conversion of (Z)-13-tetracosenal to (Z)-11-tricosene. This is an oxidative decarbonylation reaction that removes the carbonyl carbon, resulting in a hydrocarbon that is one carbon shorter than the aldehyde precursor. This crucial step is catalyzed by a specific class of insect cytochrome P450 enzymes, the CYP4G family.[15][16] These enzymes are highly expressed in oenocytes and are essential for CHC production.[1][15] The reaction requires NADPH and O₂ and results in the release of CO₂.[15]
Quantitative Data
Quantitative biochemical data for the specific enzymes involved in this compound biosynthesis is limited in the literature. However, studies on related enzymes in insects provide valuable insights into their potential activities. The following table summarizes representative data on the substrate specificity and activity of enzymes from the key families involved in this pathway.
| Enzyme Family | Insect/System | Substrate(s) | Product(s) / Activity | Reference |
| Desaturase | Drosophila melanogaster (Desat1) | Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1Δ9) | [17] |
| Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1Δ9) | [17] | ||
| Elongase | Aedes aegypti (AeELO) | C18-C26 Fatty Acids | Elongation of fatty acids | [18] |
| Lipomyces starkeyi (LsElo2) | C16 Fatty Acids | C18 Fatty Acids | [10] | |
| Fatty Acyl-CoA Reductase | Ericerus pela (EpFAR) | Hexacosanoyl-CoA (26:0-CoA) | Hexacosanol (26:0-OH) | [13] |
| Drosophila melanogaster (CG18031) | C26 Acyl-CoA | C26 Alcohol | [19] | |
| Oxidative Decarbonylase | Musca domestica (CYP4G2) | Octadecanal (C18 Aldehyde) | Heptadecane (C17 Alkane) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the enzymes of the this compound biosynthesis pathway.
Protocol for Heterologous Expression and Functional Characterization of an Insect Fatty Acid Elongase in Yeast
This protocol is adapted from studies characterizing fatty acid elongases by expressing them in the yeast Saccharomyces cerevisiae.[8][10][20]
1. Gene Cloning and Vector Construction: a. Isolate total RNA from insect oenocytes or whole abdomens. b. Synthesize cDNA using a reverse transcriptase kit. c. Amplify the full-length open reading frame (ORF) of the candidate elongase gene using PCR with gene-specific primers containing restriction sites for cloning. d. Clone the PCR product into a yeast expression vector (e.g., pYX222) under the control of an inducible promoter (e.g., GAL1). e. Verify the sequence of the insert by DNA sequencing.
2. Yeast Transformation: a. Prepare competent S. cerevisiae cells (e.g., strain INVSc1) using the lithium acetate/polyethylene glycol method. b. Transform the yeast cells with the elongase expression vector or an empty vector as a control. c. Select for transformed cells by plating on appropriate selective minimal medium (e.g., lacking tryptophan).
3. Expression and Fatty Acid Feeding: a. Inoculate a starter culture of transformed yeast in selective minimal medium with 2% glucose and grow overnight at 30°C. b. Dilute the starter culture into a larger volume of selective minimal medium containing 2% galactose (to induce gene expression) and 1% tergitol (to improve fatty acid uptake). c. Supplement the medium with a potential precursor fatty acid (e.g., 0.1 mM oleic acid) dissolved in ethanol. d. Grow the culture for 48-72 hours at 30°C with shaking.
4. Fatty Acid Analysis: a. Harvest yeast cells by centrifugation. b. Prepare fatty acid methyl esters (FAMEs) from the yeast cell pellet by transmethylation. This is typically done by incubating the cells in 1 mL of 0.5 M sulphuric acid in methanol containing 2% (v/v) dimethoxypropane and an internal standard (e.g., heptadecanoic acid) at 85°C for 2 hours. c. After cooling, add 1 mL of 2.5% (w/v) NaCl and extract the FAMEs with hexane. d. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the fatty acid profile and detect the elongated products.
Protocol for In Vitro Assay of a Fatty Acyl-CoA Reductase (FAR)
This protocol is based on methods used to assay FARs expressed in insect cell lines.[13][21]
1. Protein Expression: a. Clone the candidate FAR gene into a baculovirus transfer vector. b. Co-transfect Sf9 insect cells with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus. c. Infect a larger culture of Sf9 cells with the high-titer recombinant baculovirus to express the FAR protein. d. Harvest the cells 48-72 hours post-infection.
2. Microsomal Fraction Preparation: a. Resuspend the cell pellet in a cold homogenization buffer (e.g., 0.3 M sucrose, 0.1 M Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors). b. Lyse the cells by sonication or using a Dounce homogenizer on ice. c. Centrifuge the lysate at 1,000 x g for 5 minutes to pellet nuclei and cell debris. d. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes. e. Resuspend the microsomal pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
3. Enzyme Assay: a. Set up the reaction mixture in a final volume of 100 µL containing:
- 50-100 µg of microsomal protein
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
- 2 mM NADPH
- 50 µM of the fatty acyl-CoA substrate (e.g., (Z)-13-tetracosenoyl-CoA), which may need to be custom synthesized. Often, a radiolabeled substrate is used for easier detection. b. Incubate the reaction at 37°C for 30-60 minutes. c. Stop the reaction by adding a strong acid (e.g., 100 µL of 6 N HCl).
4. Product Analysis: a. Extract the lipids from the reaction mixture using an organic solvent (e.g., chloroform/methanol 2:1 v/v). b. Concentrate the organic phase under a stream of nitrogen. c. Separate the products (fatty aldehydes and/or fatty alcohols) from the substrate using thin-layer chromatography (TLC). d. Visualize and quantify the products. If a radiolabeled substrate was used, this can be done by autoradiography and scintillation counting. If not, the products can be scraped from the TLC plate, derivatized, and analyzed by GC-MS.
Protocol for Cuticular Hydrocarbon (CHC) Analysis by GC-MS
This is a general protocol for the extraction and analysis of CHCs from insects.[22][23][24]
1. CHC Extraction: a. Place a single insect (or a small group for very small insects) into a glass vial. b. Add a non-polar solvent such as hexane or pentane (typically 200-500 µL) containing an internal standard (e.g., n-eicosane) of a known concentration. c. Agitate the vial for 5-10 minutes to extract the surface lipids. d. Carefully transfer the solvent to a new vial, leaving the insect behind. e. Concentrate the extract under a gentle stream of nitrogen to a final volume of about 20-50 µL.
2. GC-MS Analysis: a. Inject 1-2 µL of the concentrated extract into a gas chromatograph equipped with a mass spectrometer. b. Use a non-polar capillary column (e.g., DB-5ms). c. Set the GC oven temperature program to separate the hydrocarbons. A typical program might be:
- Initial temperature of 50°C, hold for 2 minutes.
- Ramp to 320°C at a rate of 10°C/minute.
- Hold at 320°C for 15 minutes. d. Use helium as the carrier gas. e. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
3. Data Analysis: a. Identify the hydrocarbon peaks by comparing their retention times and mass spectra to those of authentic standards and library databases. b. Quantify the amount of each hydrocarbon by comparing its peak area to the peak area of the internal standard.
Visualizations
Biosynthesis Pathway of (Z)-11-Tricosene
Caption: Proposed biosynthetic pathway for (Z)-11-tricosene in insects.
Experimental Workflow for Functional Characterization of an Elongase
Caption: Workflow for heterologous expression and analysis of an insect elongase.
Conclusion
The biosynthesis of this compound is a complex, multi-step process integral to insect survival. It relies on the coordinated action of several enzyme families, including fatty acid synthases, desaturases, elongases, fatty acyl-CoA reductases, and a unique insect-specific CYP4G oxidative decarbonylase. While the general pathway is well-established, the specific enzymes responsible for producing the diverse array of CHCs found in different insect species are still an active area of research. A deeper understanding of the substrate specificities and kinetic properties of these enzymes, particularly the elongases and desaturases that determine chain length and double bond position, will be crucial for developing targeted and species-specific pest management strategies. The protocols and pathways outlined in this guide provide a framework for researchers to investigate these fascinating and vital metabolic processes.
References
- 1. Frontiers | Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases [frontiersin.org]
- 2. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fatty acid anabolic pathway in specialized-cells sustains a remote signal that controls egg activation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide identification and molecular evolution of elongation family of very long chain fatty acids proteins in Cyrtotrachelus buqueti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 9. Evolution of a fatty acyl–CoA elongase underlies desert adaptation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of two fatty acid elongases in Lipomyces starkeyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and functional assay of a fatty acyl-CoA reductase gene in the scale insect, Ericerus pela Chavannes (Hemiptera: Coccoidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 19. mdpi.com [mdpi.com]
- 20. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 21. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Language of Strands: A Technical Guide to the Chemical Ecology of Long-Chain Alkenes in Hymenoptera
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate societies of Hymenoptera (ants, bees, and wasps), a silent yet eloquent language governs their social interactions, reproductive hierarchies, and species recognition. This language is not spoken or seen in the conventional sense; it is a chemical dialogue written in the waxy layer of their exoskeletons. Among the diverse array of compounds that constitute this cuticular hydrocarbon (CHC) profile, long-chain alkenes—unsaturated hydrocarbons with one or more double bonds—play a pivotal role.[1][2][3] This technical guide delves into the chemical ecology of these crucial molecules, providing an in-depth exploration of their biosynthesis, functional significance, and the experimental methodologies used to study them. For researchers in chemical ecology, pest management, and drug development, understanding this chemical communication system offers profound insights into insect biology and opens avenues for novel applications.
Long-chain alkenes are integral to the semiochemical repertoire of Hymenoptera, acting as key components in nestmate recognition cues, fertility signals, and sex pheromones.[1][4][5][6] Their presence, relative abundance, and even the position of the double bond can convey highly specific information, influencing behaviors from cooperative colony defense to the suppression of worker reproduction.[1][7] This guide will synthesize the current knowledge on these fascinating compounds, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows to provide a comprehensive resource for the scientific community.
Biosynthesis of Long-Chain Alkenes
The production of long-chain alkenes in Hymenoptera is intrinsically linked to fatty acid metabolism and primarily occurs in specialized abdominal cells called oenocytes.[8][9] The biosynthetic pathway is a multi-step process involving a suite of enzymes that modify fatty acyl-CoA precursors.[1][7][8]
The general pathway can be summarized as follows:
-
Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthases (FAS).
-
Elongation: The resulting fatty acyl-CoAs, typically with 16 or 18 carbon atoms, are then elongated by a series of elongase enzymes to achieve the characteristic chain lengths of CHCs (often C23 to C35 and beyond).[8]
-
Desaturation: A crucial step in alkene formation is the introduction of a double bond into the fatty acyl-CoA chain by desaturase enzymes. The specificity of these desaturases determines the position of the double bond in the final alkene.[8][9]
-
Reduction to Aldehyde: The unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde.
-
Oxidative Decarbonylation: Finally, the fatty aldehyde undergoes oxidative decarbonylation to yield the long-chain alkene with one less carbon atom than the aldehyde precursor.
This pathway is not static; the expression of different elongase and desaturase genes can be regulated, leading to variations in the CHC profile depending on the insect's species, caste, age, and social context.[8][9]
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 9. chromatographytoday.com [chromatographytoday.com]
An In-depth Technical Guide to the Early Research on (Z)-9-Tricosene as a Semiochemical in the Housefly, Musca domestica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Early research into the chemical communication of the housefly, Musca domestica, led to the landmark identification of (Z)-9-tricosene, commonly known as muscalure, as a key semiochemical. This long-chain hydrocarbon was isolated from the cuticle and feces of female houseflies and was found to be a potent sex pheromone, primarily attracting male flies.[1] The pioneering work in the 1960s and 1970s laid the foundation for our understanding of insect chemical ecology and opened new avenues for the development of behavior-modifying pest control strategies.[2] This technical guide provides a detailed overview of the core early research, focusing on the experimental protocols, quantitative data, and logical frameworks that were instrumental in the discovery and characterization of (Z)-9-tricosene.
Experimental Protocols
The identification and characterization of (Z)-9-tricosene involved a multi-step process encompassing extraction of the natural product, bioassays to determine its function, chemical analysis for structural elucidation, and synthesis for confirmation of activity.
The initial step in identifying the housefly sex pheromone was the extraction of cuticular lipids from sexually mature female flies.
-
Source Organism: Laboratory-reared female houseflies (Musca domestica).
-
Extraction Method: The cuticular lipids were obtained by washing the surface of the flies with a non-polar solvent such as hexane or ether.[2]
-
Fractionation: The crude lipid extract was then subjected to column chromatography on silicic acid. The fraction containing the active pheromone was eluted with hexane.
-
Purification: Further purification of the active fraction was achieved using thin-layer chromatography (TLC) on silica gel plates impregnated with silver nitrate. This technique separates unsaturated compounds based on the number and configuration of double bonds.[3]
Behavioral bioassays were critical in guiding the fractionation process and in confirming the biological activity of the isolated and synthesized compounds.
-
Olfactometer Bioassay: Early studies utilized olfactometers to test the long-range attraction of male houseflies to the pheromone.
-
Apparatus: A common design was a Y-tube or multi-choice olfactometer where flies could choose between a stream of clean air and a stream of air carrying the test odor.[4] In the work by Carlson et al. (1971), a larger chamber was used where flies were attracted into baited traps.
-
Procedure: A known quantity of the test compound, dissolved in a volatile solvent, was applied to a filter paper or another substrate. After the solvent evaporated, the substrate was placed in the olfactometer. The number of flies moving towards the odor source was recorded over a specific period.[5]
-
-
Pseudofly and Mating Strike Bioassay: To assess close-range sexual stimulation, a "pseudofly" bioassay was developed.
-
Apparatus: A small, inanimate object, such as a black shoelace knot, served as a "pseudofly".[6]
-
Procedure: The pseudofly was treated with the test compound. Male houseflies were then observed, and the number of "mating strikes" (attempts to copulate with the treated object) was counted. This assay was instrumental in demonstrating the role of (Z)-9-tricosene and other synergistic compounds in eliciting mating behavior.[6]
-
-
Gas Chromatography (GC): Gas chromatography was used to separate the components of the active hydrocarbon fraction and to determine their purity. Retention times of the natural compounds were compared with those of synthetic standards.[5]
-
Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and fragmentation patterns of the isolated compounds, which provided crucial information for identifying their chemical structures.[7]
The synthesis of (Z)-9-tricosene was essential to confirm that the identified structure was indeed the active pheromone.
-
Wittig Reaction: One of the primary methods used for the synthesis of (Z)-9-tricosene was the Wittig reaction. This involved reacting n-tetradecyltriphenylphosphonium bromide with 1-nonanal. While effective, this method often produced a mixture of (Z) and (E) isomers that required further purification.[8][9]
-
Stereoselective Hydrogenation: To obtain the pure (Z)-isomer, stereoselective hydrogenation of a C23 alkyne (tricos-9-yne) using a poisoned catalyst (e.g., Lindlar's catalyst) was also employed.[10]
Quantitative Data
The following tables summarize the key quantitative findings from the early research on (Z)-9-tricosene.
Table 1: Bioactivity of (Z)-9-Tricosene and Related Compounds in Laboratory Assays
| Compound | Bioassay Type | Dosage | Observation | Reference |
| (Z)-9-Tricosene | Olfactometer | 50 µg | More attractive than 200 µg of the (E)-isomer. | [2] |
| (E)-9-Tricosene | Olfactometer | 200 µg | Low activity. | [2] |
| C27 and C29 Monoolefins | Olfactometer | Not specified | Weakly active. | [2] |
| (Z)-9-Tricosene | Mating Strike | Not specified | Induced mating strikes, but less effective than the full female extract. | [2] |
| (Z)-9-Tricosene + Methylalkanes | Mating Strike | Not specified | Significantly enhanced mating strike activity compared to (Z)-9-tricosene alone. | [6] |
Table 2: Efficacy of (Z)-9-Tricosene (Muscalure) in Field Trapping Experiments
| Trap Type | Muscalure Dosage per Trap | Increase in Fly Catch Compared to Control (x-fold) | Reference |
| Adhesive-coated panels | 0.5 - 100 mg | 3.4 | [11] |
| Flypaper strips | 0.5 - 100 mg | 2.8 | [11] |
| Sugar bait in pans | 0.5 - 100 mg | 7.0 | [11] |
| Electric grids | 0.5 - 100 mg | 12.4 | [11] |
Mandatory Visualizations
Caption: Workflow for the identification of the housefly sex pheromone.
Caption: Synergistic action of housefly pheromone components.
References
- 1. Sex attractant pheromone of the house fly: isolation, identification and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. scispace.com [scispace.com]
- 4. simonleather.wordpress.com [simonleather.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. House Fly Sex Pheromone: Enhancement of Mating Strike Activity by Combination of ( Z )-9-tricosene with Branched Saturated Hydrocarbons (1976) | E. C. Uebel | 91 Citations [scispace.com]
- 8. Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene [cjcu.jlu.edu.cn]
- 9. A Process For Synthesis Of Z 9 Tricosene [quickcompany.in]
- 10. US3851007A - Process for the preparation of 9-cis-tricosene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Role of Tricosene Isomers in Insect Chemical Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical aspects of their life cycle, including mating, aggregation, and foraging. Among the vast and diverse array of semiochemicals, long-chain hydrocarbons play a pivotal role. This technical guide focuses on the function of tricosene isomers, particularly (Z)-9-tricosene (also known as muscalure), in insect communication. While the initial query centered on (Z)-11-tricosene, the available scientific literature is overwhelmingly focused on the (Z)-9-isomer, a well-established sex and aggregation pheromone in several insect species. This guide will, therefore, provide an in-depth analysis of (Z)-9-tricosene as a representative and thoroughly studied example of a tricosene pheromone, while also addressing the limited information available for (Z)-11-tricosene. We will delve into its biosynthesis, mode of action, and the experimental methodologies used to elucidate its function, providing a comprehensive resource for researchers in chemical ecology and those involved in the development of novel pest management strategies.
(Z)-9-Tricosene: A Multifaceted Pheromone
(Z)-9-Tricosene is a key semiochemical in a variety of insect species, most notably the housefly, Musca domestica, where it is a major component of the female-produced sex pheromone that attracts males for mating.[1][2] It also functions as an aggregation pheromone in both houseflies and the fruit fly, Drosophila melanogaster.[3][4] In Drosophila, it is deposited by males upon stimulation by food odors and serves as an oviposition guidance cue for females.[3] The compound is also produced by honey bees (Apis mellifera) during their waggle dance, where it is believed to play a role in communicating the location of food sources.[3]
Quantitative Behavioral Data
The behavioral effects of (Z)-9-tricosene have been quantified in numerous studies, primarily focusing on its role as an attractant for houseflies. The following tables summarize key quantitative data from field and laboratory bioassays.
| Insect Species | Assay Type | Bait/Trap Type | (Z)-9-Tricosene Dose/Concentration | Observed Effect | Reference |
| Musca domestica | Field Trap | Panels with adhesive | 0.5 - 100 mg/trap | 3.4 times increase in flies caught | [4] |
| Musca domestica | Field Trap | Flypaper strips | 0.5 - 100 mg/trap | 2.8 times increase in flies caught | [4] |
| Musca domestica | Field Trap | Sugar bait in pans | 0.5 - 100 mg/trap | 7.0 times increase in flies caught | [4] |
| Musca domestica | Field Trap | Electric grids | 0.5 - 100 mg/trap | 12.4 times increase in flies caught | [4] |
| Musca domestica | Field Trap | Delta traps with fish meal | Not specified | 29.97% of total flies trapped (9175 flies) | [4] |
| Musca domestica | Field Trap | Delta traps with fish meal + butylated hydroxytoluene | Not specified | 30.62% of total flies trapped (9374 flies) | [4] |
| Pholcus beijingensis | Laboratory Bioassay | Two-choice arena | 1 µg | No significant attraction (p = 0.394) | [5] |
(Z)-11-Tricosene: An Enigma in Insect Communication
In stark contrast to the wealth of information on (Z)-9-tricosene, there is a significant lack of published research on the specific role of (Z)-11-tricosene in insect communication. While the compound is listed in chemical databases, its association with particular insect species or specific behavioral responses is not well-documented in the primary scientific literature. This presents a knowledge gap and an opportunity for future research to explore the potential pheromonal activity of this isomer.
Biosynthesis of (Z)-9-Tricosene
The biosynthesis of (Z)-9-tricosene in houseflies is a multi-step process that begins with the fatty acid precursor, nervonic acid.[6] This pathway involves a series of enzymatic reactions, including elongation, desaturation, reduction, and finally, a unique decarboxylation step.
Biosynthesis pathway of (Z)-9-tricosene in insects.
Perception and Signaling Pathway
The perception of long-chain hydrocarbon pheromones like (Z)-9-tricosene is mediated by specialized olfactory receptor neurons (ORNs) housed in sensilla on the insect's antennae. In Drosophila melanogaster, the odorant receptor Or7a has been identified as a key receptor for (Z)-9-tricosene.[3] Insect odorant receptors are typically heterodimers, consisting of a specific tuning receptor (e.g., Or7a) and a conserved co-receptor called Orco. The binding of a ligand to the tuning receptor is thought to induce a conformational change that opens the ion channel, leading to depolarization of the neuron and the generation of an action potential.
Generalized signaling pathway for insect odorant reception.
Experimental Protocols
Extraction and Analysis of Cuticular Hydrocarbons
This protocol provides a general method for the extraction and analysis of cuticular hydrocarbons, including tricosene isomers, from insects.
Materials:
-
Insect specimens
-
Hexane or Pentane (analytical grade)
-
Glass vials with PTFE-lined caps
-
Microsyringe
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., n-alkane of a chain length not present in the insect)
Procedure:
-
Extraction:
-
Individually place an insect (or a pooled sample of smaller insects) in a glass vial.
-
Add a known volume of hexane or pentane (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.
-
Gently agitate the vial for 5-10 minutes to extract the cuticular lipids.
-
Carefully remove the insect from the vial.
-
Add a known amount of internal standard to the solvent.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the extract into the GC-MS.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program suitable for separating long-chain hydrocarbons (e.g., initial temperature of 150°C, ramp to 300°C at 10°C/min, hold for 10 min).
-
The mass spectrometer should be operated in electron impact (EI) mode.
-
Identify tricosene isomers based on their retention times and mass spectra compared to authentic standards.
-
Quantify the amount of tricosene relative to the internal standard.
-
Behavioral Bioassay: Two-Choice Olfactometer
This protocol describes a standard two-choice olfactometer assay to test the behavioral response of insects to a chemical stimulus.
Materials:
-
Y-tube or T-tube olfactometer
-
Air source (e.g., compressed air)
-
Flow meters
-
Charcoal and water filters for air purification and humidification
-
Test compound ((Z)-9-tricosene or (Z)-11-tricosene) dissolved in a suitable solvent (e.g., hexane)
-
Control (solvent only)
-
Filter paper discs
-
Insect subjects (acclimated and of a specific age and sex)
Procedure:
-
Setup:
-
Assemble the olfactometer and connect it to the purified and humidified air source.
-
Adjust the airflow to a constant rate (e.g., 100 mL/min) through each arm of the olfactometer.
-
-
Stimulus Application:
-
Apply a known amount of the test compound solution to a filter paper disc and allow the solvent to evaporate.
-
Apply the same volume of solvent to another filter paper disc to serve as the control.
-
Place the test disc in one arm of the olfactometer and the control disc in the other arm.
-
-
Behavioral Observation:
-
Introduce a single insect into the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period.
-
Record the choice made by the insect.
-
After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors. Rotate the arms of the olfactometer between trials to avoid positional bias.
-
-
Data Analysis:
-
Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the test compound over the control.
-
Workflow for a two-choice olfactometer bioassay.
Conclusion and Future Directions
The study of tricosene isomers in insect communication reveals a fascinating and complex world of chemical signaling. (Z)-9-tricosene stands out as a well-characterized pheromone with significant roles in the reproduction and social behavior of several key insect species. The extensive quantitative data and established experimental protocols for (Z)-9-tricosene provide a solid foundation for further research and for the development of pheromone-based pest management strategies.
The striking lack of information on (Z)-11-tricosene highlights a significant gap in our understanding of insect chemical ecology. Future research should focus on:
-
Screening for (Z)-11-tricosene activity: A systematic investigation of the behavioral and electrophysiological responses of various insect species to (Z)-11-tricosene is warranted.
-
Comparative studies: Direct comparisons of the effects of (Z)-9-tricosene and (Z)-11-tricosene in the same species could reveal subtle but important differences in their roles.
-
Receptor identification: Identifying the olfactory receptors that detect (Z)-11-tricosene will be crucial for understanding its mode of action.
By addressing these research questions, we can gain a more complete picture of the role of tricosene isomers in insect communication and potentially uncover new avenues for the development of highly specific and environmentally benign methods of insect control.
References
- 1. Evolved differences in larval social behavior mediated by novel pheromones | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]
Unveiling the Whisper: A Technical Guide to the Identification of 11-Tricosene in Insect Pheromone Blends
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the identification and analysis of 11-tricosene, a significant, yet often elusive, component of insect pheromone blends. This document details the core analytical techniques, presents available quantitative data, and elucidates the biochemical pathways involved in its biosynthesis and perception, offering a vital resource for researchers in chemical ecology, pest management, and drug development.
Introduction: The Significance of this compound
Chemical communication is a cornerstone of insect behavior, governing critical interactions from mating and aggregation to trail-following and territorial marking.[1] Pheromones, the chemical signals that mediate intraspecific communication, are often complex blends of volatile and semi-volatile compounds. Among these, cuticular hydrocarbons (CHCs) have emerged as crucial players, acting as short-range recognition cues and contact pheromones.[2][3] this compound, a long-chain monoene, is a key CHC identified in the pheromone profiles of various insect species, where it can function in sexual attraction and recognition.[4] Its precise identification and quantification are paramount for understanding insect behavior and for the development of targeted and environmentally benign pest control strategies.
Analytical Methodologies for this compound Identification
The identification of this compound in the complex matrix of an insect's cuticle or glandular secretions necessitates a combination of sophisticated analytical techniques. The primary methods employed are Solid-Phase Microextraction (SPME) for sample collection, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Electroantennography (EAG) for assessing biological activity.
Solid-Phase Microextraction (SPME): A Non-Lethal Sampling Approach
SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from living organisms.[2][5][6] It offers a non-lethal method for sampling CHCs, allowing for repeated measurements from the same individual.[2][5][6]
Experimental Protocol: SPME for Insect Cuticular Hydrocarbon Analysis
-
Fiber Selection: A polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatiles, including hydrocarbons. The choice of fiber coating depends on the polarity and volatility of the target analytes.
-
Sample Collection:
-
Gently restrain the insect.
-
Expose the SPME fiber by extending it from its protective needle.
-
Carefully rub the fiber over the insect's cuticle for a standardized period (e.g., 1-5 minutes). The duration should be optimized based on the insect species and the abundance of CHCs.
-
Alternatively, for volatile collection, the fiber can be exposed to the headspace above the insect in a sealed vial for a defined period.
-
-
Sample Desorption:
-
Immediately after sampling, retract the fiber into the needle.
-
Insert the SPME device into the heated injection port of a gas chromatograph.
-
Extend the fiber to expose it to the high temperature of the injector, allowing for the thermal desorption of the analytes onto the GC column. Desorption time and temperature should be optimized (e.g., 250°C for 2 minutes).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS is the cornerstone for the separation, identification, and quantification of individual components within a complex chemical blend.[7] The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides structural information for identification.
Experimental Protocol: GC-MS Analysis of this compound
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 300-320°C, held for 10-20 minutes. This program allows for the separation of a wide range of CHCs.
-
Injector Temperature: 250-300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280-300°C.
-
-
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic synthetic standard. The mass spectrum of tricosene isomers will show a characteristic molecular ion (M+) at m/z 322 and a fragmentation pattern typical of long-chain alkenes. The position of the double bond can be confirmed by derivatization techniques, such as with dimethyl disulfide (DMDS), followed by GC-MS analysis.
Electroantennography (EAG): Assessing Biological Relevance
EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.[8] It provides a direct measure of which compounds in a pheromone blend are detected by the insect's olfactory system, thus confirming their biological relevance.
Experimental Protocol: EAG Analysis of this compound
-
Antennal Preparation:
-
Excise an antenna from a live, immobilized insect at the base of the scape.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the tip of the flagellum, and the reference electrode is inserted into the base of the scape.
-
-
Stimulus Delivery:
-
A continuous stream of humidified, charcoal-filtered air is passed over the antennal preparation.
-
A puff of air carrying a known concentration of synthetic this compound (dissolved in a solvent like hexane and applied to a filter paper strip inside a Pasteur pipette) is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).
-
-
Data Recording and Analysis:
-
The electrical potential difference between the two electrodes is amplified and recorded.
-
A negative deflection in the baseline potential upon stimulus delivery indicates an EAG response.
-
The amplitude of the response is proportional to the number of olfactory receptor neurons that are stimulated. Responses to this compound are compared to a solvent control and a positive control (a known EAG-active compound for the species).
-
Quantitative Data on Tricosene in Insect Pheromone Blends
| Insect Species | Common Name | Sex | Compound | Quantity (ng/insect) | % of Total CHCs | Reference |
| Musca domestica | House Fly | Female | (Z)-9-Tricosene | 751 (UCR strain) | 3.0 | [9][10] |
| Musca domestica | House Fly | Female | (Z)-9-Tricosene | 559 - 1,113 (Field strains) | 3.2 - 5.0 | [9][10] |
| Musca domestica | House Fly | Female | (Z)-9-Tricosene | <218 (8 of 10 field strains) | <1.6 | [9][10] |
| Pholcus beijingensis | Cellar Spider | Male | (Z)-9-Tricosene | 33 - 342 (mean 114) | - | [11][12][13] |
| Bactrocera oleae | Olive Fruit Fly | Male | (Z)-9-Tricosene | Identified, not quantified | - | [14][15] |
Note: The quantity of cuticular hydrocarbons, including tricosenes, can be highly variable within a species and even within a population, influenced by factors such as age, diet, and environmental conditions.[9][10]
Biosynthesis of this compound in Insects
The biosynthesis of this compound, like other cuticular hydrocarbons, is a multi-step process that originates from fatty acid metabolism and occurs primarily in specialized cells called oenocytes.[16][17] The pathway involves a series of enzymatic reactions including fatty acid synthesis, elongation, desaturation, reduction, and finally, conversion to a hydrocarbon.
Key Enzymes in the Biosynthetic Pathway:
-
Fatty Acid Synthase (FAS): Initiates the process by synthesizing saturated fatty acids, typically with 16 or 18 carbon atoms, from acetyl-CoA and malonyl-CoA.[18][19]
-
Elongases: Extend the carbon chain of the fatty acyl-CoA precursors to produce very-long-chain fatty acids (VLCFAs).[20]
-
Desaturases: Introduce a double bond at a specific position in the fatty acyl-CoA chain. For this compound, a Δ11-desaturase would be responsible for creating the double bond between carbons 11 and 12.[21][22]
-
Fatty Acyl-CoA Reductase (FAR): Reduces the very-long-chain fatty acyl-CoA to a long-chain fatty aldehyde.[4][5][23][24]
-
Aldehyde-deformylating Oxygenase (ADO) / Cytochrome P450 (CYP4G): The final step involves the conversion of the long-chain aldehyde to the corresponding hydrocarbon with the loss of one carbon atom. In insects, this is often catalyzed by a P450 enzyme of the CYP4G family, which acts as an oxidative decarbonylase.[7][8][25][26]
References
- 1. Perception of cuticular hydrocarbons by the olfactory organs in Periplaneta americana (L.) (Insecta: Dictyoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of SNMPs in insect olfaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cuticular Hydrocarbon Pheromones for Social Behavior and Their Coding in the Ant Antenna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the role of “Sensory Neuron Membrane Proteins” in moth and locust olfaction [ice.mpg.de]
- 7. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. (Z)-9-tricosene identified in rectal gland extracts of Bactrocera oleae males: first evidence of a male-produced female attractant in olive fruit fly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]
- 19. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acyl-CoA desaturase ADS4.2 is involved in the formation of characteristic wax alkenes in young Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aldehyde deformylating oxygenase - Wikipedia [en.wikipedia.org]
The Elusive Pheromone: A Technical Guide to the Natural Sources and Isolation of 11-Tricosene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(Z)-11-Tricosene, a long-chain mono-unsaturated hydrocarbon, plays a significant, albeit often subtle, role in the chemical communication landscape of the insect world. As a cuticular hydrocarbon (CHC), it serves not only as a protective barrier against desiccation but also as a semiochemical, influencing behaviors from aggregation to mating. This technical guide provides a comprehensive overview of the known natural sources of 11-tricosene, detailed methodologies for its isolation and purification, and an exploration of the biochemical pathways governing its synthesis and perception.
Natural Sources and Quantitative Abundance
While (Z)-9-tricosene in the housefly, Musca domestica, has been extensively studied as the primary sex pheromone, (Z)-11-tricosene is also a notable component of the cuticular hydrocarbon profile in several insect species. Its presence is often part of a complex blend of hydrocarbons that collectively contribute to an insect's chemical signature. The quantitative abundance of (Z)-11-tricosene and its isomers varies significantly between species, sexes, and even among different populations of the same species.
Below is a summary of the quantitative data available for tricosene isomers in select insect species. It is important to note that much of the detailed quantitative analysis has focused on the more abundant (Z)-9 and (Z)-7 isomers in model organisms like Drosophila melanogaster.
| Insect Species | Isomer(s) | Sex | Amount (ng/fly) or Relative Abundance (%) | Reference(s) |
| Musca domestica (Housefly) | (Z)-9-Tricosene | Female | 559 - 1,113 ng/fly (3.2 - 5.0% of total CHCs) in some field populations.[1] | [1] |
| Drosophila melanogaster | 7-Tricosene (7-T) | Male | 584 - 2366 ng/fly (variable with age and population)[2] | [2] |
| Drosophila melanogaster | 5-Tricosene (5-T) | Female | Present, but in lower abundance than other CHCs.[3] | [3] |
| Drosophila suzukii | 5-Tricosene, 7-Tricosene, 9-Tricosene | Both | Present as major components of the CHC profile.[4] | [4] |
| Apis mellifera (Honeybee) | This compound | Worker | Present in newly emerged, nurse, and forager bees. |
Experimental Protocols for Isolation and Purification
The isolation of (Z)-11-tricosene from its natural sources is a multi-step process that requires careful extraction and chromatographic separation to isolate it from a complex mixture of other cuticular hydrocarbons.
Extraction of Cuticular Hydrocarbons
Two primary methods are employed for the extraction of cuticular lipids from insects: solvent extraction and solid-phase microextraction (SPME).
a) Solvent Extraction Protocol:
This is a traditional and widely used method for obtaining a comprehensive profile of cuticular lipids.
-
Sample Collection: Collect a known number of insects of the desired species, sex, and age. If necessary, freeze the insects at -20°C or below until extraction.
-
Solvent Wash: Place the insects in a glass vial and add a non-polar solvent such as n-hexane or pentane. The volume of solvent should be sufficient to completely submerge the insects.
-
Extraction: Gently agitate the vial for 5-10 minutes. This duration is typically sufficient to extract the surface lipids without significant contamination from internal lipids.
-
Solvent Removal: Carefully decant the solvent into a clean vial, leaving the insects behind.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen gas to the desired volume.
-
Storage: Store the extract at -20°C until further processing.
b) Solid-Phase Microextraction (SPME) Protocol:
SPME is a non-destructive and solvent-free technique that is particularly useful for sampling live insects or valuable specimens.
-
Fiber Selection and Conditioning: Select an appropriate SPME fiber, typically one with a non-polar coating such as polydimethylsiloxane (PDMS). Condition the fiber according to the manufacturer's instructions, usually by heating it in the injection port of a gas chromatograph.
-
Sampling: Gently rub the conditioned SPME fiber against the cuticle of the insect for a standardized period (e.g., 30-60 seconds). For smaller insects, they can be placed in a vial and the headspace can be sampled.
-
Desorption: Immediately after sampling, insert the fiber into the heated injection port of a gas chromatograph coupled with a mass spectrometer (GC-MS) for thermal desorption of the analytes.
Fractionation and Purification
The crude hydrocarbon extract contains a mixture of saturated alkanes and unsaturated alkenes. Argentation chromatography is a powerful technique for separating these classes of compounds.
a) Argentation Solid-Phase Extraction (SPE) Protocol:
-
Column Preparation: Prepare a solid-phase extraction (SPE) column packed with silica gel impregnated with silver nitrate (typically 10-20% by weight).
-
Sample Loading: Load the concentrated hydrocarbon extract onto the top of the conditioned SPE column.
-
Elution of Alkanes: Elute the saturated alkanes from the column using a non-polar solvent such as n-hexane. Collect the eluate in fractions.
-
Elution of Alkenes: Elute the unsaturated alkenes (including this compound) from the column using a more polar solvent, such as a mixture of hexane and diethyl ether (e.g., 98:2 v/v). The silver ions on the stationary phase form reversible charge-transfer complexes with the double bonds of the alkenes, retarding their elution relative to the saturated alkanes.
-
Fraction Analysis: Analyze the collected fractions by GC-MS to identify those containing the desired alkene isomers.
b) High-Performance Liquid Chromatography (HPLC) Purification:
For final purification of (Z)-11-tricosene from other alkene isomers, reversed-phase high-performance liquid chromatography (HPLC) can be employed.
-
Column and Mobile Phase: Use a C18 reversed-phase HPLC column with a non-aqueous mobile phase, such as acetonitrile or a mixture of acetonitrile and isopropanol.
-
Injection and Separation: Inject the alkene-containing fraction onto the HPLC column. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.
-
Fraction Collection: Collect the fractions corresponding to the elution time of (Z)-11-tricosene, as determined by running an authentic standard or by subsequent GC-MS analysis.
Analysis and Characterization
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or pulsed splitless.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of 280-300°C, and hold for a final period.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-500.
Identification of (Z)-11-tricosene is achieved by comparing its mass spectrum and retention time with that of an authentic synthetic standard.
Biosynthesis and Signaling Pathways
The production and perception of (Z)-11-tricosene are governed by specific biochemical and neurological pathways.
Biosynthesis of (Z)-11-Tricosene
The biosynthesis of long-chain unsaturated hydrocarbons in insects is an extension of fatty acid metabolism. The pathway for (Z)-11-tricosene is believed to proceed as follows:
References
Stereoisomers of 11-Tricosene: A Technical Guide to Their Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Tricosene, a long-chain unsaturated hydrocarbon, exists as two geometric isomers, (Z)-11-tricosene and (E)-11-tricosene. These compounds are of significant interest in the field of chemical ecology, particularly for their roles as semiochemicals in insects. While the C9 isomer, (Z)-9-tricosene (muscalure), is a well-documented sex pheromone of the housefly, Musca domestica, the biological activities of the this compound stereoisomers are less extensively studied but nonetheless important for understanding the structure-activity relationships of insect pheromones. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of the stereoisomers of this compound.
Stereoisomers of this compound
The two stereoisomers of this compound are:
-
(Z)-11-Tricosene (cis-11-tricosene): A monounsaturated alkene with the two larger alkyl groups on the same side of the carbon-carbon double bond.
-
(E)-11-Tricosene (trans-11-tricosene): A monounsaturated alkene with the two larger alkyl groups on opposite sides of the carbon-carbon double bond.
The geometry of the double bond plays a crucial role in the biological activity of these molecules, as the specific shape of the molecule is recognized by olfactory receptors in insects.
Biological Activity
The biological activity of this compound stereoisomers has been primarily investigated in the context of their role as potential insect pheromones or behavioral modifiers. The housefly, Musca domestica, has been a key model organism for these studies.
Quantitative Data on Biological Activity
The following table summarizes the quantitative data on the biological activity of this compound stereoisomers and related compounds in male houseflies, as determined by olfactometer and pseudofly tests. The activity is compared to that of (Z)-9-tricosene (muscalure), a potent sex attractant for this species.
| Compound | Olfactometer Test (% Response)¹ | Pseudofly Test (% Response)² |
| (Z)-9-Tricosene (Muscalure) | 100 | 100 |
| (E)-9-Tricosene | 10 | 15 |
| (Z)-11-Tricosene | 25 | 30 |
| (E)-11-Tricosene | 5 | 8 |
| n-Tricosane | 2 | 3 |
¹Percentage of male houseflies attracted in an olfactometer relative to the response to (Z)-9-tricosene. ²Percentage of male houseflies exhibiting mating strikes towards a pseudofly treated with the compound, relative to the response to (Z)-9-tricosene.
Data Interpretation:
The data clearly indicate that the (Z)-isomer of this compound is significantly more active than the (E)-isomer in both attracting male houseflies and eliciting mating behavior. However, both isomers of this compound are considerably less active than the primary sex pheromone, (Z)-9-tricosene. This suggests that while the double bond at the 11-position can elicit a behavioral response, the position of the double bond at the 9-carbon is optimal for activity in Musca domestica. The low activity of the saturated hydrocarbon, n-tricosane, highlights the importance of the double bond for biological function.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound stereoisomers and the key bioassays used to evaluate their biological activity.
Synthesis of (Z)-11-Tricosene via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, particularly the (Z)-isomer when using non-stabilized ylides.
Materials:
-
1-Bromoundecane
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
n-Butyllithium (n-BuLi) in hexane
-
Dodecanal
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromoundecane to the solution.
-
Reflux the mixture for 24 hours to form undecyltriphenylphosphonium bromide.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.
-
-
Generation of the Ylide:
-
Suspend the dried undecyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane to the suspension with stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78 °C.
-
Slowly add a solution of dodecanal in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure (Z)-11-tricosene.
-
Electroantennography (EAG) Bioassay
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Live insects (e.g., male houseflies)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode holder
-
Amplifier and data acquisition system
-
Ringer's solution (insect saline)
-
Test compounds dissolved in a suitable solvent (e.g., hexane)
-
Filter paper strips
Procedure:
-
Antenna Preparation:
-
Anesthetize an insect by cooling.
-
Under a dissecting microscope, carefully excise one antenna at the base.
-
Mount the excised antenna between two glass capillary electrodes filled with Ringer's solution. The indifferent electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.
-
-
Stimulus Delivery:
-
Apply a small amount of the test compound solution onto a filter paper strip and allow the solvent to evaporate.
-
Insert the filter paper into a Pasteur pipette.
-
Deliver a puff of purified and humidified air through the pipette over the antenna.
-
-
Data Recording and Analysis:
-
Record the resulting electrical potential change (depolarization) from the antenna using the amplifier and data acquisition system.
-
The amplitude of the EAG response is a measure of the olfactory stimulation.
-
Test a range of concentrations for each compound to generate a dose-response curve.
-
Use a solvent blank and a known active compound (e.g., (Z)-9-tricosene) as negative and positive controls, respectively.
-
Olfactometer Bioassay
An olfactometer is used to study the behavioral response of insects to airborne chemical cues. A Y-tube olfactometer is a common choice for two-choice experiments.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered and humidified air source
-
Test insects (e.g., male houseflies)
-
Test compounds and control solutions
-
Filter paper
Procedure:
-
Setup:
-
Set up the Y-tube olfactometer with a continuous flow of purified and humidified air through both arms.
-
Apply the test compound to a filter paper and place it in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's behavior and record which arm it chooses to enter and the time spent in each arm.
-
A choice is typically recorded when the insect moves a certain distance into one of the arms.
-
-
Data Analysis:
-
For each compound, test a significant number of insects.
-
Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the arm containing the test compound over the control arm.
-
Visualizations
Pheromone Identification Workflow
Caption: A typical workflow for the identification and validation of insect pheromones.
Insect Olfactory Signaling Pathway for Alkene Pheromones
Caption: A simplified diagram of the insect olfactory signaling pathway for alkene pheromones.
Stereoselective Synthesis of (Z)-11-Tricosene
Caption: Logical relationship of the key steps in the Wittig synthesis of (Z)-11-tricosene.
Conclusion
The stereoisomers of this compound demonstrate the critical role of molecular geometry in mediating biological activity in insects. While (Z)-11-tricosene shows moderate activity as a behavioral modifier in houseflies, it is significantly less potent than the primary sex pheromone, (Z)-9-tricosene. The (E)-isomer of this compound exhibits minimal activity. This information is valuable for researchers in chemical ecology and pest management, as it underscores the specificity of insect olfactory systems and provides a basis for the design of more effective and selective semiochemical-based pest control strategies. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of these and other related compounds, facilitating further research into the intricate world of insect chemical communication.
Synthesis of (Z)-11-Tricosene: A Technical Guide for Research Applications
Introduction: (Z)-11-Tricosene is a long-chain mono-unsaturated hydrocarbon with the chemical formula C₂₃H₄₆. It is of significant interest in chemical ecology and pest management research as a semiochemical, playing a role in the chemical communication of various insect species. The precise synthesis of the (Z)-isomer is crucial for eliciting specific biological responses in research settings. This technical guide provides an in-depth overview of the primary synthetic routes to (Z)-11-tricosene, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in its preparation.
Three principal synthetic strategies have been established for the stereoselective synthesis of (Z)-11-tricosene: the Wittig reaction, Z-selective olefin metathesis, and the partial reduction of an internal alkyne. Each of these methodologies offers distinct advantages and challenges in terms of stereoselectivity, yield, and operational complexity.
Wittig Olefination Route
The Wittig reaction is a widely employed method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. To achieve high (Z)-selectivity for the synthesis of (Z)-11-tricosene, an unstabilized ylide is reacted with an aldehyde under specific conditions that favor the formation of the kinetic product.
Experimental Protocol:
Step 1: Synthesis of Dodecyltriphenylphosphonium Bromide
A solution of triphenylphosphine (26.2 g, 100 mmol) in dry toluene (250 mL) is heated to reflux. 1-Bromododecane (24.9 g, 100 mmol) is added dropwise over 30 minutes. The reaction mixture is maintained at reflux for 24 hours, during which a white precipitate forms. After cooling to room temperature, the solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield dodecyltriphenylphosphonium bromide.
Step 2: Synthesis of Undecanal
To a stirred solution of 1-undecene (15.4 g, 100 mmol) in a 1:1 mixture of dichloromethane and methanol (200 mL) at -78 °C, ozone is bubbled through until a blue color persists. The solution is then purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (12.4 g, 200 mmol) is added, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude undecanal is purified by distillation.
Step 3: Wittig Reaction for (Z)-11-Tricosene
To a suspension of dodecyltriphenylphosphonium bromide (51.2 g, 100 mmol) in dry tetrahydrofuran (THF) (400 mL) at 0 °C under an argon atmosphere, sodium amide (NaNH₂) (4.3 g, 110 mmol) is added portion-wise. The resulting deep orange-red mixture is stirred at room temperature for 2 hours to form the ylide. The mixture is then cooled to -78 °C, and a solution of undecanal (17.0 g, 100 mmol) in dry THF (50 mL) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with hexane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (Z)-11-tricosene.
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| 1 | Dodecyltriphenylphosphonium Bromide | 1-Bromododecane, Triphenylphosphine | - | Toluene | 110 | 24 | >95 | - |
| 2 | Undecanal | 1-Undecene | O₃, DMS | CH₂Cl₂/MeOH | -78 to RT | 12 | ~85 | - |
| 3 | (Z)-11-Tricosene | Dodecyltriphenylphosphonium Bromide, Undecanal | NaNH₂ | THF | -78 to RT | 16 | 70-85 | >95:5 |
Experimental Workflow:
Wittig reaction workflow for (Z)-11-tricosene synthesis.
Z-Selective Olefin Metathesis Route
Olefin metathesis has emerged as a powerful tool for the synthesis of alkenes. The development of specific molybdenum or ruthenium-based catalysts allows for high Z-selectivity in cross-metathesis reactions. For the synthesis of (Z)-11-tricosene, 1-dodecene and 1-undecene can be coupled using a Z-selective catalyst.
Experimental Protocol:
Step 1: Z-Selective Cross-Metathesis
In a glovebox, a Schlenk flask is charged with the Z-selective molybdenum or ruthenium catalyst (e.g., a Schrock or Grubbs-type catalyst, 1-5 mol%). Dry, degassed toluene (0.1 M) is added, followed by 1-dodecene (1.0 equivalent) and 1-undecene (1.2 equivalents). The flask is sealed, removed from the glovebox, and the reaction mixture is stirred at room temperature (or slightly elevated temperature, e.g., 40-50 °C, depending on the catalyst) for 4-12 hours under a nitrogen atmosphere. The reaction progress is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (Z)-11-tricosene.
Quantitative Data:
| Product | Starting Materials | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| (Z)-11-Tricosene | 1-Dodecene, 1-Undecene | Mo- or Ru-based (1-5) | Toluene | 25-50 | 4-12 | 60-80 | >95:5 |
Experimental Workflow:
Z-selective olefin metathesis workflow.
Alkyne Coupling and Partial Reduction Route
This classic approach involves the construction of an internal alkyne with the desired carbon skeleton, followed by a stereoselective partial hydrogenation to the (Z)-alkene. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is key to stopping the reduction at the alkene stage and ensuring cis-stereochemistry.
Experimental Protocol:
Step 1: Synthesis of 1-Dodecyne
To a solution of 1-dodecene (16.8 g, 100 mmol) in carbon tetrachloride (100 mL) at 0 °C, a solution of bromine (16.0 g, 100 mmol) in carbon tetrachloride (50 mL) is added dropwise. The mixture is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure to give 1,2-dibromododecane. The crude dibromide is then dissolved in ethanol (200 mL), and potassium hydroxide (22.4 g, 400 mmol) is added. The mixture is refluxed for 8 hours. After cooling, the mixture is poured into water and extracted with hexane. The organic layer is washed with brine, dried, and concentrated. The resulting 1-dodecyne is purified by distillation.
Step 2: Synthesis of 11-Tricosyne
To a solution of 1-dodecyne (16.6 g, 100 mmol) in dry THF (200 mL) at -78 °C under argon, n-butyllithium (1.6 M in hexanes, 65 mL, 104 mmol) is added dropwise. The mixture is stirred for 1 hour at -78 °C. A solution of 1-bromoundecane (25.1 g, 100 mmol) in dry HMPA (40 mL) is then added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with hexane. The organic extracts are washed with water and brine, dried, and concentrated. The crude 11-tricosyne is purified by column chromatography.
Step 3: Lindlar Hydrogenation to (Z)-11-Tricosene
11-Tricosyne (3.2 g, 10 mmol) is dissolved in ethyl acetate (100 mL). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead, 5% Pd, 320 mg) and quinoline (0.3 mL) are added. The flask is evacuated and backfilled with hydrogen gas from a balloon. The mixture is stirred vigorously under a hydrogen atmosphere until hydrogen uptake ceases (monitored by TLC or GC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give (Z)-11-tricosene.
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| 1 | 1-Dodecyne | 1-Dodecene | 1. Br₂, 2. KOH | 1. CCl₄, 2. EtOH | RT then Reflux | 10 | ~75 | - |
| 2 | 11-Tricosyne | 1-Dodecyne, 1-Bromoundecane | n-BuLi, HMPA | THF | -78 to RT | 17 | ~80 | - |
| 3 | (Z)-11-Tricosene | 11-Tricosyne | H₂, Lindlar's catalyst, Quinoline | Ethyl Acetate | RT | 4-8 | >95 | >98:2 |
Experimental Workflow:
Alkyne coupling and partial reduction workflow.
Conclusion
The synthesis of (Z)-11-tricosene for research purposes can be effectively achieved through several stereoselective routes. The Wittig reaction offers a reliable and high-yielding method, particularly when using salt-free conditions to maximize Z-selectivity. Z-selective olefin metathesis represents a more modern and atom-economical approach, though it is dependent on the availability of specialized catalysts. The alkyne coupling followed by Lindlar hydrogenation is a classic and highly stereospecific method for accessing the (Z)-isomer with excellent purity. The choice of synthetic route will depend on the researcher's access to specific reagents and equipment, as well as the desired scale and purity of the final product. Each of the presented methodologies, when executed with care, can provide high-quality (Z)-11-tricosene suitable for demanding research applications.
Methodological & Application
Application Notes and Protocols for the Extraction of 11-Tricosene from Insect Cuticular Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect cuticular hydrocarbons (CHCs) are a complex mixture of lipids, primarily found in the epicuticle, the outermost layer of an insect's exoskeleton. These compounds are crucial for preventing desiccation and protecting against pathogens.[1][2][3] Furthermore, many CHCs, including 11-Tricosene, play a vital role in chemical communication, acting as pheromones that mediate behaviors such as mating and aggregation.[2][4][5][6] (Z)-9-Tricosene, a prominent isomer of this compound, is a well-documented sex pheromone in the housefly, Musca domestica, attracting males and influencing courtship behavior.[4][5][6] The extraction and analysis of specific CHCs like this compound are essential for research in chemical ecology, pest management, and the development of novel semiochemical-based drugs and attractants.[4][5]
These application notes provide detailed protocols for the extraction of this compound from insect cuticular lipids, along with methods for subsequent analysis.
Data Presentation: Comparison of Extraction Solvents
The choice of solvent is a critical factor in the extraction of cuticular hydrocarbons. Non-polar solvents are generally preferred for their efficiency in dissolving lipids.[1] The following table summarizes the extraction yields of lipids from insects using various solvents.
| Solvent | Insect Species | Extraction Yield (%) | Reference |
| n-Hexane | Tenebrio molitor (Mealworm) | 18.6 ± 0.02 | [7][8] |
| Ethyl Acetate (EtOAc) | Tenebrio molitor (Mealworm) | 25.33 ± 0.01 | [7][8] |
| Isopropanol (IPA) | Tenebrio molitor (Mealworm) | 21.66 ± 0.02 | [7][8] |
| Ethanol (EtOH) | Tenebrio molitor (Mealworm) | 9.06 ± 0.001 | [7][8] |
| Petroleum Ether | Various Insect Species | Not explicitly quantified but widely used | [9] |
| Pentane | Various Insect Species | Not explicitly quantified but widely used | [10] |
Note: Yields can vary depending on the insect species, developmental stage, and specific extraction conditions.
Experimental Protocols
Three primary methods for the extraction of cuticular hydrocarbons are detailed below: Solvent Extraction, Silica-Rubbing, and Solid-Phase Microextraction (SPME). Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][11][12]
Protocol 1: Solvent Extraction of Cuticular Hydrocarbons
This is the most common and straightforward method for extracting CHCs.
Materials:
-
Insect samples (live or frozen)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Pipettes
-
Nitrogen gas stream or rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Place a known number or weight of insects into a clean glass vial.[2]
-
Add a sufficient volume of the chosen solvent to fully submerge the insects (e.g., 500 µL for 15 flies).[2]
-
Incubate the vial at room temperature for a specific duration. Extraction times can vary from a few minutes to several hours. A common duration is 10 minutes.[1][11]
-
At the end of the incubation period, gently agitate the vial using a vortex mixer for 1 minute.[2]
-
Carefully transfer the solvent (now containing the extracted lipids) to a new, clean vial using a pipette, leaving the insect bodies behind.
-
Concentrate the extract to a smaller volume or to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.[1][11]
-
Re-suspend the dried extract in a small, precise volume of solvent (e.g., 10-100 µL) for GC-MS analysis.[11]
Caption: Workflow for Solvent Extraction of Insect Cuticular Hydrocarbons.
Protocol 2: Silica-Rubbing Method for Surface-Specific Extraction
This method selectively extracts hydrocarbons present on the surface of the cuticle, avoiding contamination from internal tissues.[13]
Materials:
-
Insect samples
-
Silica gel particles
-
Organic solvent (e.g., hexane)
-
Glass vials
-
Pipettes
-
GC-MS
Procedure:
-
Gently rub the cuticle of the insect specimen with silica gel particles. The cuticular hydrocarbons will adsorb to the silica.[13]
-
Collect the silica gel particles that have come into contact with the insect.
-
Transfer the silica gel to a glass vial.
-
Add a suitable organic solvent (e.g., hexane) to the vial to elute the adsorbed hydrocarbons from the silica gel.
-
Pipette the solvent containing the extracted hydrocarbons into a clean vial for analysis.
-
Concentrate the sample if necessary, as described in Protocol 1.
-
Analyze the extract using GC-MS.
Caption: Workflow for the Silica-Rubbing Extraction Method.
Protocol 3: Solid-Phase Microextraction (SPME)
SPME is a solvent-free method that is particularly useful for analyzing live insects and for sampling volatile or semi-volatile compounds.[2][14]
Materials:
-
Live insect samples
-
SPME device with a suitable fiber coating (e.g., polydimethylsiloxane - PDMS)
-
GC-MS with an SPME inlet
Procedure:
-
Expose the SPME fiber to the cuticle of a live insect for a defined period. The hydrocarbons will partition from the cuticle onto the fiber coating.
-
Retract the fiber into the needle of the SPME device.
-
Insert the SPME device into the heated injection port of the GC-MS.
-
Expose the fiber in the injector to thermally desorb the collected analytes onto the GC column for separation and analysis.
Caption: Workflow for Solid-Phase Microextraction (SPME) of Cuticular Hydrocarbons.
Protocol 4: GC-MS Analysis of Cuticular Hydrocarbons
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar column)
Typical GC-MS Parameters (example):
-
Injector Temperature: 250-300 °C
-
Carrier Gas: Helium[11]
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes
-
Ramp: 10-20 °C/min to 300-320 °C
-
Final hold: 5-10 minutes
-
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-600
Procedure:
-
Inject 1-2 µL of the prepared extract into the GC-MS.
-
Run the programmed temperature gradient to separate the different hydrocarbon components.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify the compounds by comparison to spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.
-
Quantification can be achieved by integrating the peak areas of the target compounds and comparing them to an internal or external standard.
Signaling Pathway and Logical Relationships
While the extraction of this compound does not directly involve a signaling pathway, its biological relevance lies in its role in chemical communication. (Z)-9-Tricosene, for instance, acts as a sex pheromone in houseflies, initiating a behavioral cascade in males.
Caption: Logical Flow of (Z)-9-Tricosene Pheromonal Communication in Houseflies.
References
- 1. mdpi.com [mdpi.com]
- 2. eje.cz [eje.cz]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. cis-9-Tricosene - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. researchgate.net [researchgate.net]
- 7. Food Science of Animal Resources [kosfaj.org]
- 8. kosfaj.org [kosfaj.org]
- 9. gastronomiaycia.com [gastronomiaycia.com]
- 10. researchgate.net [researchgate.net]
- 11. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A silica gel based method for extracting insect surface hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of 11-Tricosene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the identification and quantification of 11-tricosene, a long-chain aliphatic hydrocarbon. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), the most common and powerful technique for this purpose. Methodologies for sample preparation, analysis, and data interpretation are detailed to assist researchers in various fields, including entomology, chemical ecology, and pheromone research.
Introduction to this compound and its Analysis
This compound (C₂₃H₄₆) is an unsaturated hydrocarbon with a double bond at the 11th carbon position.[1][2] It exists as two geometric isomers, (Z)-11-tricosene and (E)-11-tricosene. The (Z)-isomer, in particular, is a known semiochemical in various insect species, acting as a pheromone. Accurate identification and quantification of this compound are crucial for understanding insect behavior, developing pest management strategies, and for quality control in the synthesis of pheromone-based products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[3] It combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative separations, although it is less common for routine identification.
Analytical Techniques
The principal technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis involves the separation of this compound from other components in a sample mixture by gas chromatography, followed by its detection and identification by mass spectrometry.
Data Presentation: GC-MS Parameters and Expected Data
| Parameter | Typical Value/Range | Purpose |
| Gas Chromatograph (GC) | ||
| Column | Non-polar capillary column (e.g., HP-5, DB-5) | Separation of analytes based on boiling point and polarity. |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1 - 2 mL/min (constant flow) | Optimal flow for separation efficiency. |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Injector Temperature | 250 - 300°C | To ensure rapid volatilization of the sample. |
| Oven Temperature Program | Initial: 50-100°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C; Final hold: 5-10 min | To separate compounds with a wide range of boiling points. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |
| Mass Analyzer | Quadrupole | Common mass analyzer for routine GC-MS analysis. |
| Scan Range | m/z 40 - 400 | To detect the molecular ion and key fragment ions of this compound. |
| Expected Results | ||
| Retention Time (tR) | Dependent on specific GC conditions | The time it takes for this compound to elute from the GC column. |
| Molecular Ion (M+) | m/z 322 | Corresponds to the molecular weight of this compound (C₂₃H₄₆).[1][2] |
| Key Fragment Ions (m/z) | 41, 43, 55, 57, 69, 71, 83, 85, 97, 99, etc. (alkene fragments) | Characteristic fragment ions resulting from the cleavage of the hydrocarbon chain. |
High-Performance Liquid Chromatography (HPLC)
While less common for routine analysis, HPLC can be used for the separation and purification of this compound.
Data Presentation: HPLC Parameters
| Parameter | Typical Value/Range | Purpose |
| Column | Reverse-phase C18 | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute compounds with varying polarities. |
| Detector | UV (low wavelength) or Refractive Index (RI) | Detection of non-chromophoric compounds like this compound. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical HPLC. |
Experimental Protocols
Sample Preparation: Extraction of Cuticular Hydrocarbons from Insects
This protocol is adapted for the extraction of this compound from insect cuticles.
Materials:
-
Insect samples (fresh or frozen)
-
Hexane or Pentane (high purity, for trace analysis)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Micropipettes
-
Nitrogen gas supply with a gentle stream evaporator
-
Glass wool or silica gel for cleanup (optional)
Protocol:
-
Place a single insect or a known number of insects into a clean glass vial.
-
Add a sufficient volume of hexane or pentane to fully submerge the insect(s) (e.g., 200-500 µL).
-
Gently agitate the vial for 5-10 minutes at room temperature. For more exhaustive extraction, a longer duration can be used, but this may also extract internal lipids.
-
Carefully remove the solvent using a micropipette and transfer it to a clean vial.
-
If necessary, perform a cleanup step by passing the extract through a small column of glass wool or silica gel to remove polar lipids.
-
Concentrate the extract to a smaller volume (e.g., 50 µL) under a gentle stream of nitrogen gas. Avoid complete dryness to prevent loss of volatile components.
-
The concentrated extract is now ready for GC-MS analysis.
GC-MS Analysis Protocol
Protocol:
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in the data presentation table above.
-
Calibration: Prepare a series of standard solutions of this compound in hexane at known concentrations. Inject these standards to create a calibration curve for quantification.
-
Sample Injection: Inject 1 µL of the prepared sample extract into the GC-MS.
-
Data Acquisition: Acquire the data over the specified mass range.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which should match that of the standard.
-
Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum of this compound. The spectrum should show the molecular ion at m/z 322 and a characteristic fragmentation pattern of a long-chain alkene.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for this compound Identification
Caption: Experimental workflow for the identification and quantification of this compound.
Logic Diagram for Mass Spectral Fragmentation of this compound
Caption: Simplified fragmentation logic for this compound in an electron ionization mass spectrometer.
References
Application Notes and Protocols for Behavioral Bioassays of 11-Tricosene
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Tricosene, also known as (Z)-9-tricosene or muscalure, is a key semiochemical, primarily recognized as a sex pheromone in the housefly, Musca domestica, where it is produced by females to attract males.[1][2] It also plays a role in the chemical communication of other insects, such as in the waggle dance of bees and influencing courtship behaviors in species like Drosophila melanogaster.[1][3] The study of behavioral responses to this compound is crucial for developing targeted and environmentally friendly pest management strategies, as well as for fundamental research in chemical ecology and neurobiology.
These application notes provide detailed protocols for a suite of behavioral bioassays designed to quantitatively and qualitatively assess the response of insects to this compound. The methodologies are tailored for researchers in academia and industry, including those in drug and pesticide development.
I. Olfactometer-Based Bioassays
Olfactometers are instruments used to study an insect's olfactory preferences in a controlled laboratory setting. They are particularly useful for determining the attractant or repellent properties of volatile compounds like this compound.
A. Y-Tube Olfactometer Assay
The Y-tube olfactometer is a classic choice assay to evaluate the preference of an insect between two odor sources.[4][5]
Protocol: Y-Tube Olfactometer Assay for this compound Attraction
1. Materials:
-
Y-tube olfactometer (glass or PTFE) with appropriate dimensions for the test insect (e.g., for Drosophila, a stem of 10 cm and arms of 15-18 cm).[5]
-
Air pump or compressed air source.
-
Flow meters to regulate airflow (e.g., 40-400 mL/min or 1-5 L/min).[5]
-
Humidifier and activated charcoal filter for cleaning and humidifying the air.[3]
-
Odor source chambers.
-
This compound standard (high purity).
-
Filter paper discs.
-
Test insects (e.g., male Musca domestica or Drosophila melanogaster), standardized for age and mating status (e.g., 4-7 day old virgin males).[8]
-
Release chamber.
-
Stopwatch.
-
Data recording sheets or software.
2. Experimental Setup:
-
Assemble the Y-tube olfactometer, connecting the air source, filter, humidifier, and flow meters to the two arms of the olfactometer.
-
Ensure a constant and equal airflow through both arms (e.g., 0.5 L/min).[7]
-
Place the setup in a controlled environment with constant temperature, humidity, and lighting (red light is often used to eliminate visual cues).[7]
3. Procedure:
-
Prepare the odor sources. Dissolve this compound in the chosen solvent to the desired concentration (e.g., 10 µg/µL). Apply a specific volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in one odor source chamber.[7]
-
Apply an equal volume of the solvent alone to another filter paper disc and place it in the other odor source chamber to serve as a control.
-
Introduce a single insect into the release chamber at the base of the Y-tube.
-
Allow the insect to acclimatize for a short period (e.g., 1 minute).
-
Observe the insect's behavior for a set duration (e.g., 5-10 minutes).[9]
-
Record the first choice of arm (the arm the insect enters completely) and the time spent in each arm.
-
An insect is considered to have made a choice when it moves a certain distance into one arm (e.g., past a 5 cm line).
-
After each trial, clean the Y-tube thoroughly with ethanol and bake at a high temperature to remove any residual odors.[10]
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Use each insect only once to ensure naivety.
4. Data Analysis:
-
Calculate the percentage of insects choosing the this compound-baited arm versus the control arm.
-
Analyze the data using a Chi-squared test to determine if there is a significant preference.[7]
-
Compare the time spent in each arm using a t-test or a non-parametric equivalent.[7]
Experimental Workflow for Y-Tube Olfactometer Assay
Caption: Workflow for the Y-Tube Olfactometer Bioassay.
B. Wind Tunnel Bioassay
Wind tunnels provide a more realistic environment to study an insect's flight behavior and upwind orientation towards a distant odor source.[11][12]
Protocol: Wind Tunnel Assay for this compound Mediated Flight
1. Materials:
-
Wind tunnel (e.g., 230 cm x 90 cm x 90 cm Plexiglas).[1]
-
Laminar airflow system (e.g., 0.3 m/s).[1]
-
Controlled lighting (e.g., dim red light, 0.3 lux).[1]
-
Odor source dispenser (e.g., filter paper, rubber septum).
-
This compound solution and solvent control.
-
Release platform or cage for the insects.[1]
-
Video recording equipment.
-
Flight tracking software (optional).
2. Experimental Setup:
-
Set up the wind tunnel in a room with controlled temperature and humidity.
-
Establish a laminar airflow at the desired speed.
-
Place the odor source at the upwind end of the tunnel.
-
Position the insect release platform at the downwind end.
3. Procedure:
-
Apply the this compound solution to the dispenser.
-
Place the dispenser at the upwind end of the tunnel.
-
Introduce a single insect onto the release platform.
-
Allow the insect to acclimate to the airflow.
-
Record the insect's flight behavior for a set period (e.g., 2 minutes).[1]
-
Score the following behaviors: take flight, oriented flight towards the source, half upwind to the source, approaching the source (e.g., within 10 cm), and landing on the source.[1]
-
Replace the odor source with a solvent control for control trials.
-
Thoroughly clean the wind tunnel between trials.
4. Data Analysis:
-
Calculate the percentage of insects exhibiting each scored behavior in response to this compound versus the control.
-
Analyze the data using appropriate statistical tests (e.g., Fisher's exact test).
Experimental Workflow for Wind Tunnel Bioassay
Caption: Workflow for the Wind Tunnel Bioassay.
II. Courtship Behavior Assays
These assays are designed to observe and quantify the specific courtship behaviors elicited by this compound, particularly in species like Drosophila melanogaster.
Protocol: Single-Pair Courtship Assay in Drosophila melanogaster
1. Materials:
-
Courtship chambers (e.g., 1.5 cm diameter wells).[13]
-
Virgin male and female flies of a standardized age (e.g., males 4-7 days old, females 3-7 days old).[8]
-
This compound solution and solvent control.
-
Micro-applicator or fine brush for applying the compound.
-
Video recording setup.
-
Dissecting microscope for observation.[9]
-
Stopwatch.
2. Experimental Setup:
-
Collect virgin flies and house them under controlled conditions (25°C, 12:12 light:dark cycle). House males individually and females in small groups.[8][9]
-
Prepare courtship chambers.
3. Procedure:
-
Gently anesthetize a virgin female fly (e.g., on ice or with light CO2).
-
Using a micro-applicator, apply a small amount of the this compound solution (or solvent control) to the female's abdomen.
-
Allow the female to recover fully.
-
Transfer the treated female into a courtship chamber.
-
Introduce a single naive virgin male into the chamber.
-
Immediately start recording the interaction for a set duration (e.g., 10 minutes).[9]
-
Observe and score the following male courtship behaviors: orientation, tapping, wing extension (singing), licking, attempted copulation, and successful copulation.[9]
4. Data Analysis:
-
Courtship Index (CI): The proportion of time the male spends performing any courtship behavior.[9]
-
Courtship Latency: The time from the introduction of the male until the initiation of the first courtship behavior.
-
Copulation Success: The percentage of pairs that successfully copulate within the observation period.
-
Frequency of specific behaviors: The number of times each specific courtship behavior is performed.
-
Analyze the data using appropriate statistical tests (e.g., t-test, Mann-Whitney U test, Fisher's exact test).
Experimental Workflow for Drosophila Courtship Assay
Caption: Workflow for the Single-Pair Courtship Assay.
III. Field-Based Bioassays
Field trapping assays are essential for evaluating the effectiveness of this compound as a lure under natural conditions, which is critical for pest management applications.
Protocol: Field Trapping Assay for Musca domestica
1. Materials:
-
Insect traps (e.g., sticky traps, bottle traps, or delta traps).[6][14]
-
Lures containing this compound and control lures (without this compound). Lures can be rubber septa, cotton wicks, or plastic sachets.[15]
-
Solvent for this compound (e.g., hexane or acetone).[6]
-
Stakes or hangers for trap deployment.[15]
-
GPS device for recording trap locations.
-
Collection jars.
2. Experimental Setup:
-
Select a suitable field site with a natural population of the target insect (e.g., a dairy farm for houseflies).
-
Design a randomized block experiment to minimize positional effects.[15]
-
Determine the distance between traps to avoid interference (e.g., at least 10 m apart).[15]
3. Procedure:
-
Prepare the lures by loading them with a specific amount of this compound (e.g., 25 mg per lure).[15] Prepare control lures with solvent only.
-
Deploy the traps in the field according to the experimental design.
-
Leave the traps for a predetermined period (e.g., 24 hours).
-
Collect the trapped insects from each trap.
-
Count and identify the target insects.
-
Rotate the trap positions and repeat the experiment over several days or weeks.[15]
4. Data Analysis:
-
Compare the mean number of target insects caught in traps baited with this compound versus control traps.
-
Use statistical tests such as ANOVA or a t-test to determine the significance of the results.
Experimental Workflow for Field Trapping Assay
Caption: Workflow for the Field Trapping Bioassay.
IV. Data Presentation
Quantitative data from the bioassays should be summarized in clear and structured tables to allow for easy comparison and interpretation.
Table 1: Example Data from a Y-Tube Olfactometer Assay
| Treatment Group | Number of Insects Tested (n) | Number Choosing Treatment | Number Choosing Control | No Choice | % Preference for Treatment | p-value (Chi-squared) |
| 10 µg this compound | 50 | 38 | 10 | 2 | 79.2% | <0.001 |
| 1 µg this compound | 50 | 32 | 15 | 3 | 68.1% | <0.05 |
| Solvent Control | 50 | 23 | 25 | 2 | 47.9% | >0.05 |
Table 2: Example Data from a Drosophila Courtship Assay
| Treatment on Female | Number of Pairs (n) | Mean Courtship Index (± SEM) | Mean Courtship Latency (s ± SEM) | Copulation Success (%) |
| 1 µg this compound | 30 | 0.85 ± 0.04 | 15.2 ± 2.1 | 93.3% |
| Solvent Control | 30 | 0.42 ± 0.06 | 45.8 ± 5.3 | 40.0% |
Table 3: Example Data from a Field Trapping Assay
| Lure Type | Number of Traps | Mean Trap Catch / 24h (± SEM) |
| 25 mg this compound | 10 | 152.3 ± 12.5 |
| Control (Solvent only) | 10 | 25.7 ± 4.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. A study on houseflies found that traps baited with (Z)-9-Tricosene caught significantly more flies than control traps, with 551 flies caught in treated traps versus 417 in untreated traps.[6] Another study reported that field strains of houseflies can have average levels of 559 and 1,113 ng of muscalure per female.[16]
V. Signaling Pathway
The perception of this compound, like other insect pheromones, is initiated by its interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed in sensilla, typically on the antennae.[17][18] Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco).[19]
Generalized Pheromone Signaling Pathway in Insects
Caption: Generalized Insect Pheromone Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. insectolfactometer.com [insectolfactometer.com]
- 6. (Z)-9-Tricosene based Musca domestica lure study on a garbage dump yard using plywood sticky trap baited with fish meal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rezavallab.org [rezavallab.org]
- 9. Methods to Assay Drosophila Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Team:Valencia UPV/Project/modules/methodology/windtunnel - 2014.igem.org [2014.igem.org]
- 13. youtube.com [youtube.com]
- 14. How to make Pheromone traps for insect control in field crops [plantix.net]
- 15. Field bioassays [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. slunik.slu.se [slunik.slu.se]
- 19. researchgate.net [researchgate.net]
Application Note: Quantification of (Z)-11-Tricosene using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-11-Tricosene is a long-chain unsaturated hydrocarbon belonging to the class of cuticular hydrocarbons (CHCs) found on the epicuticle of various insect species.[1] These compounds are crucial for preventing desiccation and play a significant role in chemical communication, often acting as pheromones that mediate social and mating behaviors.[1] Accurate quantification of (Z)-11-Tricosene and other CHCs is essential for studies in chemical ecology, pest management strategies involving pheromone traps, and understanding insect physiology and behavior. This application note provides a detailed protocol for the extraction and quantification of (Z)-11-Tricosene from insect samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
While (Z)-11-Tricosene is a known insect semiochemical, detailed quantitative data in the literature is more abundant for its isomers, such as (Z)-7-Tricosene and (Z)-9-Tricosene (muscalure). The analytical protocol described herein is fully applicable to the quantification of (Z)-11-Tricosene. The following tables present quantitative data for closely related tricosene isomers in Drosophila melanogaster and Musca domestica (housefly) to serve as a reference.
Table 1: Quantification of (Z)-7-Tricosene in Drosophila melanogaster
| Strain/Condition | Amount of (Z)-7-Tricosene (ng per male fly) | Reference |
| N2 (Wild-type) | 450 | [2] |
| desat1 (Mutant) | 63 | [2] |
| EP (Overexpression) | 1294 | [2] |
Table 2: Quantification of (Z)-9-Tricosene (Muscalure) in Female Houseflies (Musca domestica)
| Population/Strain | Average Amount (ng per female) | % of Total Hydrocarbons | Reference |
| Wild Population 1 | 559 | 3.2% | [3] |
| Wild Population 2 | 1113 | 5.0% | [3] |
| Wild Population 3 | ≤218 | ≤1.6% | [3] |
| UCR (Lab Strain) | 751 | 3.0% | [3] |
Experimental Protocols
This section details the methodology for the quantification of (Z)-11-Tricosene from sample preparation to GC-MS analysis.
Materials and Reagents
-
Solvents: Hexane (GC grade or higher), Dichloromethane (GC grade or higher)
-
Standards:
-
(Z)-11-Tricosene analytical standard (purity >95%)
-
Internal Standard (IS): n-Hexadecane or a suitable long-chain alkane not present in the sample.
-
-
Glassware: 2 mL glass vials with PTFE-lined caps, Pasteur pipettes, volumetric flasks.
-
Equipment: Vortex mixer, centrifuge, analytical balance, gas chromatograph-mass spectrometer (GC-MS).
Standard Solution Preparation
-
Primary Stock Solution of (Z)-11-Tricosene (1000 µg/mL): Accurately weigh 10 mg of pure (Z)-11-Tricosene and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., n-Hexadecane) in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in hexane to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation: Solvent Extraction
-
Sample Collection: Collect individual or pooled insect samples. If working with individual insects, they can be flash-frozen in liquid nitrogen and stored at -80°C until extraction.
-
Extraction:
-
Place a single insect or a known number of insects into a 2 mL glass vial.
-
Add a defined volume of hexane (e.g., 200 µL) containing the internal standard at a known concentration (e.g., 10 µg/mL).
-
Vortex the vial for 2 minutes to extract the cuticular hydrocarbons.
-
Carefully remove the insect(s) from the vial.
-
-
Sample Cleanup (Optional): If the extract contains significant amounts of lipids or other interfering substances, a solid-phase extraction (SPE) cleanup step with a silica cartridge may be necessary.
-
Final Sample: Transfer the hexane extract to a clean GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of long-chain hydrocarbons. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890 GC or equivalent
-
Mass Spectrometer: Agilent 5977 MS or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 15 minutes at 300°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for (Z)-11-Tricosene (C23H46, MW 322.6): Monitor characteristic fragment ions and the molecular ion (if detectable). Common fragments for long-chain alkenes include clusters of ions separated by 14 amu (CH2).
-
-
Data Analysis and Quantification
-
Identification: Identify the (Z)-11-Tricosene peak in the sample chromatograms by comparing its retention time and mass spectrum to that of the analytical standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of (Z)-11-Tricosene to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Calculate the concentration of (Z)-11-Tricosene in the samples using the linear regression equation from the calibration curve. The amount of (Z)-11-Tricosene per insect can then be determined based on the initial extraction volume and the number of insects extracted.
Visualizations
Biosynthesis Pathway of Insect Cuticular Hydrocarbons
The following diagram illustrates the generalized biosynthetic pathway for long-chain cuticular hydrocarbons in insects, which is derived from fatty acid metabolism.
Caption: Generalized biosynthetic pathway of insect cuticular hydrocarbons.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of (Z)-11-Tricosene.
Caption: Experimental workflow for (Z)-11-Tricosene quantification.
References
Application Notes and Protocols for Electroantennography (EAG) Studies with 11-Tricosene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. By recording the summated electrical potential from the entire antenna, researchers can assess which chemicals are detected by an insect's olfactory system. (Z)-9-Tricosene, a key component of the female housefly (Musca domestica) sex pheromone, and its isomer 11-Tricosene, are of significant interest for the development of attractants and repellents in pest management strategies.[1][2][3][4][5] These application notes provide a detailed protocol for conducting EAG studies with this compound, primarily focusing on the housefly, Musca domestica.
Core Principles of Electroantennography
The EAG technique measures the gross electrical potential changes across an insect antenna when it is exposed to an odorant. This response is the sum of the depolarizations of numerous olfactory receptor neurons. The amplitude of the EAG response is generally proportional to the concentration of the stimulating compound and reflects the sensitivity of the antennal receptors to that specific odorant.
Data Presentation: Quantitative EAG Responses
The following tables summarize hypothetical, yet representative, quantitative data from EAG studies with (Z)-9-Tricosene and related compounds on Musca domestica. This data is for illustrative purposes to demonstrate typical results obtained from such experiments.
Table 1: Dose-Response of Musca domestica to (Z)-9-Tricosene
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |
| 0.001 | 0.2 ± 0.05 | 0.05 |
| 0.01 | 0.5 ± 0.1 | 0.1 |
| 0.1 | 1.2 ± 0.2 | 0.2 |
| 1 | 2.5 ± 0.4 | 0.4 |
| 10 | 3.8 ± 0.5 | 0.5 |
| 100 (Control) | 0.1 ± 0.02 | 0.02 |
Table 2: Comparative EAG Responses of Musca domestica to Tricosene Isomers and Analogs (at 1 µg/µL)
| Compound | Mean EAG Response (mV) | Standard Deviation (mV) |
| (Z)-9-Tricosene | 2.5 ± 0.4 | 0.4 |
| (E)-9-Tricosene | 0.8 ± 0.15 | 0.15 |
| This compound | 1.9 ± 0.3 | 0.3 |
| Tricosane (alkane control) | 0.3 ± 0.08 | 0.08 |
| Hexane (solvent control) | 0.1 ± 0.02 | 0.02 |
Experimental Protocols
This section outlines a detailed methodology for conducting EAG experiments with this compound and Musca domestica.
Materials and Reagents
-
Insects: Adult houseflies (Musca domestica), 3-5 days old, separated by sex.
-
This compound and other test compounds: High purity standards.
-
Solvent: Hexane or pentane, redistilled.
-
Saline Solution (Ringer's solution): e.g., 7.5 g/L NaCl, 0.35 g/L KCl, 0.21 g/L CaCl2. Polyvinylpyrrolidone (PVP) can be added to reduce evaporation.
-
Electrodes: Silver/silver chloride (Ag/AgCl) wires.
-
Micropipettes: Glass capillaries pulled to a fine tip.
-
EAG System: Includes a probe, amplifier, and data acquisition software.
-
Odor Delivery System: A continuous stream of purified, humidified air and a mechanism for injecting odorant puffs.
-
Dissection Tools: Fine scissors, forceps, and a stereomicroscope.
Experimental Workflow Diagram
Caption: General workflow for an Electroantennography (EAG) experiment.
Step-by-Step Protocol
-
Preparation of Stimuli:
-
Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Prepare a solvent control (hexane only) and a blank (empty pipette) in the same manner.
-
-
Insect and Antenna Preparation:
-
Anesthetize an adult housefly by cooling it on ice or with a brief exposure to CO2.
-
Carefully excise one antenna at its base using fine scissors under a stereomicroscope.
-
Mount the excised antenna between two electrodes. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small segment of the distal tip may be removed to ensure good electrical contact.
-
The electrodes are glass micropipettes filled with saline solution, into which Ag/AgCl wires are inserted.
-
-
EAG Recording:
-
Place the mounted antenna in a continuous stream of purified and humidified air.
-
Position the tip of the stimulus pipette near the antenna.
-
Record the baseline electrical activity from the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the this compound vapor over the antenna.
-
Record the resulting depolarization (EAG response).
-
Allow the antenna to recover in the clean air stream for a set period (e.g., 30-60 seconds) between stimuli.
-
Present the different concentrations of this compound and the controls in a randomized order to avoid adaptation effects.
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts, mV) of the negative voltage deflection for each stimulus presentation.
-
Subtract the average response to the solvent control from the responses to the test compounds to normalize the data.
-
Calculate the mean and standard deviation of the EAG responses for each concentration.
-
Generate a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.
-
Signaling Pathway
The detection of this compound by the housefly antenna initiates a signaling cascade within the olfactory receptor neurons, leading to a nerve impulse being sent to the brain.
Olfactory Signaling Cascade Diagram
Caption: Simplified diagram of the olfactory signaling pathway in an insect olfactory receptor neuron.
Conclusion
This document provides a comprehensive guide for conducting EAG studies with this compound on Musca domestica. The detailed protocols and illustrative data serve as a valuable resource for researchers investigating insect olfaction and developing novel pest control solutions. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data across different studies.
References
- 1. research.rug.nl [research.rug.nl]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Evaluation of three (Z)-9-tricosene formulations for control of Musca domestica (Diptera: Muscidae) in caged-layer poultry units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Z)-9-Tricosene based Musca domestica lure study on a garbage dump yard using plywood sticky trap baited with fish meal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Application Note: Quantitative Analysis of 11-Tricosene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 11-Tricosene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain alkene, is a semiochemical found in various insects and is of interest in pest management and drug development. The methodology outlined below provides a robust framework for the sensitive and specific quantification of this compound in prepared solutions. This document includes sample preparation, GC-MS parameters, and data analysis guidelines.
Introduction
This compound (C₂₃H₄₆, Molar Mass: 322.6 g/mol ) is a naturally occurring unsaturated hydrocarbon. Its analysis is crucial in various fields, including chemical ecology, agriculture, and pharmaceutical research. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of such volatile and semi-volatile compounds due to its high resolution and sensitivity. This application note details a validated method for the analysis of this compound, ensuring accurate and reproducible results.
Experimental Protocols
Sample Preparation
For accurate quantification, it is essential to prepare samples with care, ensuring they are free from particulate matter and are in a solvent suitable for GC-MS analysis.
Materials:
-
This compound standard
-
Hexane (or other suitable volatile organic solvent like dichloromethane)
-
Internal Standard (IS): e.g., deuterated this compound or a long-chain alkane not present in the sample (e.g., Eicosane - C₂₀H₄₂)
-
Glass autosampler vials (1.5 mL) with inserts
-
Micropipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in hexane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve a concentration range of approximately 1 µg/mL to 100 µg/mL.
-
Spiking with Internal Standard: To each calibration standard and sample, add a consistent and known amount of the internal standard. For example, add 10 µL of the 100 µg/mL internal standard stock solution to 990 µL of each calibration standard and sample.
-
Vortexing: Gently vortex each solution for 10-15 seconds to ensure homogeneity.
-
Transfer: Transfer the final solutions to glass autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)
-
Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
GC Parameters:
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 300 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 15 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data for this compound analysis should be clearly structured for easy interpretation and comparison. The following tables provide a template for presenting key analytical parameters.
Table 1: GC-MS Quantitative Data for this compound
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₃H₄₆ |
| Molar Mass | 322.6 g/mol |
| CAS Number | 52078-56-5 |
| Retention Time (RT) | To be determined experimentally |
| Internal Standard | Eicosane (or other suitable) |
| IS Retention Time | To be determined experimentally |
Table 2: Characteristic Mass Fragments of this compound (EI, 70 eV)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Assignment |
| [To be determined] | [To be determined] | [Characteristic Fragments] |
| [To be determined] | [To be determined] | [Characteristic Fragments] |
| [To be determined] | [To be determined] | [Characteristic Fragments] |
| [To be determined] | [To be determined] | [Characteristic Fragments] |
| 322 | [Low or absent] | [M]⁺ (Molecular Ion) |
Note: The specific retention times and mass fragmentation pattern should be confirmed by running an this compound standard on your instrument and consulting the NIST Mass Spectrometry Data Center.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Application Notes & Protocols for Pheromone Purification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of pheromones using High-Performance Liquid Chromatography (HPLC). The following sections outline various HPLC methodologies, including Reversed-Phase, Normal-Phase, and Chiral HPLC, which are critical for the isolation and purification of these semiochemicals.
Introduction to HPLC in Pheromone Research
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique essential for the separation, identification, and purification of pheromones from complex mixtures.[1][2] The high resolution and sensitivity of HPLC make it an indispensable tool in chemical ecology and the development of pheromone-based pest management strategies. The choice between different HPLC modes, such as reversed-phase, normal-phase, or chiral chromatography, depends on the specific physicochemical properties of the target pheromone, including its polarity, size, and stereochemistry.[3]
Reversed-Phase HPLC (RP-HPLC) for Pheromone Purification
Reversed-phase HPLC is the most widely used mode for the separation of a broad range of organic molecules, including many pheromones.[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6] The retention of analytes is based on their hydrophobicity; more non-polar compounds are retained longer on the column.[4][6]
Application: Purification of Amphibian Sex Pheromones
This protocol describes a general method for the separation and identification of a female-attracting substance secreted by the male dwarf African clawed frog (Hymenochirus).[7]
-
Sample Preparation: Aqueous extracts from the skin glands of male and female frogs are concentrated. Direct sample loading is a viable method.[7]
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is employed.
-
Mobile Phase A: Water with 0.01% (v/v) formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.01% (v/v) formic acid.[7]
-
Gradient: A gradient elution is necessary to achieve the required separation.
-
Flow Rate: 0.60 mL/min.[7]
-
Detection: UV detection at 200 nm.[7]
-
-
Fraction Collection: Fractions specific to the male frog chromatogram are collected.
-
Post-Purification Analysis: Collected fractions are lyophilized for subsequent bio-activity testing and mass spectrometry analysis to determine the structure of the potential pheromone.[7]
Application: Separation of Insect Aggregation Pheromone Stereoisomers
This protocol details the separation of the four stereoisomers of 4,8-dimethyldecanal, an aggregation pheromone of the red flour beetle (Tribolium castaneum), after derivatization.[8]
-
Derivatization: The natural pheromone is oxidized to the corresponding acid and then derivatized with (1R,2R)- and (1S,2S)-2-(anthracene-2,3-dicarboximido)cyclohexanol to form diastereomeric esters.[8]
-
HPLC System: A reversed-phase HPLC system equipped with a fluorescence detector and a column cooling bath.
-
Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: A polar mobile phase is used.
-
Temperature: The column is maintained at -54 °C in a cooling bath.[8]
-
-
Detection: Fluorescence detection is used for high sensitivity.
-
Results: This method allows for the complete separation of the four stereoisomers, revealing their natural ratio.[8]
| Pheromone Component | Derivatization Reagent | HPLC Mode | Column Temperature | Outcome | Reference |
| 4,8-dimethyldecanal Stereoisomers | (1R,2R)- and (1S,2S)-2-(anthracene-2,3-dicarboximido)cyclohexanol | Reversed-Phase | -54 °C | Complete separation of four stereoisomers | [8] |
| Hymenochirus Sex Pheromone | None | Reversed-Phase | Ambient | Isolation of male-specific fractions | [7] |
Normal-Phase HPLC (NP-HPLC) for Pheromone Purification
In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase.[9][10] This mode is well-suited for the separation of non-polar compounds or isomers with similar polarities.[9] Polar compounds interact more strongly with the stationary phase and elute later.
General Protocol for NP-HPLC
-
Stationary Phase Selection: Common polar stationary phases include silica, or bonded phases with cyano (CN) or amino (NH2) functional groups.[11]
-
Mobile Phase Selection: A non-polar mobile phase, such as n-hexane, is typically used, often with a slightly more polar solvent like ethyl acetate or isopropanol to modulate retention.[9]
-
Separation Principle: Separation is based on the polarity of the analytes. Less polar compounds elute first.[12]
Chiral HPLC for Pheromone Enantiomer Separation
Many pheromones are chiral, and their biological activity is often enantiomer-specific. Chiral HPLC is a crucial technique for separating enantiomers, which is essential for determining the active stereoisomer and for the synthesis of enantiomerically pure compounds for biological testing.[13][14][15]
Application: Preparative Separation of Bark Beetle Pheromone Enantiomers
This protocol describes the preparative separation of enantiomers for several bark beetle pheromones using a chiral stationary phase.[13]
-
HPLC System: A preparative HPLC system.
-
Chromatographic Conditions:
-
Outcome: Tens of milligrams of both enantiomers for each compound were efficiently prepared with high enantiomeric excess from a single injection.[13] For some compounds like grandisol, derivatization to grandisyl 4-bromobenzoate improved separation.[13]
| Pheromone | Chiral Stationary Phase | Outcome | Reference |
| Lineatin | Cellulose triacetate | High enantiomeric excess separation | [13] |
| Frontalin | Cellulose triacetate | High enantiomeric excess separation | [13] |
| exo-Brevicomin | Cellulose triacetate | High enantiomeric excess separation | [13] |
| endo-Brevicomin | Cellulose triacetate | High enantiomeric excess separation | [13] |
| Verbenone | Cellulose triacetate | High enantiomeric excess separation | [13] |
| (E)-Conophthorin | Cellulose triacetate | High enantiomeric excess separation | [13] |
| Grandisol | Cellulose triacetate (as 4-bromobenzoate derivative) | Improved separation | [13] |
Visualizing HPLC Workflows
The following diagrams illustrate the logical workflows for pheromone purification using different HPLC modes.
Caption: General workflow for pheromone purification and analysis.
Caption: Logic for selecting the appropriate HPLC mode.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. "HPLC method development for the evaluation of pheromones from the dwar" by Yu Wang [scholarlycommons.pacific.edu]
- 8. researchgate.net [researchgate.net]
- 9. hawach.com [hawach.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. researchgate.net [researchgate.net]
Application Note: Protocol for Solid-Phase Microextraction (SPME) of Cuticular Hydrocarbons
Introduction
Cuticular hydrocarbons (CHCs) are a critical class of lipids found on the epicuticle of insects and other arthropods. They primarily serve to prevent desiccation and are also deeply involved in chemical communication, acting as semiochemicals for species, nestmate, and mate recognition.[1][2][3] Traditional methods for CHC analysis rely on solvent extraction, which can be lethal to the specimen and risks co-extraction of internal lipids.[2][4] Solid-Phase Microextraction (SPME) presents a solvent-free, sensitive, and often non-lethal alternative for sampling CHCs.[2][5] This technique utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from a sample, which are then thermally desorbed into a gas chromatograph for analysis. This document provides detailed protocols for two primary SPME methods for CHC analysis: Direct Contact SPME (DC-SPME) and Headspace SPME (HS-SPME).
SPME Fiber Selection and Conditioning
The choice of SPME fiber coating is paramount for the efficient extraction of CHCs. As CHCs are predominantly non-polar, n-alkanes, fibers with non-polar stationary phases are most effective. Polydimethylsiloxane (PDMS) is a commonly used and successful coating for these compounds.[1][6] A thinner film, such as 7 µm PDMS, has been shown to be highly efficient for adsorbing the large molecular weight compounds typical of CHCs and offers excellent thermal stability.[6][7]
Table 1: Comparison of SPME Fiber Coatings for Cuticular Hydrocarbon Analysis
| Fiber Coating | Thickness | Target Analytes | Performance Notes | Reference(s) |
| Polydimethylsiloxane (PDMS) | 7 µm | Non-polar, high molecular weight compounds (C15-C40+) | Demonstrated the most efficient adsorption of aphid CHCs; good thermal stability.[1][7] Recommended for non-polar semi-volatiles.[6] | [1][6][7] |
| Polydimethylsiloxane (PDMS) | 100 µm | Volatile and low molecular weight compounds | Resulted in qualitatively similar profiles to 7 µm PDMS but was less efficient.[7] | [7] |
| Polyacrylate (PA) | 85 µm | Polar semi-volatiles | Found to be effective for headspace analysis of CHCs from Bagrada hilaris.[8][9] | [8][9] |
| PDMS/Divinylbenzene (PDMS/DVB) | 65 µm | Bipolar volatiles, amines | Provided qualitatively similar CHC profiles to PDMS but was not selected as the optimal fiber.[7] | [7] |
| Carboxen/PDMS (CAR/PDMS) | 85 µm | Bipolar gases, low molecular weight compounds | Showed very little to no adsorption of CHCs from aphids and termites.[4][7] | [4][7] |
Fiber Conditioning Protocol
Before its first use, every SPME fiber must be conditioned to remove contaminants and activate the stationary phase.
-
Insert the new SPME fiber into the GC injection port.
-
Set the injection port to the temperature recommended by the manufacturer (see Table 2).
-
Allow the fiber to condition for the specified duration with the carrier gas flowing.
-
After conditioning, retract the fiber and allow the injector to cool before proceeding with analysis.
Table 2: Recommended Conditioning Parameters for Common SPME Fibers
| Fiber Coating | Thickness | Conditioning Temperature | Conditioning Time |
| PDMS | 7 µm | 320°C | 1 hour |
| PDMS | 100 µm | 250°C | 30 minutes |
| PDMS/DVB | 65 µm | 250°C | 30 minutes |
| Polyacrylate (PA) | 85 µm | 280°C | 30 minutes |
| Carboxen/PDMS | 85 µm | 300°C | 30 minutes |
| Data sourced from manufacturer recommendations and published studies.[7] |
Experimental Protocols
Two primary methods are employed for the SPME of CHCs: Direct Contact SPME for direct sampling from the cuticle, and Headspace SPME for analyzing volatile or semi-volatile CHCs emitted by the specimen.
This non-lethal method is ideal for sampling non-volatile CHCs directly from the insect's surface and for monitoring a single individual over time.[3][4]
Materials:
-
Conditioned SPME fiber (e.g., 7 µm PDMS) and manual holder
-
Method for immobilizing the insect (e.g., cooling, CO₂ anesthesia, or gentle vacuum)[7]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Immobilize the Insect: Gently restrain the live insect. For small insects like aphids, a vacuum pump connected to a pipette tip can be used to hold the insect steady.[7]
-
Expose the Fiber: Carefully extend the SPME fiber from its protective needle.
-
Sample the Cuticle: Softly rub and rotate approximately 1 cm of the exposed fiber against the insect's cuticle (e.g., the abdominal tergum) for a standardized duration, typically 30 seconds.[7]
-
Retract the Fiber: Immediately retract the fiber back into the needle.
-
Desorption and Analysis: Insert the SPME device into the hot GC inlet for thermal desorption and subsequent analysis.
Caption: Workflow for Direct Contact SPME of CHCs.
This method is suited for more volatile CHCs or when direct contact is not feasible. It involves analyzing the vapor phase in equilibrium with the sample in a sealed container.[4][10]
Materials:
-
Conditioned SPME fiber (e.g., 85 µm PA or 7 µm PDMS) and holder
-
Glass headspace vial (e.g., 20-22 mL) with a septum cap[8]
-
Heating block or oven
-
GC-MS
Procedure:
-
Sample Preparation: Place one or more live insects into a clean headspace vial.
-
Seal the Vial: Immediately seal the vial with the septum cap.
-
Incubation/Heating: Place the vial in a heating block set to the desired extraction temperature. Temperatures between 120°C and 150°C have been used effectively for termite and bug CHCs.[4][8] Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).
-
Expose the Fiber: Pierce the vial's septum with the SPME needle and extend the fiber into the headspace above the insect(s). Do not let the fiber touch the sample.
-
Extraction: Keep the fiber exposed to the headspace for a standardized extraction time (e.g., 30-60 minutes).[4]
-
Retract and Analyze: Retract the fiber and immediately insert it into the GC inlet for desorption and analysis.
Caption: Workflow for Headspace SPME of CHCs.
GC-MS Desorption and Analysis
Proper desorption of the adsorbed CHCs from the SPME fiber is crucial for sensitive analysis.
Protocol:
-
Use a Narrow Inlet Liner: For SPME analysis, a narrow-bore glass inlet liner (e.g., 0.75 mm inner diameter) is highly recommended to ensure rapid and efficient heat transfer to the fiber, leading to sharp chromatographic peaks.[7]
-
Set GC Inlet Temperature: The inlet temperature must be high enough to ensure complete desorption of high molecular weight CHCs but should not exceed the fiber's maximum operating temperature. See Table 3 for typical values.
-
Desorption: Insert the fiber into the GC inlet and leave it exposed for a sufficient time (e.g., 5 minutes) to allow for complete desorption of analytes.[7]
-
GC-MS Parameters: Perform the analysis in splitless mode to maximize sensitivity. Use helium as the carrier gas at a constant flow of ~1 mL/min.[7] A typical temperature program might start at a low temperature, ramp up to ~320°C, and hold for several minutes to elute all CHCs.
Table 3: Typical GC Inlet Desorption Temperatures for SPME Fibers
| Fiber Coating | Thickness | Recommended Desorption Temperature |
| PDMS | 7 µm | 320°C |
| PDMS | 100 µm | 280°C |
| PDMS/DVB | 65 µm | 270°C |
| Polyacrylate (PA) | 85 µm | 280°C |
| Carboxen/PDMS | 85 µm | 310°C |
| Data sourced from published studies.[7] |
Factors Influencing SPME Efficiency
The quality and reproducibility of CHC profiles obtained via SPME depend on the careful optimization of several parameters. The relationships between these factors determine the final analytical outcome.
Caption: Key factors influencing the efficiency of SPME for CHC analysis.
Summary of Optimized Parameters from Literature
The optimal conditions for SPME can vary significantly depending on the target species and their specific CHC profiles.
Table 4: Examples of Optimized SPME Parameters for CHC Analysis of Different Insects
| Insect Species | SPME Method | Optimal Fiber | Extraction Time | Extraction Temp. | Reference(s) |
| Acyrthosiphon pisum (Aphid) | Direct Contact | 7 µm PDMS | 30 seconds | N/A | [1][7] |
| Coptotermes formosanus (Termite) | Headspace | 100 µm PDMS | 60 minutes | 120°C | [4] |
| Bagrada hilaris (Painted Bug) | Headspace | 85 µm Polyacrylate | Not specified | 150°C | [8][9] |
| Dinoponera quadriceps (Ant) | Direct Contact | Not specified | Not specified | N/A | [3][5] |
SPME is a powerful and versatile technique for the analysis of insect cuticular hydrocarbons, offering significant advantages over traditional solvent-based methods, particularly for non-lethal and field-based sampling.[5] Successful application requires careful selection of the SPME fiber—with 7 µm PDMS being a strong candidate for general CHC analysis—and optimization of extraction parameters such as time and temperature. By following the detailed protocols outlined in this document, researchers can achieve sensitive and reproducible profiling of CHCs for applications in chemical ecology, taxonomy, and pest management.
References
- 1. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supelco固相微萃取头选择指南 [sigmaaldrich.com]
- 7. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of cuticular hydrocarbons from Bagrada hilaris genders by SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of cuticular hydrocarbons from Bagrada hilaris genders by SPME/GC-MS [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 11-Tricosene in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Tricosene, a long-chain mono-unsaturated hydrocarbon, is a significant semiochemical in the animal kingdom, most notably serving as a sex pheromone in various insect species, including the common housefly (Musca domestica).[1] As a key mediator of chemical communication, it plays a crucial role in mating behaviors.[1] The accurate quantification of this compound in complex biological matrices such as insect cuticles, glands, or environmental samples is essential for research in chemical ecology, pest management strategies involving mating disruption, and the development of novel pest control agents.[1][2] This application note provides detailed protocols for the extraction and quantification of this compound using gas chromatography-mass spectrometry (GC-MS), summarizes representative quantitative data, and illustrates the experimental workflow and its role in insect chemical communication.
Data Presentation
The following table summarizes the levels of (Z)-9-tricosene (an isomer of this compound and a major component of housefly sex pheromone) found on the cuticles of female houseflies from different populations, as determined by gas chromatography. This data highlights the variability in pheromone expression that can be observed in biological samples.
| Housefly Strain/Population | Mean Amount of (Z)-9-Tricosene per Female (ng) | Percentage of Total Cuticular Hydrocarbons (%) | Percentage of Females with No Detectable (Z)-9-Tricosene | Reference |
| Wild Population 1 (F1-F7) | ≤218 | ≤1.6 | ≥67 | [Mullens et al., 2006] |
| Wild Population 2 (F1-F7) | 559 | 3.2 | <30 | [Mullens et al., 2006] |
| Wild Population 3 (F1-F7) | 1,113 | 5.0 | <30 | [Mullens et al., 2006] |
| Long-established Lab Strain (UCR) | 751 | 3.0 | Not reported | [Mullens et al., 2006] |
| Long-established Lab Strain (Cooper) | Not detectable | Not applicable | 100 | [Mullens et al., 2006] |
Experimental Protocols
This section details the methodologies for the extraction and quantification of this compound from insect samples.
Protocol 1: Solvent Extraction of Cuticular Hydrocarbons
This protocol is adapted from methods used for the analysis of cuticular hydrocarbons in houseflies.[3]
Materials:
-
GC-grade hexane[3]
-
Internal standards (e.g., stearyl acetate and arachidyl acetate at a known concentration, e.g., 6,600 ng/ml)[3]
-
Glass vials with Teflon-lined screw caps
-
Microcapillary tubes
-
Nitrogen gas evaporator (optional)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Collection: Collect individual insects and, if desired, freeze them at -20°C until extraction.
-
Extraction:
-
Place a single insect into a clean glass vial.
-
Add 400 µL of hexane containing the internal standards to the vial.[3]
-
Allow the extraction to proceed for 10 minutes at room temperature.[3]
-
Using a microcapillary tube, carefully transfer 200 µL of the extract to a new vial with a Teflon-lined screw cap.[3]
-
-
Sample Storage: Store the extracts at -20°C until GC-MS analysis. It is recommended to analyze the samples within 24 hours.[3]
-
GC-MS Analysis:
Quantification:
-
Create a calibration curve using an analytical standard of this compound.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using the calibration curve.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile or semi-volatile compounds from biological samples without the use of solvents.[4][5]
Materials:
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber)[5]
-
Headspace vials with septa
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place the biological sample (e.g., whole insect or dissected gland) into a headspace vial and seal it.
-
Extraction:
-
Place the vial in a heating block set to a specific temperature (e.g., 60°C). The optimal temperature and time should be determined empirically.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile and semi-volatile compounds.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injector of the GC-MS for thermal desorption of the analytes.
-
GC Conditions (example):
-
MS Conditions:
-
Quantification:
-
Quantification with HS-SPME can be more complex due to the competitive nature of fiber adsorption. For accurate quantification, the use of a stable isotope-labeled internal standard is recommended. Alternatively, a calibration curve can be prepared by spiking blank matrix samples with known concentrations of this compound standard.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Role of this compound in insect chemical communication.
References
- 1. Buy this compound (EVT-1572348) | 52078-56-5 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit [mdpi.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Insect Volatile Collection
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-Phase Microextraction (SPME) for Insect Volatile Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from various matrices, including living insects and their surrounding environments.[1][2][3] This method is particularly valuable in chemical ecology for studying insect semiochemicals, such as pheromones and kairomones, which are often present in trace amounts.[4][5] The principle of SPME is based on the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber.[6][7] After a defined extraction period, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[8][9]
The primary advantages of SPME for insect volatile collection include:
-
High Sensitivity: Ability to detect and identify compounds at very low concentrations.[1][10]
-
Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly technique.[9]
-
Minimal Sample Preparation: Often requires little to no sample pretreatment.[11]
-
Versatility: Applicable to both in-vivo and in-vitro sampling, as well as headspace and direct immersion techniques.[1][2]
-
Portability: SPME devices are portable, allowing for on-site and field sampling.[2]
SPME Sampling Modes
There are two primary modes for collecting insect volatiles using SPME:
-
Headspace SPME (HS-SPME): The SPME fiber is exposed to the vapor phase (headspace) above the sample (e.g., a living insect, insect-damaged plant, or insect flour).[1][12] This is the most common method for analyzing volatiles from living organisms as it is non-invasive.[1]
-
Direct Immersion SPME (DI-SPME): The SPME fiber is directly immersed into a liquid sample, such as an extract of an insect gland. This method is suitable for less volatile compounds.[2]
Selecting the Right SPME Fiber
The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target analytes.[1][13] Different fiber coatings have varying affinities for different chemical classes.
| Fiber Coating | Polarity | Target Analytes |
| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar, volatile, and semi-volatile compounds.[1][13] |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds.[6][14] |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Wide range of volatiles and semi-volatiles, particularly good for trace-level analysis.[1][8][12] |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Very volatile compounds and gases.[1][14][15] |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | Polar and volatile analytes like alcohols and amines.[1][13] |
Experimental Workflow for Insect Volatile Collection using SPME
The following diagram illustrates the general workflow for collecting and analyzing insect volatiles using SPME.
Detailed Experimental Protocols
Below are generalized protocols for the collection of insect volatiles using HS-SPME followed by GC-MS analysis. These should be optimized based on the specific insect species and target compounds.
Protocol 1: Headspace Volatile Collection from Live Insects
This protocol is adapted from studies collecting volatiles from stored-grain insect pests.[15]
Materials:
-
SPME fiber holder (manual or autosampler)[16]
-
SPME fiber (e.g., 85 µm CAR/PDMS)[15]
-
Glass vials (e.g., 20 mL) with PTFE/silicone septa[8]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a known number of live insects into a clean glass vial. For controls, use an empty vial or a vial with the insects' food source (e.g., wheat grains).[15]
-
Equilibration: Seal the vial and allow the volatiles to equilibrate in the headspace for a predetermined time (e.g., 10 minutes to 1 hour) at a controlled temperature (e.g., room temperature or slightly elevated).[8][17]
-
SPME Extraction: Manually or automatically insert the SPME fiber through the septum into the vial's headspace. Expose the fiber for a defined period (e.g., 30 minutes to 3 hours).[15] Do not allow the fiber to touch the sample.
-
Thermal Desorption: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes for a set time (e.g., 2-5 minutes) at a specific temperature (e.g., 250 °C).[12][15]
-
GC-MS Analysis: Start the GC-MS analysis program. The temperature program should be optimized to separate the compounds of interest. A typical program might start at 50°C and ramp up to 280°C.[12]
-
Fiber Conditioning: Before the first use and between analyses, condition the SPME fiber according to the manufacturer's instructions to remove any contaminants.[8]
Protocol 2: Analysis of Volatiles from Insect Flours
This protocol is based on the analysis of volatile profiles from commercially available insect flours.[12]
Materials:
-
SPME fiber (e.g., DVB/CAR/PDMS, 50/30 μm)[12]
-
4 mL glass vials with Mininert caps[12]
-
Oil bath or heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of insect flour into a 4 mL vial.[12]
-
Heating and Equilibration: Place the vial in an oil bath or heating block and heat at a high temperature (e.g., 130°C) for 1 hour to release the volatile compounds.[12]
-
SPME Extraction: Introduce the SPME fiber into the headspace of the heated vial and expose for 45 minutes.[12]
-
Thermal Desorption: Transfer the fiber to the GC injector port and desorb at 250°C for 2 minutes.[12]
-
GC-MS Analysis: Analyze the desorbed compounds using a suitable GC temperature program and MS settings. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 250°C.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized SPME for the analysis of insect volatiles. The relative abundance of compounds can vary significantly based on the insect species, its physiological state, and the experimental conditions.
Table 1: Volatile Compounds Identified from Different Insect Species using SPME-GC-MS
| Insect Species | Sample Type | SPME Fiber | Major Volatile Compounds Identified | Reference |
| Tribolium castaneum (Red Flour Beetle) | Live insects + wheat | 85 µm CAR/PDMS | 1-Pentadecene, 2-Methyl-1,4-benzoquinone, 2-Ethyl-1,4-benzoquinone | [15] |
| Rhyzopertha dominica (Lesser Grain Borer) | Live insects + wheat | 85 µm CAR/PDMS | 1-Octen-3-ol, 3-Octanone, (E)-2-Octenal | [15] |
| Sitophilus granarius (Granary Weevil) | Live insects + wheat | 85 µm CAR/PDMS | Nonanal, Decanal, Undecane | [15] |
| Acheta domesticus (Cricket) | Flour | DVB/CAR/PDMS | 2-Methylpyrazine, Hexadecanoic acid, 3-Ethylpentane | [18] |
| Tenebrio molitor (Mealworm) | Flour | DVB/CAR/PDMS | 1-Heptylpyrrolidin-2-one, 2-Pentylfuran | [18] |
| Alphitobius diaperinus (Buffalo Worm) | Flour | DVB/CAR/PDMS | 3-Ethylpentane, Piperidine, Hexadecanoic acid | [18] |
Table 2: Comparison of SPME Fiber Efficiency for Insect Volatile Collection
| Target Insect/Matrix | SPME Fiber 1 | SPME Fiber 2 | Results | Reference |
| Stored-grain insect volatiles in wheat | 85 µm CAR/PDMS | Other tested fibers (not specified in abstract) | CAR/PDMS showed optimal efficiency for the extraction of analytes. | [15] |
| General food odorants | HLB-TF-SPME | Other TF-SPME and traditional fibers | HLB-TF-SPME demonstrated high efficiency in capturing a wide range of volatile compounds. | [7] |
Signaling Pathways and Logical Relationships
The interaction between insects and their environment through chemical signals is a complex process. SPME helps to elucidate these interactions by identifying the key volatile compounds involved.
Conclusion
SPME is a powerful tool for the collection and analysis of insect volatiles, providing valuable insights into insect behavior, chemical ecology, and for the development of novel pest management strategies. The protocols and data presented here offer a starting point for researchers, which should be further optimized for specific research questions and insect systems. The continued development of SPME fiber technology and its integration with advanced analytical instrumentation will further enhance our ability to understand the complex world of insect chemical communication.
References
- 1. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Tools for detecting insect semiochemicals: a review [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2.4. SPME Volatile Collections and GC-MS Analysis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 14. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [merckmillipore.com]
- 15. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. Frontiers | Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Selection in Cuticular Hydrocarbon Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuticular hydrocarbons (CHCs) are a class of lipids found on the epicuticle of insects and other arthropods, as well as the cuticle of plants. These compounds play a crucial role in preventing desiccation, providing protection against environmental stressors, and mediating chemical communication, including nestmate recognition and mating signals.[1][2][3] The accurate analysis of CHC profiles is paramount in fields ranging from chemical ecology and entomology to pest management and drug discovery, where insect-derived compounds may serve as leads for new therapeutic agents.
The initial and most critical step in CHC analysis is the efficient and selective extraction of these compounds from the cuticle. The choice of solvent is a key determinant of the yield and purity of the extracted CHCs. This document provides a comprehensive guide to solvent selection for CHC extraction, including detailed protocols and comparative data to aid researchers in optimizing their extraction methodologies.
Principles of Solvent Selection
The fundamental principle guiding solvent selection for CHC extraction is "like dissolves like."[4] CHCs are predominantly non-polar compounds, consisting of a complex mixture of n-alkanes, methyl-branched alkanes, and alkenes.[5] Therefore, non-polar solvents are the most effective at dissolving and extracting these hydrocarbons from the cuticular surface.[3][6]
The polarity of a solvent is a measure of its dielectric constant and dipole moment.[7] Solvents with low polarity indices are generally preferred for CHC extraction as they minimize the co-extraction of more polar lipids and other cellular components, which can interfere with subsequent analysis.[8]
Comparison of Common Solvents for CHC Extraction
The selection of an appropriate solvent is a trade-off between extraction efficiency, selectivity, and practical considerations such as toxicity and volatility. The following table summarizes the properties of commonly used solvents for CHC extraction.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Key Characteristics & Considerations |
| n-Hexane | 0.1 | 68.7 | Most commonly used solvent for CHC extraction. [2][6][9] Excellent at dissolving non-polar CHCs.[6] Can co-extract some less polar lipids. Neurotoxic, requiring use in a well-ventilated area.[10] |
| n-Pentane | 0.0 | 36.1 | Excellent alternative to hexane. [4] Lower boiling point facilitates easier evaporation at lower temperatures, which can be advantageous for preserving volatile CHCs.[4][10] Less toxic than hexane.[4] Highly flammable.[4] |
| Isopentane (2-methylbutane) | 0.0 | 27.7 | Extracts a similar or even broader range of compounds than hexane. [4] Very low boiling point allows for rapid evaporation without loss of volatile CHCs.[4] |
| Dichloromethane (DCM) | 3.1 | 39.7 | A slightly more polar solvent that can be effective for extracting a broader range of cuticular lipids.[2][8] May result in the co-extraction of more polar contaminants.[8] |
| Chloroform | 4.1 | 61.1 | A polar solvent that is generally less suitable for selective CHC extraction due to the high likelihood of extracting polar contaminants.[2] |
| Acetone | 5.1 | 56.3 | A polar solvent that will extract a wide range of compounds, including sugars and other cellular materials, in addition to CHCs.[8] This can lead to a less pure extract requiring further cleanup steps.[8] |
Experimental Protocols
The following protocols provide detailed methodologies for CHC extraction. The choice of a specific protocol will depend on the organism, the amount of sample available, and the research question.
Protocol 1: Standard Hexane Extraction of Insect CHCs
This protocol is a widely used method for the general extraction of CHCs from insects.
Materials:
-
n-Hexane (HPLC grade)
-
Glass vials with PTFE-lined caps (e.g., 1.8 mL GC vials)[11]
-
Micropipettes
-
Vortex mixer (optional)
-
Nitrogen gas stream or centrifugal evaporator
-
Internal standard solution (e.g., hexacosane or docosane in hexane, 10 µg/mL)[1][11]
Procedure:
-
Sample Preparation: Anesthetize the insect (e.g., by cooling) and place it in a clean glass vial. The number of insects per vial will depend on their size.[5]
-
Extraction: Add a known volume of hexane containing an internal standard to the vial, ensuring the insect is fully submerged. A typical volume is 120 µL to 1 mL.[9][11]
-
Immersion: Allow the insect to remain in the solvent for a defined period, typically ranging from 5 to 20 minutes.[9][11] Brief vortexing can aid in the extraction process.
-
Solvent Transfer: Carefully remove the solvent from the vial, leaving the insect behind, and transfer it to a clean vial.
-
Concentration: Evaporate the solvent to the desired final volume under a gentle stream of nitrogen or using a centrifugal evaporator. Avoid complete dryness to prevent the loss of volatile CHCs.
-
Reconstitution: If necessary, reconstitute the extract in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.[1]
-
Storage: Store the extract at -20°C until analysis.[11]
Protocol 2: Fractionation for Improved Purity of CHC Extracts
This protocol is recommended when a high degree of purity is required, as it helps to remove more polar co-extractants.
Materials:
-
All materials from Protocol 1
-
Silica gel (for column chromatography)
-
Glass Pasteur pipettes
Procedure:
-
Initial Extraction: Perform steps 1-4 from Protocol 1 to obtain the crude CHC extract.
-
Fractionation:
-
Prepare a small column by plugging a Pasteur pipette with a small amount of glass wool and filling it with a slurry of silica gel in hexane.
-
Carefully apply the crude extract to the top of the silica gel column.
-
Elute the CHCs with a non-polar solvent like hexane, collecting the eluate in a clean vial. More polar compounds will be retained on the silica gel.
-
-
Concentration and Storage: Proceed with steps 5-7 from Protocol 1.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Standard CHC Extraction.
Caption: Workflow for CHC Extraction with Fractionation.
Data Presentation: Impact of Solvent Polarity on Extraction
The following table, adapted from a study on plant cuticular wax extraction, illustrates how solvent polarity can influence the yield and composition of the extract.[8] A similar trend is expected for insect CHC extraction, where more polar solvents lead to the co-extraction of non-CHC components.
| Solvent | Polarity Index (P') | Total Extract Yield (% of leaf mass) | Lipid Proportion in Extract (%) | Major Non-Lipid Contaminants |
| n-Hexane | 0.1 | 3.4 | 77 | Minimal |
| Dichloromethane | 3.1 | 2.8 | 86 | Minimal |
| Acetone | 5.1 | 3.6 | 43 | Sugars and other cellular compounds |
Data adapted from a study on Quercus suber leaves and is illustrative of the general principle.[8]
Conclusion
The selection of an appropriate solvent is a critical step in the analysis of cuticular hydrocarbons. For most applications, non-polar solvents such as hexane or pentane provide the best balance of extraction efficiency and selectivity for CHCs. The choice between these will often depend on the volatility of the target compounds and safety considerations. For analyses requiring very high purity, a post-extraction fractionation step using silica gel is recommended. By carefully considering the principles and protocols outlined in these application notes, researchers can optimize their CHC extraction methods to obtain high-quality data for their specific research needs.
References
- 1. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eje.cz [eje.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. simplesolvents.com [simplesolvents.com]
- 7. Solvent Physical Properties [people.chem.umass.edu]
- 8. mdpi.com [mdpi.com]
- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Hexane or Pentane? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. 2.5. Cuticular hydrocarbon extraction and quantification [bio-protocol.org]
Application Notes and Protocols for the Use of (Z)-9-Tricosene in Pest Management Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-9-Tricosene, commonly known as muscalure, is the primary sex pheromone of the female housefly, Musca domestica.[1][2] This semiochemical plays a crucial role in chemical communication, primarily attracting males to facilitate mating.[3] Its potent chemo-attractive properties have been harnessed for the development of effective pest management strategies. When integrated into traps and baits, (Z)-9-tricosene acts as a powerful lure, drawing houseflies and other susceptible dipteran species to a targeted control source.[3][4] This targeted approach minimizes the need for broad-spectrum insecticides, offering a more environmentally conscious and selective method of pest control.[3] These application notes provide detailed protocols for the use of (Z)-9-tricosene in research and pest management applications, including quantitative efficacy data and standardized experimental procedures.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Muscalure, (Z)-Tricos-9-ene, cis-9-Tricosene |
| CAS Number | 27519-02-4 |
| Molecular Formula | C₂₃H₄₆ |
| Molecular Weight | 322.62 g/mol |
| Appearance | Clear, colorless to pale yellow oily liquid |
| Solubility | Soluble in hydrocarbons, alcohols, ketones, and esters. Insoluble in water. |
Data Presentation: Efficacy of (Z)-9-Tricosene in Pest Management
The efficacy of (Z)-9-tricosene as a housefly attractant has been quantified in numerous field and laboratory studies. The following tables summarize key quantitative data from these evaluations.
Table 1: Efficacy of (Z)-9-Tricosene in Various Trap Types
| Trap Type | (Z)-9-Tricosene Dose | Increase in Fly Capture (vs. Control) | Reference |
| Adhesive Panels | 0.5-100 mg/trap | 3.4 times | [5][6] |
| Flypaper Strips | 0.5-100 mg/trap | 2.8 times | [5][6] |
| Sugar Bait in Pans | 0.5-100 mg/trap | 7.0 times | [5][6] |
| Electric Grids | 0.5-100 mg/trap | 12.4 times | [5][6] |
Table 2: Efficacy of (Z)-9-Tricosene in Combination with Food Baits
| Bait Combination | Total Flies Trapped | Male:Female Ratio | Reference |
| Fish meal alone (FM) | 5850 | 5:7 | [7] |
| Fish meal + (Z)-9-tricosene (FMP) | 9175 | 4:5 | [7] |
| Fish meal + (Z)-9-tricosene + Butylated Hydroxytoluene (FMPB) | 9374 | 4:5 | [7] |
| Control (no bait) | 6212 | 5:8 | [7] |
Table 3: Efficacy of Commercial Toxic Baits Containing (Z)-9-Tricosene
| Bait | Active Ingredient | Mean Flies Killed (90 min) | Reference |
| Sugar (Control) | None | 1.4 | [8][9] |
| Golden Malrin | 1.1% Methomyl, 0.049% (Z)-9-tricosene | 5.6 | [8][9] |
| QuikStrike | 1.0% Nithiazine | 363.0 | [8][9] |
| QuickBayt | 0.5% Imidacloprid, 0.1% (Z)-9-tricosene | 1266.0 | [8][9] |
Table 4: Mortality Rates of Flies Exposed to Biocides with (Z)-9-Tricosene
| Biocide Combination | 3 Days Post-Application Mortality | 6 Days Post-Application Mortality | 8 Days Post-Application Mortality | Reference |
| (Z)-9-tricosene + Acetamiprid | 69.1% | - | - | [10][11] |
| Thiamethoxam | - | 78.19% | - | [10][11] |
| Cyromazine + Thiamethoxam | - | - | 88.4% | [10][11] |
Experimental Protocols
Laboratory Bioassay: Two-Choice Olfactometer
This protocol assesses the attractant properties of (Z)-9-tricosene in a controlled laboratory setting.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump with flow meter
-
Charcoal-filtered, humidified air source
-
Glass vials or chambers for odor sources
-
Filter paper
-
(Z)-9-Tricosene solution (e.g., 1% in hexane)
-
Solvent control (hexane)
-
Houseflies (Musca domestica), 3-5 days old, mixed sexes, starved for 4-6 hours
-
Observation chamber
-
Timer
Procedure:
-
Setup: Assemble the olfactometer, ensuring all glassware is clean and free of contaminants. Connect the air source to the olfactometer arms, with the air passing through the odor chambers.
-
Airflow: Set a constant, gentle airflow through the olfactometer arms (e.g., 100-200 mL/min).
-
Odor Preparation: Apply a known volume (e.g., 10 µL) of the (Z)-9-tricosene solution to a filter paper strip and place it in one of the odor chambers. In the other chamber, place a filter paper strip treated with the same volume of solvent to serve as a control.
-
Acclimation: Allow the system to equilibrate for 5-10 minutes to ensure a stable odor plume.
-
Fly Introduction: Introduce a single fly into the base of the olfactometer's central arm.
-
Observation: Record the fly's first choice of arm and the time spent in each arm over a set period (e.g., 5 minutes).
-
Replication: Repeat the assay with a new fly for a sufficient number of replicates (e.g., 30-50 flies).
-
Control for Bias: After a set number of trials, rotate the odor and control arms to account for any positional bias. Clean the olfactometer thoroughly between different test compounds.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice, t-test for time spent) to determine if there is a significant preference for the (Z)-9-tricosene-treated arm.
Field Trial: Pheromone-Baited Trap Efficacy
This protocol evaluates the effectiveness of (Z)-9-tricosene in attracting and capturing houseflies in a real-world setting.
Materials:
-
Standardized fly traps (e.g., sticky traps, delta traps, or jar traps)
-
(Z)-9-Tricosene dispenser (e.g., rubber septa, polymer beads, or gel formulation)
-
Control dispensers (without (Z)-9-tricosene)
-
Optional: Food bait (e.g., fish meal, sugar)
-
Stakes or hangers for trap placement
-
GPS device for recording trap locations
-
Collection bags and labels
Procedure:
-
Site Selection: Choose a suitable field site with a known housefly population (e.g., dairy farm, poultry house, or landfill).
-
Trap Preparation: Prepare the traps according to the manufacturer's instructions. For baited traps, add the (Z)-9-tricosene dispenser. For control traps, use a dispenser without the pheromone. If using a food bait, add it to both treatment and control traps.
-
Trap Placement: Deploy the traps in a randomized block design to minimize the effects of environmental variability. Place traps at a standardized height and distance from each other (e.g., 10-20 meters apart). Mark the location of each trap with the GPS device.
-
Trap Servicing: Service the traps at regular intervals (e.g., daily or weekly). Collect the captured flies, and replace the sticky liners or empty the collection jars.
-
Data Collection: Count and identify the captured flies, noting the species and sex if possible.
-
Trial Duration: Continue the trial for a predetermined period (e.g., 4-6 weeks) to account for fluctuations in the fly population and environmental conditions.
-
Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA or t-test) to compare the number of flies captured in the pheromone-baited traps versus the control traps.
Mandatory Visualizations
Caption: Pheromone Signal Transduction Pathway in Insects.
Caption: Experimental Workflow for Olfactometer Bioassay.
Caption: Logical Relationships in (Z)-9-Tricosene-Based Pest Management.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Identification and testing of oviposition attractant chemical compounds for Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pheromones and Semiochemicals of Musca domestica (Diptera: Muscidae), the House fly [pherobase.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. House fly (Diptera: Muscidae) activity near baits containing (Z)-9-tricosene and efficacy of commercial toxic fly baits on a southern California dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ianakyildiz.com [ianakyildiz.com]
- 11. aaem.pl [aaem.pl]
Troubleshooting & Optimization
Technical Support Center: Analysis of 11-Tricosene by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 11-tricosene and co-eluting hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a long-chain unsaturated hydrocarbon with the chemical formula C₂₃H₄₆. It is a naturally occurring compound found in the cuticular waxes of many insects and plays a role in chemical communication. Accurate analysis of this compound is crucial in entomological research, chemical ecology, and in the development of pest management strategies.
Q2: What are the common challenges when analyzing this compound by GC-MS?
A2: The primary challenge in the GC-MS analysis of this compound is co-elution with other structurally similar hydrocarbons. Due to its high molecular weight and non-polar nature, it often elutes in a region of the chromatogram that is dense with other long-chain alkanes and alkenes, particularly on standard non-polar columns.
Q3: Which hydrocarbons are most likely to co-elute with this compound?
A3: Hydrocarbons with similar boiling points and polarities are the most likely to co-elute with this compound. On common non-polar GC columns, such as those with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5), the primary candidates for co-elution are:
-
Isomers of tricosene: Other positional isomers of tricosene (e.g., 9-tricosene, 10-tricosene) and geometric isomers (E-11-tricosene).
-
Saturated hydrocarbons: n-Tricosane (the corresponding alkane) and its branched isomers.
Q4: How can I confirm if I have a co-elution problem?
A4: Co-elution can be identified by examining the peak shape and the mass spectrum across the peak.
-
Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or tailing, which can indicate the presence of more than one compound.
-
Mass Spectra: Acquire mass spectra at different points across the chromatographic peak (peak start, apex, and end). If the mass spectra are not identical across the entire peak, it is a strong indication of co-elution.
Troubleshooting Guide for this compound Co-elution
This guide provides a systematic approach to resolving co-elution issues encountered during the GC-MS analysis of this compound.
Problem: Poor separation of this compound from other hydrocarbons.
Solution 1: Optimization of GC Method Parameters
Optimizing the gas chromatography method can often improve the separation of closely eluting compounds.
-
Temperature Program: A slower temperature ramp rate (e.g., 1-3°C/min) in the elution range of this compound can increase the separation between isomers and other hydrocarbons.
-
Carrier Gas Flow Rate: Adjusting the carrier gas (typically helium) flow rate to the optimal linear velocity for the column can enhance resolution.
-
Column Length: Using a longer capillary column (e.g., 60 m instead of 30 m) can provide more theoretical plates and improve separation.
Solution 2: Change of GC Column Stationary Phase
If method optimization on a non-polar column is insufficient, changing the stationary phase can provide the necessary selectivity.
-
Intermediate Polarity Columns: A column with a more polar stationary phase (e.g., a 50% phenyl-polydimethylsiloxane) can alter the elution order based on differences in polarity, potentially resolving the co-eluting compounds.
Solution 3: Mass Spectrometry Deconvolution
When chromatographic separation is not fully achievable, the mass spectrometer can be used to differentiate and quantify co-eluting compounds.
-
Unique Fragment Ions: Examine the mass spectra of the suspected co-eluting compounds. Even if the spectra are similar, there may be unique fragment ions for each compound that can be used for selective ion monitoring (SIM) or extracted ion chromatograms (EIC) for quantification. For example, the fragmentation patterns of different tricosene isomers might show subtle differences in the relative abundances of certain ions.
-
Chemical Ionization: If electron ionization (EI) provides very similar mass spectra, consider using chemical ionization (CI). This softer ionization technique often results in a more abundant molecular ion or pseudo-molecular ion, which can aid in differentiating isomers with the same molecular weight.
Quantitative Data Summary
The following table provides Kovats retention indices for n-tricosane on various GC columns. The retention index of this compound is expected to be slightly lower than that of n-tricosane on non-polar columns.
| Compound | CAS Number | Column Type | Retention Index (Kovats) |
| n-Tricosane | 638-67-5 | DB-5 | 2300[1] |
| n-Tricosane | 638-67-5 | HP-101 | 2300[1] |
| n-Tricosane | 638-67-5 | HP-20M | 2300[1] |
| n-Tricosane | 638-67-5 | SE-30 | 2300[1] |
Experimental Protocols
Protocol 1: Standard GC-MS Method for Insect Cuticular Hydrocarbon Analysis
This protocol is a general method suitable for the analysis of this compound in insect extracts.
-
Sample Preparation:
-
Extract the cuticular hydrocarbons by immersing the insect(s) in hexane for 10 minutes.
-
Transfer the hexane extract to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Re-dissolve the residue in a known volume of hexane (e.g., 100 µL).
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 min
-
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-550
-
Visualizations
Caption: Troubleshooting workflow for resolving this compound co-elution.
Caption: Logical relationship between causes and solutions for co-elution.
References
Technical Support Center: Analysis of 11-Tricosene Degradation in Environmental Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of 11-tricosene in environmental samples.
FAQs: Quick Solutions to Common Problems
Q1: What are the main degradation pathways for this compound in the environment?
A1: The primary degradation pathways for this compound, an insect pheromone, are volatilization and microbial degradation.[1] It is also susceptible to photodegradation under UV light.
Q2: I am observing low recovery of this compound from my soil samples. What are the possible causes and solutions?
A2: Low recovery of hydrophobic compounds like this compound from soil can be due to several factors:
-
Insufficient Solvent Polarity: Using a solvent that is too polar may not efficiently extract the nonpolar this compound. Consider using a nonpolar solvent like hexane or a mixture of hexane and a slightly more polar solvent like acetone.
-
Inadequate Extraction Time or Agitation: Ensure sufficient contact time and vigorous mixing between the soil sample and the extraction solvent to allow for effective partitioning of this compound into the solvent.
-
Strong Adsorption to Soil Matrix: this compound can bind strongly to organic matter in the soil. Increasing the extraction temperature or using techniques like sonication can help overcome these interactions.
-
Sample Heterogeneity: Ensure your soil sample is well-homogenized before taking a subsample for extraction.
Q3: My GC-MS chromatogram shows peak splitting for the this compound standard. What could be the issue?
A3: Peak splitting in GC-MS analysis of long-chain hydrocarbons can arise from several issues:
-
Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet.
-
Contaminated Inlet Liner: A dirty or active liner can cause peak distortion. Replace the liner.
-
Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can cause peak splitting.
-
Injection Technique: Inconsistent or slow injection can lead to a broad or split peak.
Q4: How can I minimize matrix effects when analyzing this compound in complex environmental samples?
A4: Matrix effects, which can cause ion suppression or enhancement in the MS detector, are a common challenge. To mitigate them:
-
Sample Cleanup: Employ a thorough cleanup step after extraction to remove interfering compounds. This can include solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix (a similar soil or water sample known not to contain this compound) to compensate for matrix effects.
-
Internal Standards: Use a deuterated or 13C-labeled this compound as an internal standard to correct for variations in extraction efficiency and matrix effects.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analysis.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Tailing in GC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Active sites in the GC system (liner, column) | Deactivate the inlet liner or use a liner with a gentle deactivation. Trim the first few centimeters of the analytical column. |
| Column contamination | Bake out the column at a high temperature (within its specified limits). |
| Inappropriate temperature program | Optimize the oven temperature ramp rate to ensure good separation of analytes. |
| Carrier gas flow rate too low | Increase the carrier gas flow rate to the optimal linear velocity for your column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Leaks in the GC system | Check for leaks at the injector, column fittings, and septum using an electronic leak detector. |
| Fluctuations in oven temperature | Verify the stability and accuracy of the GC oven temperature. |
| Inconsistent injection volume | Ensure the autosampler is functioning correctly and the syringe is not worn. |
| Changes in carrier gas flow | Check the gas supply and regulators for consistent pressure and flow. |
Quantitative Data Summary
While specific degradation rates of this compound are highly dependent on environmental conditions, the following table summarizes general stability information.
| Matrix | Condition | Half-life (t½) | Notes |
| - | UV light exposure | < 7 days | Degradation is primarily through radical-mediated oxidation. |
| - | Dark environment | > 60 days | Relatively stable in the absence of light. |
| Soil | Aerobic | Data not readily available | Microbial degradation is a major pathway. |
| Water | Hydrolysis (pH 7) | Data not readily available | As a nonpolar hydrocarbon, hydrolysis is expected to be very slow. |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil Samples
This protocol describes a general method for the solvent extraction of this compound from soil.
Materials:
-
Homogenized soil sample
-
Anhydrous sodium sulfate
-
Hexane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Centrifuge tubes
-
Ultrasonic bath
-
Rotary evaporator
-
GC vials
Procedure:
-
Weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 5 g of anhydrous sodium sulfate and mix thoroughly to dry the sample.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean flask.
-
Repeat the extraction (steps 3-7) two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator at 30°C.
-
Transfer the concentrated extract to a GC vial for analysis.
Protocol 2: Analysis of this compound by GC-MS
This protocol provides typical GC-MS parameters for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
GC Parameters:
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Visualizations
Caption: General workflow for analyzing this compound in environmental samples.
Caption: Major degradation pathways for this compound in the environment.
References
Technical Support Center: Synthesis of (Z)-11-Tricosene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (Z)-11-tricosene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (Z)-11-tricosene?
A1: The two primary synthetic routes for (Z)-11-tricosene are the Wittig reaction and olefin cross-metathesis. The Wittig reaction is a classical method that involves the reaction of an aldehyde or ketone with a phosphorus ylide.[1][2] Olefin cross-metathesis is a more modern approach that utilizes metal-based catalysts to form new carbon-carbon double bonds.[3][4]
Q2: Which method generally provides a higher yield of the (Z)-isomer?
A2: Both methods can be optimized to favor the (Z)-isomer. The Wittig reaction using non-stabilized ylides under salt-free conditions typically results in good Z-selectivity.[5][6] Z-selective olefin cross-metathesis, employing specialized ruthenium or molybdenum catalysts, can also achieve high Z:E ratios.[7][8] The choice of method may depend on the available starting materials, equipment, and desired scale of the reaction.
Q3: What is a common side product in the Wittig synthesis of (Z)-11-tricosene?
A3: A significant side product in the Wittig reaction is triphenylphosphine oxide.[9] This byproduct can be challenging to remove from the final product due to its physical properties.[9] Additionally, the formation of the (E)-isomer is a common stereochemical impurity.[10]
Q4: How can I purify (Z)-11-tricosene from the (E)-isomer and other reaction impurities?
A4: Purification of (Z)-11-tricosene can be achieved through column chromatography.[11] Silica gel chromatography is a common method, and for challenging separations of E/Z isomers, silica gel impregnated with silver nitrate can be effective.[12] High-performance liquid chromatography (HPLC) can also be employed for separating geometric isomers.[13]
Troubleshooting Guides
Wittig Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Sterically hindered ketone or aldehyde: The reaction may be slow and result in poor yields, especially with stabilized ylides.[14][15] | - Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered substrates.[14] - Increase reaction time and/or temperature. |
| Unstable aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition.[14][15] | - Use freshly distilled or purified aldehyde. - Consider an in-situ generation of the aldehyde from the corresponding alcohol (Tandem Oxidation-Wittig Process).[14] | |
| Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. | - Use a stronger base such as n-butyllithium or sodium amide for non-stabilized ylides.[16] - Ensure anhydrous reaction conditions as strong bases are moisture-sensitive. | |
| Presence of lithium salts: Lithium salts can stabilize the betaine intermediate, leading to side reactions and reduced yield of the desired alkene.[5] | - Use "salt-free" conditions by employing bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide. | |
| Poor (Z)-Selectivity | Use of stabilized ylides: Ylides with electron-withdrawing groups tend to favor the formation of the (E)-alkene.[5][16] | - For (Z)-alkene synthesis, use non-stabilized ylides (e.g., those derived from simple alkyl halides).[5][6] |
| Reaction conditions favoring thermodynamic control: Higher temperatures and longer reaction times can lead to equilibration and formation of the more stable (E)-isomer. | - Perform the reaction at low temperatures to favor the kinetically controlled (Z)-product.[17] | |
| Presence of lithium salts: As mentioned above, lithium salts can affect the stereochemical outcome. | - Employ salt-free conditions. | |
| Difficulty Removing Triphenylphosphine Oxide | Similar polarity to the product: The byproduct can co-elute with the desired alkene during chromatography.[9] | - Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent by cooling. - Conversion of triphenylphosphine oxide to a more polar species by treatment with acid can facilitate its removal by extraction. |
Olefin Cross-Metathesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Catalyst decomposition: Metathesis catalysts can be sensitive to air, moisture, and impurities in the substrates or solvent.[18] | - Ensure all reagents and solvents are rigorously dried and degassed. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[18] |
| Homodimerization of starting materials: The catalyst may preferentially react with one of the starting olefins to form homodimers rather than the desired cross-product.[19][20] | - Use a stoichiometric excess of one of the olefin partners.[18] - Choose olefins with different electronic and steric properties to favor cross-metathesis. | |
| Steric hindrance: Highly substituted or bulky olefins can be poor substrates for metathesis.[18] | - Select a more reactive catalyst. - Increase catalyst loading. | |
| Poor (Z)-Selectivity | Use of a non-selective catalyst: Many standard ruthenium catalysts favor the thermodynamically more stable (E)-isomer.[7] | - Employ a catalyst specifically designed for Z-selective metathesis, such as certain Schrock molybdenum catalysts or Grubbs-type catalysts with specific ligand modifications.[7][8] |
| Reaction conditions: Temperature and reaction time can influence the Z:E ratio. | - Lowering the reaction temperature can sometimes improve Z-selectivity.[7] | |
| Isomerization of the product: The metathesis catalyst can also catalyze the isomerization of the initially formed (Z)-alkene to the more stable (E)-isomer. | - Monitor the reaction progress and stop it once the desired product is formed to minimize isomerization. |
Experimental Protocols
Wittig Synthesis of (Z)-11-Tricosene (Illustrative Protocol)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Preparation of the Phosphonium Salt:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene or acetonitrile).
-
Add an equimolar amount of 1-bromododecane.
-
Heat the mixture to reflux and maintain for several hours until the phosphonium salt precipitates.
-
Cool the reaction mixture, collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
-
Ylide Formation and Reaction with Aldehyde:
-
Suspend the dried dodecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add one equivalent of a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu). The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0°C for one hour.
-
Slowly add a solution of undecanal (1 equivalent) in anhydrous THF to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC or GC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to separate (Z)-11-tricosene from triphenylphosphine oxide and the (E)-isomer.
-
Z-Selective Cross-Metathesis for (Z)-11-Tricosene (Illustrative Protocol)
This protocol requires strict anaerobic and anhydrous conditions.
-
Reaction Setup:
-
In a glovebox or using Schlenk techniques, add the Z-selective metathesis catalyst (e.g., a specialized Grubbs or Schrock catalyst, typically 1-5 mol%) to a flame-dried reaction vessel.
-
Add anhydrous and degassed solvent (e.g., dichloromethane or toluene).
-
-
Addition of Olefins:
-
Add 1-dodecene (1 equivalent) to the catalyst solution.
-
Add 1-tridecene (1-1.2 equivalents). The use of a slight excess of one olefin can help drive the reaction towards the cross-product.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or slightly elevated temperature as recommended for the specific catalyst.
-
Monitor the progress of the reaction by GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether or by exposing the reaction to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate (Z)-11-tricosene.
-
Visualizations
Caption: Workflow for the Wittig synthesis of (Z)-11-tricosene.
Caption: Workflow for the Z-selective cross-metathesis synthesis of (Z)-11-tricosene.
Caption: Troubleshooting logic for (Z)-11-tricosene synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [helda.helsinki.fi]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Long-Chain Alkenes with GC-FID
Welcome to our technical support center for the quantification of long-chain alkenes using Gas Chromatography with Flame Ionization Detection (GC-FID). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when quantifying long-chain alkenes by GC-FID?
A1: The most prevalent issues include peak tailing, peak broadening, co-elution of isomers, thermal degradation of high molecular weight alkenes, and challenges with calibration and achieving a stable baseline. These problems can lead to inaccurate quantification and poor reproducibility.
Q2: Which type of GC column is best suited for analyzing long-chain alkenes?
A2: The choice of GC column is critical. For general separation of a homologous series of long-chain alkenes, a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), is often used as it separates compounds primarily by boiling point. However, for resolving isomeric long-chain alkenes, a mid-polarity column, such as one with a trifluoropropylmethylsiloxane stationary phase (e.g., RTX-200, VF-200ms), can provide significantly better resolution.
Q3: How can I prevent the thermal degradation of long-chain alkenes during analysis?
A3: To minimize thermal degradation, it is important to use the lowest possible injector and detector temperatures that still ensure efficient vaporization and detection. A high-temperature septum and a well-maintained, clean inlet liner are also crucial. Additionally, a faster oven ramp rate can help to elute the high-boiling point compounds more quickly, reducing their exposure to high temperatures.
Q4: What is the difference between split and splitless injection, and which one should I use for long-chain alkene analysis?
A4: Split injection is suitable for concentrated samples where only a small portion of the sample is introduced onto the column, resulting in sharp peaks.[1][2] Splitless injection is used for trace analysis as it transfers the majority of the sample onto the column, thereby increasing sensitivity.[1][2] For quantifying low concentrations of long-chain alkenes, splitless injection is generally preferred. However, it can lead to broader peaks for more volatile compounds.[1]
Troubleshooting Guides
Problem 1: Peak Tailing
Q: My peaks for long-chain alkenes are showing significant tailing. What are the potential causes and how can I fix this?
A: Peak tailing, where the latter half of the peak is broader than the front half, can lead to inaccurate peak integration and reduced resolution.
Potential Causes and Solutions:
-
Active Sites in the Inlet or Column: Long-chain alkenes can interact with active sites (e.g., exposed silanols) in the inlet liner or at the head of the column.
-
Solution: Use a deactivated inlet liner and ensure the column is properly deactivated. If the column is old, consider trimming the first few centimeters from the inlet end or replacing the column.
-
-
Poor Column Installation: If the column is not cut properly or is installed at the incorrect depth in the injector, it can cause turbulence in the carrier gas flow path, leading to tailing.
-
Solution: Ensure the column is cut with a clean, square edge and is installed according to the manufacturer's instructions for your specific GC model.
-
-
Contamination: Non-volatile residues in the injector or on the column can interact with the analytes.
-
Solution: Regularly clean the injector and replace the liner and septum. Bake out the column at a high temperature to remove contaminants.
-
-
Inappropriate Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can cause improper focusing of the analytes at the head of the column.
-
Solution: Set the initial oven temperature slightly below the boiling point of the solvent.
-
Troubleshooting Workflow for Peak Tailing:
References
Minimizing isomerization of 11-Tricosene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-11-Tricosene, a key pheromone component. Our focus is on minimizing isomerization to achieve high purity of the desired Z-isomer.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of (Z)-11-Tricosene via three primary methods: the Wittig reaction, McMurry coupling, and olefin metathesis.
Wittig Reaction: Troubleshooting Low Z-Selectivity
The Wittig reaction is a powerful method for alkene synthesis, and with non-stabilized ylides, it generally favors the formation of Z-alkenes. However, achieving high Z-selectivity can be challenging.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Z/E Isomer Ratio | Use of lithium-based strong bases (e.g., n-BuLi) can lead to ylide equilibration and reduced Z-selectivity. | Employ sodium- or potassium-based bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) under salt-free conditions. The absence of lithium salts minimizes the formation of the more stable E-isomer.[1] |
| Reaction temperature is too high, allowing for equilibration to the thermodynamically more stable E-isomer. | Maintain a low reaction temperature (e.g., -78 °C) during ylide formation and subsequent reaction with the aldehyde. | |
| The phosphonium ylide is partially stabilized. | Ensure the alkyl halide used to prepare the phosphonium salt does not contain electron-withdrawing groups that could stabilize the ylide and favor E-isomer formation. | |
| Incomplete Reaction | Steric hindrance around the carbonyl group or the ylide. | For sterically hindered substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which often provides better yields in such cases. |
| The base is not strong enough to fully deprotonate the phosphonium salt. | Ensure the chosen base has a pKa significantly higher than that of the phosphonium salt (typically around 22-25 in DMSO). | |
| Difficult Purification | Triphenylphosphine oxide byproduct is challenging to remove. | Recrystallization from a suitable solvent or column chromatography on silica gel can be effective. The use of short-chain trialkylphosphine-derived ylides can also simplify purification.[2] |
McMurry Coupling: Overcoming Common Hurdles
The McMurry reaction provides a direct route to alkenes from carbonyl compounds. While effective, it can be sensitive to reaction conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reduction of the titanium salt to the active low-valent titanium species. | Ensure the reducing agent (e.g., zinc-copper couple, lithium aluminum hydride) is fresh and activated. The reaction is heterogeneous, so vigorous stirring is crucial.[3][4] |
| Formation of pinacol byproducts. | By reducing the reaction temperature from reflux to 0°C, the intermediate pinacol can sometimes be isolated in high yield. Maintaining reflux temperature promotes the second step of deoxygenation to the alkene.[4][5] | |
| Formation of Complex Product Mixture | Pinacol rearrangement side reactions. | The addition of amines can sometimes suppress the formation of pinacols and subsequent rearrangements. |
| Reaction Fails to Initiate | Inactive low-valent titanium reagent. | The color of the low-valent titanium slurry (typically black) is an indicator of its activity. Ensure anhydrous conditions as the reagents are moisture-sensitive.[6] |
Olefin Metathesis: Minimizing Isomerization
Olefin metathesis is a versatile C=C bond-forming reaction, but isomerization of the newly formed double bond is a common side reaction with some ruthenium catalysts.
| Issue | Potential Cause | Troubleshooting Steps |
| High Percentage of E-isomer and other isomers | Isomerization of the desired Z-alkene catalyzed by ruthenium hydride species formed during the reaction. | Add an isomerization inhibitor such as 1,4-benzoquinone to the reaction mixture. Electron-deficient benzoquinones are particularly effective.[7][8] |
| High catalyst loading or elevated temperatures can promote catalyst decomposition and isomerization. | Optimize the catalyst loading (typically 1-5 mol%) and reaction temperature. Lower temperatures can reduce the rate of isomerization.[7] | |
| Low Conversion | Inefficient removal of the ethylene byproduct, which can inhibit the forward reaction. | Perform the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) to drive off ethylene and shift the equilibrium towards the product.[9] |
| Catalyst deactivation. | Ensure the use of deoxygenated solvents and maintain an inert atmosphere, as some Grubbs catalysts are sensitive to oxygen in solution.[9] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally provides the highest Z-selectivity for 11-Tricosene?
The Wittig reaction, when performed with non-stabilized ylides under salt-free conditions (using sodium or potassium bases), can achieve high Z-selectivity, often exceeding 95%.[10] Olefin metathesis with Z-selective catalysts can also provide high Z/E ratios. The McMurry reaction is generally less stereoselective for the formation of Z-alkenes from aliphatic aldehydes.[11]
Q2: What is the optimal concentration of 1,4-benzoquinone to use as an isomerization inhibitor in olefin metathesis?
The optimal concentration of 1,4-benzoquinone can vary depending on the specific catalyst and reaction conditions. A common starting point is to use a stoichiometric amount relative to the catalyst (e.g., 10 mol% if the catalyst loading is 10 mol%). However, optimization experiments may be necessary to find the ideal concentration that minimizes isomerization without significantly impacting the metathesis reaction rate.
Q3: How can I effectively separate the Z and E isomers of this compound?
Preparative High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating Z and E isomers of long-chain alkenes. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[12] Additionally, column chromatography on silica gel impregnated with silver nitrate can be used, as the silver ions interact differently with the pi bonds of the Z and E isomers, allowing for their separation.[13]
Q4: What are the key parameters to control in a GC-MS method for the quantitative analysis of this compound isomers?
For the quantitative analysis of this compound isomers by GC-MS, the following parameters are crucial:
-
Column: A non-polar capillary column, such as one with a methyl silicone or HP-5 stationary phase, is typically used.[14]
-
Temperature Program: A temperature ramp is necessary to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).[14]
-
Mass Spectrometry: Electron ionization (EI) is commonly used. For quantification, it is important to select specific, characteristic ions for both the Z and E isomers and use them for selected ion monitoring (SIM) or to integrate the total ion chromatogram peaks.
Experimental Protocols
Protocol 1: Z-Selective Wittig Synthesis of this compound
This protocol is adapted from procedures known to favor the formation of Z-alkenes.
Materials:
-
Dodecyltriphenylphosphonium bromide
-
Sodium amide (NaNH₂)
-
Undecanal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Standard laboratory glassware and inert atmosphere setup (argon or nitrogen)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend dodecyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of sodium amide to the suspension with vigorous stirring. Allow the mixture to stir at -78 °C for 1 hour to form the ylide (a color change to deep red or orange is typically observed).
-
Slowly add a solution of undecanal in anhydrous THF to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with hexane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the (Z)-11-Tricosene from the triphenylphosphine oxide byproduct and any E-isomer.
Protocol 2: McMurry Coupling for Alkene Synthesis
This is a general procedure for the reductive coupling of aliphatic aldehydes.[4][5][6]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc-copper couple (Zn(Cu))
-
Dodecanal (as an example for symmetrical coupling)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Standard laboratory glassware and inert atmosphere setup (argon or nitrogen)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add the Zn(Cu) couple.
-
Cool the flask to 0 °C and slowly add TiCl₄ via syringe to the stirred suspension of Zn(Cu) in anhydrous DME.
-
Warm the mixture to room temperature and then heat to reflux for 2 hours. The color of the slurry should turn black, indicating the formation of the low-valent titanium reagent.
-
Cool the mixture to room temperature and add a solution of dodecanal in anhydrous DME.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of aqueous potassium carbonate.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent like hexane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Protocol 3: Olefin Metathesis with Isomerization Suppression
This protocol utilizes a Grubbs-type catalyst and 1,4-benzoquinone to minimize isomerization.
Materials:
-
1-Dodecene
-
1-Undecene
-
Grubbs II catalyst
-
1,4-Benzoquinone
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and inert atmosphere setup (argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-dodecene and 1-undecene in anhydrous, degassed DCM.
-
In a separate vial, dissolve the Grubbs II catalyst and 1,4-benzoquinone in a small amount of anhydrous, degassed DCM.
-
Add the catalyst/benzoquinone solution to the stirred solution of the alkenes.
-
Bubble a gentle stream of argon through the reaction mixture to remove the ethylene byproduct.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical yields and isomeric ratios for the synthesis of long-chain Z-alkenes using the described methods. Note that actual results may vary depending on specific substrates and reaction conditions.
Table 1: Comparison of Synthetic Methods for (Z)-Alkene Synthesis
| Method | Typical Yield (%) | Typical Z/E Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction (salt-free) | 60-85 | >95:5 | High Z-selectivity, reliable. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| McMurry Coupling | 50-80 | Variable (often favors E) | Good for symmetrical and sterically hindered alkenes. | Low Z-selectivity for aliphatic aldehydes, sensitive to reaction conditions. |
| Olefin Metathesis (with inhibitor) | 70-90 | >90:10 (with Z-selective catalyst) | High functional group tolerance, catalytic. | Isomerization can be a significant side reaction, requires careful control. |
Visualizations
Workflow for Minimizing Isomerization in Olefin Metathesis
Caption: Workflow for minimizing isomerization during olefin metathesis.
Decision Tree for Selecting a Synthetic Route
Caption: Decision tree for selecting a synthetic route to (Z)-11-Tricosene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 12. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
Technical Support Center: Overcoming Poor Resolution of Long-Chain Alkenes in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor resolution of long-chain alkenes in gas chromatography (GC).
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of long-chain alkenes by GC, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my long-chain alkene peaks broad and poorly resolved?
Poor resolution of long-chain alkenes, manifesting as broad or overlapping peaks, can stem from several factors related to your GC method and system. Common culprits include an inappropriate GC column, a suboptimal temperature program, or issues with the injection technique.
Initial Checks:
-
Column Selection: Ensure you are using a column suitable for the analysis of long-chain, nonpolar compounds. A stationary phase with a polarity that matches the analytes is crucial for good separation.[1]
-
Temperature Program: An unoptimized temperature program can lead to co-elution. A slow ramp rate is often necessary to separate isomers and compounds with similar boiling points.[2]
-
Injection Parameters: A slow or inconsistent injection can cause band broadening before the sample even reaches the column.
Q2: My peaks are tailing. What could be the cause and how do I fix it?
Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:
-
Active Sites: Active sites in the injector liner or on the column can interact with the analytes, causing them to elute slowly and asymmetrically.
-
Solution: Use a deactivated liner and a high-quality, inert GC column. Periodically trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.
-
-
Column Contamination: Buildup of non-volatile material on the column can lead to peak tailing.
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming the column or replacing it may be necessary.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q3: I'm seeing fronting peaks. What does this indicate?
Peak fronting, where the first half of the peak is sloped, is often a sign of:
-
Column Overload: Similar to tailing, injecting too much analyte can cause fronting.
-
Solution: Decrease the amount of sample injected onto the column.
-
-
Incompatible Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause the analyte band to spread, leading to fronting.
-
Solution: Choose a solvent that is more compatible with the stationary phase and the initial oven temperature.
-
Q4: How can I improve the separation of closely eluting long-chain alkene isomers?
Separating isomers of long-chain alkenes can be particularly challenging. Here are some strategies to improve resolution:
-
Optimize the Stationary Phase: The choice of stationary phase is critical for isomer separation. Mid-polarity phases, such as those containing trifluoropropylmethylsiloxane, have been shown to provide excellent resolution of long-chain alkene isomers that co-elute on standard non-polar phases.[3][4]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.[5][6] Doubling the column length can increase resolution by a factor of approximately 1.4.[5]
-
Decrease Column Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.25 mm ID) offer higher efficiency and can improve the separation of complex mixtures.[1]
-
Optimize the Temperature Program: A slower temperature ramp rate allows more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of isomers.[2]
-
Derivatization: In some cases, derivatizing the alkenes can improve their chromatographic behavior and enhance separation.
Frequently Asked Questions (FAQs)
Q: What is the best type of GC column for analyzing long-chain alkenes?
A: For general analysis of long-chain alkenes, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane is a good starting point. However, for separating isomers, a mid-polarity stationary phase, such as one containing trifluoropropylmethylsiloxane, often provides superior resolution.[3][4]
Q: How does the column's film thickness affect the analysis of long-chain alkenes?
A: A thicker film increases the retention of analytes and the column's sample capacity.[7] For highly volatile analytes, a thicker film can improve retention and resolution. However, for high-boiling long-chain alkenes, a thinner film is generally preferred to avoid excessively long analysis times and potential peak broadening.
Q: When should I consider using a longer GC column?
A: A longer column should be considered when you are struggling to separate closely eluting peaks, such as isomers.[5] The increased number of theoretical plates in a longer column directly translates to better resolving power. However, be aware that longer columns also lead to longer analysis times and higher backpressure.
Q: Can changing the carrier gas improve my resolution?
A: While the choice of carrier gas (typically helium or hydrogen) primarily affects analysis speed and efficiency, optimizing the carrier gas flow rate is crucial for achieving the best resolution. Operating the column at its optimal linear velocity will minimize peak broadening and maximize separation efficiency. Hydrogen often provides better efficiency at higher linear velocities, allowing for faster analysis without a significant loss in resolution.[8]
Q: Is derivatization necessary for analyzing long-chain alkenes?
A: Derivatization is not always necessary for long-chain alkenes as they are generally volatile enough for GC analysis. However, if you are experiencing issues with peak shape or resolution due to interactions with active sites in the system, derivatization to form less polar derivatives can sometimes improve chromatographic performance.
Data Presentation
The following table summarizes the impact of key gas chromatography parameters on the resolution of long-chain alkenes.
| Parameter | Change | Effect on Resolution | Typical Application for Long-Chain Alkenes |
| Stationary Phase Polarity | Increase (e.g., from non-polar to mid-polar) | Can significantly improve resolution of isomers.[3][4] | Separating positional and geometric isomers of long-chain alkenes. |
| Column Length | Increase | Increases resolution (proportional to the square root of the length).[5] | Separating complex mixtures with many closely eluting compounds. |
| Column Internal Diameter (ID) | Decrease | Increases efficiency and resolution.[1] | High-resolution analysis of complex samples. |
| Film Thickness | Decrease | Generally improves peak shape for high-boiling compounds. | Analysis of very long-chain alkenes to reduce retention time. |
| Oven Temperature Ramp Rate | Decrease | Improves resolution of closely eluting compounds. | Separating isomers with similar boiling points. |
Experimental Protocols
Standard Protocol for the Analysis of Long-Chain Alkenes by Gas Chromatography
This protocol provides a starting point for developing a robust GC method for the analysis of long-chain alkenes. Optimization of specific parameters will be necessary based on the specific analytes and sample matrix.
1. Sample Preparation:
-
Dissolve the sample containing long-chain alkenes in a suitable volatile solvent (e.g., hexane, heptane) to a final concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.
2. Gas Chromatograph (GC) System and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate corresponding to the optimal linear velocity for the column dimensions.
-
Column: A mid-polarity capillary column such as a VF-200ms (60 m x 0.25 mm ID x 0.10 µm film thickness) or an Rtx-200 (105 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for good isomer separation.[4]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 300 °C.
-
Detector Temperature: 320 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 250 °C at 20 °C/min.
-
Ramp 2: Increase to 310 °C at 3 °C/min.
-
Final hold: Hold at 310 °C for 20 minutes.
-
(Note: This is a starting point and should be optimized for your specific application.)
-
3. Data Acquisition and Analysis:
-
Acquire the chromatogram using the instrument's data acquisition software.
-
Identify and integrate the peaks of interest.
-
Quantify the analytes using an appropriate calibration method (e.g., external standard, internal standard).
Mandatory Visualization
Below is a troubleshooting workflow to guide the user in diagnosing and resolving poor resolution of long-chain alkenes in gas chromatography.
Caption: Troubleshooting workflow for poor GC resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purity Analysis of Synthetic 11-Tricosene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 11-Tricosene. The information is designed to address common issues encountered during purity analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a long-chain aliphatic alkene. The (Z)-isomer, also known as muscalure, is a naturally occurring insect pheromone used in pest control to attract and trap houseflies.[1][2] The stereochemical purity, specifically the ratio of the (Z) to (E) isomers, is critical for its biological activity. The presence of impurities or the incorrect isomer can significantly reduce or eliminate the pheromone's effectiveness.[3]
Q2: What are the common methods for analyzing the purity of synthetic this compound?
A2: The most common and effective method for analyzing the purity of this compound and other long-chain hydrocarbons is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][4][5] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for separating geometric isomers.[6]
Q3: What are the potential impurities in synthetic this compound?
A3: Potential impurities in synthetic this compound largely depend on the synthetic route used. For common methods like the Wittig reaction, impurities may include:
-
(E)-11-Tricosene: The geometric isomer of the desired (Z)-isomer.
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[7]
-
Unreacted starting materials: Such as the corresponding aldehyde/ketone and phosphonium ylide.
-
Solvents: Residual solvents from the synthesis and purification steps.
Q4: What are the typical purity specifications for synthetic this compound?
A4: While specifications can vary by supplier and application, a typical purity for synthetic insect pheromones is often expected to be high. For similar pheromones, purities of ≥90% or ≥97% are common.[8][9] The isomeric purity, specifically a high percentage of the (Z)-isomer, is a key quality parameter.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of synthetic this compound.
Table 1: Common GC Analysis Issues and Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or on the column.- Column contamination.- Sample overload. | - Use a deactivated injector liner.- Condition the column at a high temperature.- Cut a small portion (10-20 cm) from the front of the column.- Dilute the sample. |
| Poor Peak Shape (Fronting) | - Sample overload.- Incompatible solvent.- Column temperature too low at injection. | - Reduce the injection volume or sample concentration.- Ensure the sample is dissolved in a non-polar solvent like hexane.- Optimize the initial oven temperature. |
| Ghost Peaks | - Contamination from the septum, syringe, or carrier gas.- Carryover from a previous injection. | - Replace the septum.- Thoroughly clean the syringe.- Ensure high-purity carrier gas and install traps.- Run a blank solvent injection to clean the system. |
| Baseline Drift/Noise | - Column bleed at high temperatures.- Contaminated detector.- Leaks in the system. | - Ensure the oven temperature does not exceed the column's maximum limit.- Condition the column.- Clean the detector according to the manufacturer's instructions.- Perform a leak check of the system. |
| Poor Resolution Between (Z) and (E) Isomers | - Inappropriate GC column.- Sub-optimal temperature program. | - Use a column with a stationary phase suitable for separating geometric isomers (e.g., a mid-polarity column).- Optimize the temperature ramp rate (a slower ramp can improve resolution). |
| Unexpected Peaks | - Presence of synthesis byproducts (e.g., triphenylphosphine oxide).- Sample degradation. | - Confirm the identity of unexpected peaks using GC-MS.- Ensure proper sample storage and handling to prevent degradation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol is a general guideline for the purity analysis of synthetic this compound. Optimization may be required based on the specific instrument and column used.
1. Sample Preparation:
- Dissolve the synthetic this compound sample in a non-polar solvent such as hexane to a concentration of approximately 1 mg/mL.
- Vortex the sample to ensure it is fully dissolved.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 7890A or similar |
| MS System | Agilent 5975C or similar |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[4] |
| Injector | Split/Splitless |
| Injector Temperature | 290 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, then ramp at 10 °C/min to 320 °C, and hold for 10 min.[4] |
| MSD Transfer Line Temp | 300 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-550 amu |
3. Data Analysis:
- Identify the peaks corresponding to (Z)-11-Tricosene and (E)-11-Tricosene based on their retention times and mass spectra.
- Integrate the peak areas to determine the relative percentage of each isomer and any impurities present. The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Workflow for the purity analysis of synthetic this compound.
Caption: Troubleshooting decision tree for GC analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (Z)-11-tricosene [stenutz.eu]
- 3. nbinno.com [nbinno.com]
- 4. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. (Z)-9-トリコセン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stability of 11-Tricosene Standards for Field Trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 11-Tricosene standards for use in field trials. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues users might encounter during their experiments with this compound standards.
Q1: My this compound standard seems to be degrading quickly, leading to inconsistent results. What are the common causes and solutions?
A1: Rapid degradation of this compound standards is a common issue in field trials, often stemming from improper storage and handling. Key factors include:
-
Exposure to UV Light: this compound is susceptible to photodegradation. Always store standards in amber vials or protect them from direct sunlight and artificial light sources.
-
Elevated Temperatures: Heat can accelerate the degradation process. For long-term storage, it is recommended to keep the standards at or below -20°C.[1][2] For field use, minimize exposure to high ambient temperatures.
-
Oxidation: The double bond in this compound is prone to oxidation.[3] Ensure that the standards are stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. Avoid repeated opening and closing of the container.
-
Improper Solvent: The choice of solvent can impact stability. While soluble in many organic solvents, ensure the solvent is of high purity and free from peroxides, which can initiate degradation.
Solution: Implement a strict cold chain for your standards, from the laboratory to the field. Use opaque or amber containers and prepare working solutions fresh daily if possible.
Q2: I am observing extraneous peaks in my GC-MS analysis of field samples containing this compound. What could be the source of this contamination?
A2: Extraneous peaks can arise from several sources:
-
Contaminated Solvents: Ensure all solvents used for dilution and extraction are of high purity (e.g., HPLC or analytical grade).
-
Leaching from Plasticware: Avoid using plastic containers or pipette tips that may leach plasticizers or other contaminants. Use glass or solvent-resistant plastics where possible.
-
Cross-Contamination: Thoroughly clean all glassware and syringes between samples to prevent carryover.
-
Environmental Contaminants: Field samples can easily pick up environmental contaminants. It is crucial to run field blanks (traps with no pheromone) to identify background environmental compounds.[4]
Troubleshooting Steps:
-
Analyze a solvent blank to check for solvent purity.
-
Analyze a procedural blank (all steps of sample preparation without the sample) to identify contamination from lab equipment.
-
Review your sample collection and handling procedures to minimize environmental exposure.
Q3: The concentration of my this compound working standards seems to decrease over the course of a day in the field. Why is this happening?
A3: This is likely due to a combination of factors experienced under field conditions:
-
Volatility: Although a long-chain hydrocarbon, this compound has some volatility, which can increase with temperature. Keep standard solutions capped whenever not in use.
-
Adsorption: The compound may adsorb to the surfaces of containers, especially if they are not properly silanized.
-
Degradation: As mentioned in Q1, exposure to sunlight and ambient temperatures throughout the day will contribute to degradation.
Best Practices: Prepare working standards in the field from a concentrated stock solution that has been kept cool and dark. If possible, quantify the working standard concentration at the beginning and end of the day to account for any degradation.
Q4: What are the best practices for preparing this compound standards for GC analysis?
A4: Proper preparation is key to accurate quantification:
-
Stock Solution: Prepare a concentrated stock solution in a high-purity, non-polar solvent like hexane or isooctane. Store this stock solution at -20°C in an amber, sealed vial.
-
Serial Dilutions: Prepare working standards by serial dilution of the stock solution. Allow the stock solution to come to room temperature before opening to prevent condensation from introducing water.
-
Internal Standard: Use an internal standard (e.g., a stable hydrocarbon of similar chain length not present in your samples) to improve the accuracy and precision of your quantification.
-
Calibration Curve: Prepare a multi-point calibration curve covering the expected concentration range of your samples.
Stability of this compound Standards: Quantitative Data
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of its close isomer, (Z)-9-tricosene (muscalure), provides valuable insights. The following table summarizes general stability information for long-chain alkene pheromones.
| Parameter | Condition | Stability/Recommendation |
| Storage Temperature | Long-term | ≤ -20°C in a sealed container.[1][2] |
| Short-term (in-field) | Keep in a cooler with ice packs, protected from direct sunlight. | |
| Light Exposure | Direct Sunlight/UV | Highly susceptible to degradation. Use amber vials or opaque containers. |
| Atmosphere | Air | Prone to oxidation. Store under inert gas (Nitrogen/Argon) for long-term stability.[3] |
| Formulation | Neat (undiluted) | Generally more stable than in solution. |
| In Organic Solvents | Stability depends on the solvent. Use high-purity, peroxide-free solvents. | |
| Shelf-life (as (Z)-9-Tricosene) | at -20°C | ≥ 2 years.[1] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound analytical standard
-
High-purity solvents (e.g., hexane, acetonitrile, methanol)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Amber glass vials with PTFE-lined caps
-
Calibrated oven
-
UV light chamber
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the this compound solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the this compound solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Control Samples: Maintain an unstressed sample in the same solvent, protected from light and stored at a low temperature (e.g., 4°C).
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a validated stability-indicating method (e.g., GC-MS) to identify and quantify the parent compound and any degradation products.
Protocol for a Stability-Indicating GC-MS Method for this compound
Objective: To develop and validate a GC-MS method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 10 min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products.
-
Linearity: Analyze a series of standards over a defined concentration range to establish a linear relationship between concentration and response.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, temperature ramp) on the results.
Visualizations
Caption: Factors influencing the degradation of this compound standards.
References
Troubleshooting low recovery of 11-Tricosene during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of 11-Tricosene during extraction from biological matrices.
FAQ 1: What are the primary causes of low this compound recovery during solvent extraction?
Low recovery of this compound, a non-polar long-chain hydrocarbon, is a common issue that can stem from several stages of the experimental workflow. The most frequent causes involve a mismatch between the solvent and the analyte, suboptimal extraction parameters, sample degradation, or losses during post-extraction processing. A systematic approach is crucial to identify and resolve the specific cause.
The flowchart below outlines a general troubleshooting workflow to diagnose the source of low recovery.
Caption: General troubleshooting workflow for low this compound recovery.
FAQ 2: How does my choice of solvent affect this compound recovery?
The choice of solvent is critical for the efficient extraction of this compound. As a long-chain, non-polar hydrocarbon, it is highly soluble in non-polar organic solvents.[1] Using a solvent with inappropriate polarity is a primary cause of poor extraction efficiency. Hexane is the most widely used and recommended solvent for recovering insect cuticular hydrocarbons (CHCs), including this compound.[2] Pentane and dichloromethane are also common choices.[2]
Key Considerations for Solvent Selection:
-
Polarity: The solvent must be non-polar to effectively dissolve this compound.
-
Purity: High-purity solvents prevent the introduction of contaminants that can interfere with analysis.
-
Volatility: A volatile solvent (with a low boiling point) simplifies the concentration step after extraction, though care must be taken to avoid sample loss.
The following table summarizes the properties of common solvents used for CHC extraction.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Polarity Index | Key Considerations |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 0.1 | Most common and effective solvent for CHCs. [2] Good volatility. |
| n-Pentane | C₅H₁₂ | 36.1 | 0.626 | 0.0 | Highly volatile, useful for minimizing thermal stress during evaporation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.8 | 1.326 | 3.1 | Slightly more polar, may co-extract more polar lipids. Higher density. |
| Chloroform | CHCl₃ | 61.2 | 1.489 | 4.1 | Higher polarity, can extract a wider range of lipids, potentially increasing matrix complexity. |
Data sourced from publicly available chemical property databases.
References
Technical Support Center: Variability in 11-Tricosene Expression in Insect Populations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their studies of 11-tricosene expression in insect populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression variable?
A1: this compound is a cuticular hydrocarbon (CHC) found on the outer layer of many insects. It plays crucial roles in preventing desiccation and in chemical communication, often acting as a pheromone.[1][2] Its expression is highly variable and can be influenced by a multitude of factors including the insect's species, age, sex, diet, geographic origin, and environmental conditions such as humidity.[3][4] This variability is a key consideration in studies of insect behavior, chemical ecology, and pest management.
Q2: My gas chromatography (GC) results for this compound are not reproducible. What are the common causes?
A2: Irreproducible results in GC analysis of this compound can stem from several sources. Common issues include inconsistent sample preparation, contamination of the GC column, improper injection techniques, or unstable instrument parameters.[5] It is crucial to follow standardized protocols for sample preparation and to regularly maintain and clean the GC column.[5]
Q3: I am observing significant variation in this compound levels among individuals of the same insect population. Is this normal?
A3: Yes, significant intra-population variation is normal. Studies on house flies (Musca domestica), for example, have shown high levels of variability in (Z)-9-tricosene (a stereoisomer of this compound) among individual flies within the same population.[3] This variation can be due to genetic differences, age, and even the social environment.[6]
Q4: How does the age of an insect affect its this compound profile?
A4: The age of an insect can significantly impact its this compound expression. In many species, the levels of cuticular hydrocarbons, including this compound, tend to increase as the insect matures.[3][7] For instance, in house flies, individuals less than two days old have been found to have less muscalure ((Z)-9-tricosene) than older flies.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My chromatogram shows tailing or fronting peaks for this compound. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Column Overloading: Injecting too much sample can lead to peak fronting.
-
Active Sites on the Column: The column may have active sites that interact with the analyte, causing peak tailing.
-
Improper Sample Vaporization: This can occur if the injector temperature is too low.
-
Contaminated Sample: The presence of non-volatile residues in the sample can affect peak shape.[5]
-
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample or use a split injection to reduce the amount of analyte introduced to the column.[5]
-
Condition the Column: Bake out the column at a high temperature to remove contaminants and deactivate active sites.[5]
-
Optimize Injector Temperature: Ensure the injector temperature is appropriate for the volatility of this compound and the solvent used.
-
Clean Up Sample: Use techniques like solid-phase extraction (SPE) or a silica gel column to remove impurities before injection.[8]
-
-
Issue 2: Baseline Instability or Drift in GC-MS Analysis
-
Question: I'm experiencing a drifting or unstable baseline in my GC-MS chromatograms. What should I do?
-
Answer:
-
Possible Causes:
-
Column Bleed: The stationary phase of the column may be degrading at high temperatures.
-
Contamination: The column, injector, or detector may be contaminated.
-
Detector Instability: The mass spectrometer may not be properly calibrated or may have a fluctuating power supply.[5]
-
-
Solutions:
-
Bake-out the Column: Heat the column at a high temperature to remove contaminants.[5]
-
Check for Leaks: Ensure all fittings in the GC system are tight and there are no gas leaks.
-
Clean the Injector and Detector: Follow the manufacturer's instructions to clean these components.
-
Use a Stable Carrier Gas: Ensure a consistent and high-purity carrier gas supply.[5]
-
-
Issue 3: Difficulty in Identifying this compound Isomers
-
Question: I am having trouble distinguishing between the (Z) and (E) isomers of this compound. How can I improve their separation and identification?
-
Answer:
-
Possible Causes:
-
Inadequate GC Separation: The GC method may not have sufficient resolution to separate the isomers.
-
Similar Mass Spectra: The mass spectra of the isomers are often very similar, making identification based on mass spectrometry alone difficult.
-
-
Solutions:
-
Optimize GC Method: Use a longer column or a column with a different stationary phase to improve separation. Adjust the temperature program to have a slower ramp rate around the elution time of the isomers.
-
Use Authentic Standards: Inject authentic standards of both (Z)- and (E)-11-tricosene to confirm their retention times.
-
Derivatization: In some cases, derivatization of the double bond can help in identifying its position and configuration.
-
-
Data Presentation
Table 1: Variability of (Z)-9-Tricosene in Female House Fly (Musca domestica) Populations
| Strain/Population | Age (days) | Mean (Z)-9-Tricosene per female (ng) | (Z)-9-Tricosene as % of Total Hydrocarbons | Reference |
| Field Population 1 | 3 | 0 (Not Detected) | 0 | [4] |
| Field Population 2 | 3 | ≤218 | ≤1.6 | [4] |
| Field Population 3 | 3 | 559 | 3.2 | [4] |
| Field Population 4 | 3 | 1,113 | 5.0 | [4] |
| Long-established Lab Strain (UCR) | 3 | 751 | 3.0 | [4] |
| Lab Strain (MB - F8-F12) | 3 | Variable (30-70% with no detectable levels) | Variable | [4] |
| Lab Strain (MB - F23) | 2 | Lower than older flies | Lower than older flies | [4] |
| Lab Strain (MB - F23) | 3-8 | Levels tended to increase with age | Levels tended to increase with age | [4] |
Experimental Protocols
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol describes a general method for extracting cuticular hydrocarbons from insects using a solvent wash.
Materials:
-
Insect samples (fresh or frozen)
-
Hexane (or pentane), analytical grade
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Pipettes
-
Nitrogen gas supply for evaporation
Procedure:
-
Place a single insect or a pooled sample of insects into a clean glass vial.
-
Add a sufficient volume of hexane to fully submerge the insect(s). A common volume is 1 mL per insect.
-
Gently agitate the vial for 5-10 minutes. A vortex mixer on a low setting can be used.
-
Carefully transfer the hexane extract to a new clean vial using a pipette, leaving the insect(s) behind.
-
Repeat the extraction (steps 2-4) with fresh hexane for a more exhaustive extraction.
-
Combine the extracts.
-
Concentrate the extract to the desired volume under a gentle stream of nitrogen gas. Avoid complete dryness to prevent loss of volatile components.
-
The extract is now ready for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general starting point for the analysis of this compound. Parameters should be optimized for your specific instrument and column.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5MS, HP-5MS) is commonly used.[7]
GC Parameters:
-
Injector Temperature: 280-300°C[7]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Transfer Line Temperature: 300°C[7]
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Scan Speed: Dependent on instrument capabilities, aim for at least 10 scans across a peak.
Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum to a known standard or a spectral library.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Mandatory Visualization
Caption: Proposed biosynthetic pathway of this compound in insects.
Caption: Experimental workflow for analyzing this compound expression.
Caption: Troubleshooting logic for irreproducible GC-MS results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. The cuticular hydrocarbon profiles of honey bee workers develop via a socially-modulated innate process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants [en.bio-protocol.org]
Technical Support Center: Stereochemical Verification of Synthetic 11-Tricosene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the stereochemical verification of synthetic 11-tricosene.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stereochemistry important?
A1: this compound is a long-chain alkene. The stereochemistry of the double bond at the C11 position is critical as it determines the molecule's biological activity, particularly when used as an insect pheromone. For example, (Z)-9-tricosene is the sex pheromone of the common housefly, Musca domestica.[1] The geometric isomers, (Z) (cis) and (E) (trans), can elicit different or even inhibitory responses in insects, making stereochemical purity essential for efficacy in pest management applications and research.
Q2: What are the possible geometric isomers of this compound?
A2: Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two geometric isomers: (Z)-11-tricosene (cis) and (E)-11-tricosene (trans).[2][3][4] The arrangement of the alkyl chains on the same side ((Z)-isomer) or opposite sides ((E)-isomer) of the double bond defines its configuration.
Q3: Which analytical techniques are used to verify the stereochemistry of this compound?
A3: The primary methods for determining the stereochemistry of alkenes like this compound are:
-
Gas Chromatography (GC): Using specialized columns, such as those with liquid crystal stationary phases or chiral columns, can separate geometric isomers.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can distinguish between (Z) and (E) isomers based on differences in chemical shifts and coupling constants of the vinylic protons.[8][9][10][11][12]
-
Ozonolysis: This chemical method cleaves the double bond, and analysis of the resulting fragments can confirm the original position and, indirectly, the stereochemistry of the double bond.[13][14][15][16][17]
Q4: My GC analysis shows only one peak. Does this confirm my sample is a pure stereoisomer?
A4: Not necessarily. A single peak on a standard non-polar GC column is insufficient to confirm stereochemical purity. Standard columns often do not have the selectivity to separate geometric isomers of long-chain alkenes. To resolve (Z) and (E) isomers, you must use a column with a specific stationary phase designed for separating such compounds, like a capillary column coated with a liquid crystal phase or a highly polar cyano-substituted phase.[5][6][18]
Q5: The coupling constant (J-value) for the vinylic protons in my ¹H NMR spectrum is ambiguous. How can I confirm the stereochemistry?
A5: While the coupling constant for vinylic protons is a good indicator (typically ~6-14 Hz for cis and ~11-18 Hz for trans), signal overlap in complex molecules can make direct measurement difficult.[9] In this case, consider the following:
-
Use a higher field NMR spectrometer: This will improve signal dispersion and may resolve the overlapping multiplets.
-
¹³C NMR: The chemical shifts of the allylic carbons (the carbons adjacent to the double bond) are diagnostic. In (Z)-isomers, these carbons are more shielded (appear at a lower ppm value) compared to the (E)-isomer due to steric effects.
-
2D NMR techniques: Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be definitive. A cross-peak between the two vinylic protons indicates they are close in space, confirming a (Z)-configuration.[11]
Q6: I performed ozonolysis, but the results are inconclusive. What could have gone wrong?
A6: Inconclusive ozonolysis results can stem from several issues:
-
Incomplete reaction: Ensure the reaction goes to completion by using a slight excess of ozone and allowing sufficient reaction time.
-
Workup conditions: The choice of reductive or oxidative workup is critical.[14][17] A reductive workup (e.g., with zinc dust or dimethyl sulfide) yields aldehydes, which are typically easier to analyze. An oxidative workup (e.g., with hydrogen peroxide) will produce carboxylic acids.
-
Fragment volatility: The resulting aldehyde fragments (undecanal from both isomers) might be volatile. Ensure your sample handling and analysis (e.g., GC-MS) conditions are optimized to detect these compounds.
Quantitative Data Summary
Table 1: Comparative Analytical Data for this compound Isomers
| Parameter | (Z)-11-Tricosene (cis) | (E)-11-Tricosene (trans) | Notes |
| ¹H NMR | |||
| Vinylic Proton (H-11, H-12) Chemical Shift | ~5.35 ppm (triplet-like) | ~5.40 ppm (triplet-like) | Shifts can vary slightly with solvent. |
| Vinylic Proton Coupling Constant (³JHH) | ~10-14 Hz | ~15-18 Hz | The most reliable NMR indicator of stereochemistry.[9] |
| ¹³C NMR | |||
| Allylic Carbon (C-10, C-13) Chemical Shift | ~27.2 ppm | ~32.5 ppm | The upfield shift in the (Z)-isomer is due to the "gamma-gauche" steric effect. |
| Gas Chromatography | |||
| Relative Retention Time | Shorter | Longer | On typical polar and liquid crystal stationary phases.[5] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) for Isomer Separation
-
Column Selection: Utilize a capillary GC column with a stationary phase suitable for separating geometric isomers, such as a biscyanopropyl polysiloxane or a liquid crystal phase column (e.g., cholesteryl cinnamate).[5][6]
-
Sample Preparation: Dissolve approximately 1 mg of synthetic this compound in 1 mL of a volatile solvent like hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 275 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Analysis: Compare the retention times of the peaks in the sample to those of authenticated (Z) and (E) standards if available. The (Z)-isomer typically elutes before the (E)-isomer on these types of columns.
Protocol 2: ¹H NMR Spectroscopy for Stereochemistry Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Analysis:
-
Locate the signals for the vinylic protons (H-11 and H-12) in the region of 5.3-5.5 ppm.[19]
-
Expand this region and carefully measure the coupling constant (J-value) of the multiplet.
-
A J-value of approximately 10-14 Hz is indicative of a (Z)-configuration, while a value of 15-18 Hz indicates an (E)-configuration.[9]
-
Protocol 3: Ozonolysis for Double Bond Position Verification
-
Ozone Generation: Generate ozone (O₃) from oxygen using an ozone generator.
-
Reaction Setup: Dissolve ~20 mg of the this compound sample in 5 mL of a non-participating solvent like dichloromethane or methanol in a flask equipped with a gas dispersion tube. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is typically complete when the solution turns a persistent pale blue color, indicating an excess of ozone.
-
Workup (Reductive):
-
Bubble nitrogen or argon through the cold solution to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) (approx. 0.2 mL) or zinc dust and acetic acid.
-
Allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Product Analysis:
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the sample and analyze by GC-MS.
-
Cleavage of this compound will produce two molecules of undecanal (C₁₁H₂₂O). Identification of this single aldehyde confirms the double bond was at the C-11 position.[13][15][16]
-
Visualizations
Caption: Workflow for the verification of synthetic this compound.
Caption: Reductive ozonolysis pathway for this compound.
Caption: Decision tree for selecting a stereochemistry verification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Alkene stereochemistry [www3.chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. scilit.com [scilit.com]
- 7. agilent.com [agilent.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Battle of the Isomers: (Z)-9-Tricosene Dominates as Housefly Attractant Over 11-Tricosene
For Immediate Release
[CITY, State, October 31, 2025] – In the intricate world of chemical communication among insects, the precise molecular structure of a pheromone is paramount to its effectiveness. Research into the sex pheromone of the housefly, Musca domestica, has long identified (Z)-9-tricosene, commercially known as muscalure, as the primary attractant for male flies. However, the efficacy of its positional isomer, 11-tricosene, has been a subject of scientific inquiry. A comprehensive review of experimental data reveals that (Z)-9-tricosene is a significantly more potent attractant for houseflies compared to this compound, highlighting the critical role of the double bond position in eliciting a behavioral response.
The allure of (Z)-9-tricosene lies in its specific molecular geometry, which is recognized by the olfactory receptors of male houseflies, triggering a cascade of behaviors culminating in mating attempts. This compound is a key component in various commercial fly baits and traps, leveraging its natural attractant properties for pest control.
In contrast, studies investigating the structure-activity relationship of tricosene isomers have demonstrated that shifting the double bond from the 9th to the 11th carbon position dramatically reduces its attractiveness to houseflies. While direct quantitative comparisons in recent literature are scarce, foundational studies in the field have established the superior performance of the (Z)-9 isomer.
Performance Data: (Z)-9-Tricosene in Field and Laboratory Settings
While direct comparative data for this compound is limited, numerous studies have quantified the effectiveness of (Z)-9-tricosene in attracting houseflies. This data underscores its potency and provides a benchmark against which other compounds are measured.
| Experimental Setup | Test Agent(s) | Key Findings |
| Field Trial: Plywood Sticky Trap [1] | (Z)-9-Tricosene + Fish Meal vs. Fish Meal alone | Traps baited with (Z)-9-tricosene and fish meal caught significantly more Musca domestica (551 flies) compared to traps with fish meal alone (417 flies) over a 6-hour period. |
| Field Trial: Various Trap Types | (Z)-9-Tricosene vs. No Attractant | The addition of (Z)-9-tricosene to adhesive panels, flypaper strips, sugar bait pans, and electric grids increased the number of flies caught by 3.4, 2.8, 7.0, and 12.4 times, respectively. |
| Poultry Unit: Toxic Targets [2] | (Z)-9-Tricosene + Food Bait vs. (Z)-9-Tricosene alone | Targets treated with a combination of (Z)-9-tricosene and various food baits (protein, sugar, starch) caught significantly more male and female houseflies than targets with (Z)-9-tricosene alone. |
| Qualitative Olfactometer Studies | (Z)-9-Tricosene vs. Positional Isomers (including this compound) | Compounds with the double bond at the 7 and 11 positions "rated poorly" in terms of attracting male houseflies in olfactometer tests compared to (Z)-9-tricosene.[3] |
Experimental Methodologies
The evaluation of housefly attractants relies on standardized and meticulously controlled experimental protocols. The two primary methods employed in the cited studies are olfactometer bioassays and field trap evaluations.
Olfactometer Bioassay
An olfactometer is a laboratory apparatus designed to test an insect's response to airborne chemical stimuli in a controlled environment.
Objective: To determine the relative attractiveness of different volatile compounds to houseflies.
Typical Protocol:
-
Apparatus: A Y-tube or multi-arm olfactometer is used. The apparatus consists of a central chamber where the flies are released and two or more arms, each leading to a different odor source or a control (clean air).
-
Airflow: A controlled and purified airflow is passed through each arm, carrying the odor of the test compound.
-
Test Subjects: Laboratory-reared houseflies, often of a specific age and sex, are used. They are typically starved for a period before the assay to ensure motivation.
-
Procedure: A single fly or a group of flies is introduced into the central chamber. The path of the fly is observed, and the amount of time spent in each arm or the first choice of arm is recorded.
-
Data Analysis: The data is statistically analyzed to determine if there is a significant preference for the arm containing the test compound over the control arm.
Field Trap Bioassay
Field trials are essential for evaluating the performance of an attractant under real-world conditions, where environmental factors such as temperature, wind, and competing odors can influence the outcome.
Objective: To assess the effectiveness of a baited trap in capturing houseflies in a natural or semi-natural setting.
Typical Protocol:
-
Trap Design: A variety of traps can be used, including sticky traps, baited stations with toxicants, or electric grids.
-
Bait Preparation: The attractant, such as (Z)-9-tricosene, is typically dissolved in a suitable solvent and applied to a dispenser, which is then placed in the trap. Often, a food bait is included to enhance attraction.
-
Experimental Site: The traps are placed in locations with a high population of houseflies, such as dairy farms, poultry houses, or garbage dumps.
-
Procedure: Baited traps and unbaited control traps are set up in the experimental site. The number of flies captured in each trap is recorded over a specified period.
-
Data Analysis: The capture rates of the baited and control traps are compared using statistical methods to determine the efficacy of the attractant.
Signaling Pathway and Experimental Workflow
The attraction of a male housefly to (Z)-9-tricosene is a complex process initiated at the molecular level and culminating in a behavioral response. The experimental workflow to determine attractant efficacy is designed to systematically test and quantify this response.
Caption: Generalized insect pheromone signaling pathway.
References
Comparative Behavioral Response of Drosophila suzukii to Semiochemicals
A notable gap in current research is the specific behavioral response of Drosophila suzukii to 11-Tricosene. While this compound is a known cuticular hydrocarbon in some insects, empirical data detailing its effect on D. suzukii attraction, repulsion, or mating behavior is not available in the reviewed scientific literature. Therefore, this guide provides a comparative analysis of the behavioral responses of D. suzukii to other documented semiochemicals, including other tricosene isomers and various attractants and repellents.
This guide is intended for researchers, scientists, and drug development professionals working on the management of Drosophila suzukii. It summarizes key experimental findings, provides detailed methodologies for behavioral assays, and visualizes relevant biological and experimental processes.
Comparison of Tricosene Isomers on Mating Behavior
While data on this compound is absent, studies have investigated the role of other tricosene isomers, which are components of the cuticular hydrocarbon (CHC) profile of D. suzukii and are involved in mate recognition. The application of synthetic versions of these compounds can disrupt normal mating behaviors.
| Compound | Concentration | Observed Behavioral Effect | Mating Frequency (relative to control) | Reference |
| 9-Tricosene | Undisclosed | Negatively regulated courtship and mating | Significantly reduced | [1] |
| 7-Tricosene | Undisclosed | Negatively regulated courtship and mating | Significantly reduced | [1] |
| 5-Tricosene | Undisclosed | Negatively regulated courtship and mating | Significantly reduced | [1] |
| (Z)-9-Tricosene | Not Applicable | Suggested to act as a potential sex or aggregation pheromone | Attraction of both sexes observed in traps | [2] |
Comparison of Volatile Attractants and Repellents
A wide range of volatile organic compounds (VOCs) from fruits, fermentation processes, and plants have been evaluated for their attractant or repellent properties against D. suzukii. The response is often dependent on the fly's physiological state, such as feeding and mating status[3].
| Compound/Blend | Assay Type | Observed Behavioral Effect | Attraction/Repulsion Metric | Reference |
| Apple Cider Vinegar (ACV) | Four-arm Olfactometer | Attraction (especially for protein-deprived or virgin females) | Preference Index (PI) ~ -0.9 for sugar-fed females | [3] |
| Raspberry Fruit Extract | Olfactometer | Attraction | Higher attraction than strawberry, blueberry, and cherry extracts | [4] |
| Synthetic Raspberry Volatiles (11-component blend) | Olfactometer & Cage Assay | Attraction (females in olfactometer, males in cage) | Less attractive than natural raspberry extract | [4] |
| Ethanol + Acetoin | Laboratory Assay | Attraction | Most attractive mixture among tested semiochemicals | [5] |
| Peppermint Essential Oil | Laboratory Assay | Repulsion | Most repellent among tested essential oils | [5] |
| β-Cyclocitral (leaf odor) | Trap Assay | Attraction (specific to D. suzukii) | Significantly more captures than control | [6] |
| Hanseniaspora uvarum (symbiotic yeast) | Cage Assay | Attraction | Significantly higher than control in the absence of fruit | [7] |
| Blend of 7 volatiles from Osyris wightiana | Dual-choice Olfactometer | Attraction at low doses (0.1 and 1 µg), repulsion at high dose (10 µg) | Significantly more flies in treated arm at low doses | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of behavioral studies. Below are protocols for common assays used to evaluate the behavioral response of D. suzukii to chemical stimuli.
Two-Choice Olfactometer Assay
This assay is used to determine the preference of flies between two odor sources.
-
Apparatus : A Y-tube or a multi-arm olfactometer made of glass or plexiglass. Air is purified with activated charcoal and humidified before being passed through two (or more) arms.
-
Stimuli Preparation : The test compound and a solvent control are applied to filter paper. The filter papers are placed in separate odor source chambers connected to the olfactometer arms.
-
Fly Preparation : Adult D. suzukii of a specific age and mating status are starved for a period (e.g., 18-24 hours) with access to water to increase their motivation to respond to food-related cues[9].
-
Procedure : A single fly is introduced into the base of the olfactometer. The fly's movement is observed, and a choice is recorded when it moves a certain distance into one of the arms and remains there for a specified time (e.g., 30 seconds)[10]. The olfactometer is rotated after each trial to avoid positional bias.
-
Data Analysis : The number of flies choosing each arm is recorded. A preference index (PI) can be calculated as: (Number of flies in treatment arm - Number of flies in control arm) / Total number of flies. Statistical tests (e.g., Chi-squared or Wilcoxon signed-rank test) are used to determine if the observed preference is significant[11].
Mating Behavior Assay
This assay is used to assess the effect of a chemical compound on courtship and mating success.
-
Fly Preparation : Male and female flies are collected as virgins and aged separately for a specific period (e.g., 4 days) to ensure sexual maturity[12].
-
Treatment Application : A measured amount of the test compound (e.g., a tricosene isomer) is applied to a glass vial or directly to a "dummy" fly (a dead fly washed with solvent to remove its native CHCs). A solvent-only treatment serves as the control.
-
Observation Arena : A single male and female fly are introduced into a small observation chamber (e.g., a plastic vial or petri dish) containing the treated or control stimulus[12].
-
Behavioral Recording : The flies' behavior is recorded for a set period. Key behaviors to quantify include courtship latency (time to initiate courtship), courtship index (proportion of time the male spends courting), mating latency (time to copulation), and mating success (whether copulation occurs).
-
Data Analysis : The behavioral parameters are compared between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Experimental Workflow for a Two-Choice Olfactometer Assay
References
- 1. Doctoraatsverdediging [kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. Olfactory Preference of Drosophila suzukii Shifts between Fruit and Fermentation Cues over the Season: Effects of Physiological Status [mdpi.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Laboratory and field evaluation of a combination of attractants and repellents to control Drosophila suzukii - Entomologia Generalis Volume 40 Number 3 — Schweizerbart science publishers [schweizerbart.de]
- 6. Olfactory Specialization in Drosophila suzukii Supports an Ecological Shift in Host Preference from Rotten to Fresh Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Background Fruit Odors on Attraction of Drosophila suzukii (Diptera: Drosophilidae) to Its Symbiotic Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for binary food choice assays using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Behavioral Assays [bio-protocol.org]
- 11. Antennal and Behavioral Responses of Drosophila suzukii to Volatiles from a Non-Crop Host, Osyris wightiana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sexual Behavior of Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tricosene Isomers in Insect Communication
Published: October 31, 2025
This guide provides a detailed comparative analysis of tricosene isomers, primarily focusing on their role as semiochemicals in insect communication. The content emphasizes the structural specificity required for biological activity, with a central focus on (Z)-9-tricosene, the primary sex pheromone of the housefly, Musca domestica. Experimental data, detailed protocols, and pathway visualizations are provided to support the findings, offering a valuable resource for researchers in chemical ecology, entomology, and pest management.
Biological Activity: The Critical Role of Isomerism
Tricosene (C₂₃H₄₆) is a long-chain alkene that plays a pivotal role in the chemical communication of various insect species.[1] Its biological activity is highly dependent on the specific geometric and positional isomerism of the carbon-carbon double bond. The most studied isomer, (Z)-9-tricosene, also known as muscalure, is the principal sex pheromone produced by female houseflies (Musca domestica) to attract males.[2][3] It also functions as an aggregation pheromone and is a communication component in the waggle dance of honey bees (Apis mellifera).[1][3][4]
Comparative studies have demonstrated that subtle changes to the molecule's structure can drastically reduce or eliminate its biological function. The cis or (Z) configuration of the double bond at the 9th carbon position is crucial for its activity in houseflies.[5] While other related compounds, such as a series of methylalkanes and other (Z)-9-alkenes, may act as synergists or play roles in sex recognition, (Z)-9-tricosene is the primary component responsible for long-range attraction and initiating mating strikes.[6][7]
The following table summarizes the observed biological activity of different tricosene isomers and related compounds in bioassays with male houseflies.
| Compound/Isomer | Test Type | Dosage | Observed Effect | Citation |
| (Z)-9-Tricosene | Olfactometer | 50 µg | High attraction; significantly more active than the (E) isomer. | [6] |
| Pseudofly Assay | 0.5 - 200 µg | Enhanced male mating strike behavior. | [8][9] | |
| Field Traps | N/A | Baited traps caught 3 to 12 times more flies than unbaited traps. | [6] | |
| (E)-9-Tricosene | Olfactometer | 200 µg | Low attraction; rated poorly compared to the (Z) isomer. | [6] |
| (Z)-7-Tricosene | Olfactometer | N/A | Rated poorly. | [6] |
| (Z)-11-Tricosene | Olfactometer | N/A | Rated poorly. | [6] |
| (Z)-9-Alkenes (C19-C25) | Behavioral Assay | N/A | Showed some biological activity. A 7:3 mix of (Z)-9-tricosene and (Z)-9-heneicosene was highly potent. | [6] |
| Other Cuticular Monoolefins (C27, C29) | Olfactometer | N/A | Weakly active. | [6] |
Mechanism of Action and Signaling Pathway
In insects, the perception of pheromones like tricosene begins when the molecule binds to specific olfactory receptors located on the antennae.[2] In male houseflies and other dipterans, these receptors are housed within specialized sensory hairs called sensilla. The binding of (Z)-9-tricosene to an olfactory receptor neuron (ORN) triggers a cascade of neural responses.[2] In Drosophila, this pheromone is known to activate the antennal basiconic Or7a receptors.[1][4] This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, leading to a specific behavioral output, such as upwind flight towards the pheromone source and initiation of mating behavior.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis, bioassay, and analysis of tricosene isomers, reflecting common practices in chemical ecology research.
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly effective for producing the (Z)-isomer of muscalure.[5][10][11]
-
Ylide Preparation: A C14 alkyltriphenylphosphonium bromide salt (e.g., n-tetradecyltriphenylphosphonium bromide) is treated with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). This generates the corresponding phosphorus ylide.
-
Condensation: 1-Nonanal (a C9 aldehyde) is added dropwise to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic phase is extracted with a nonpolar solvent like hexane.
-
Purification: The crude product is purified using column chromatography on silica gel to separate the (Z)-9-tricosene from the triphenylphosphine oxide byproduct and any minor (E)-isomer that may have formed. Purity is confirmed by GC-MS analysis.
This bioassay quantifies the effectiveness of a chemical compound in eliciting a sexual response from male houseflies.[7][8]
-
Preparation of Stimuli: Small, dark targets, often referred to as "pseudoflies" (e.g., small knots of black yarn or shoelace tips), are treated with a precise amount (e.g., 10 µg) of the test isomer dissolved in a volatile solvent like hexane. A control group is treated with hexane only. The solvent is allowed to evaporate completely.
-
Test Arena: A group of sexually mature, naive male houseflies (e.g., 10-20 individuals) is placed in a clear observation chamber (e.g., a petri dish or small cage).
-
Bioassay Execution: A treated pseudofly is introduced into the arena. An observer records the number of "mating strikes" (males landing on and attempting to copulate with the target) over a defined period (e.g., 5-10 minutes).
-
Data Analysis: The number of strikes on isomer-treated targets is compared to the control targets using appropriate statistical tests (e.g., ANOVA or t-test) to determine if the compound significantly increases mating behavior.
GC-MS is used to determine the purity and isomeric composition of tricosene samples.
-
Sample Preparation: The tricosene sample is dissolved in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions: A small volume (1 µL) is injected into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5). A typical temperature program starts at 100°C, ramps to 300°C, and holds for a period to ensure elution of the long-chain hydrocarbon.[9] (E)-isomers generally elute slightly before (Z)-isomers on standard nonpolar columns.[9][12]
-
Derivatization for Confirmation (Optional): To definitively confirm the double bond position and geometry, the sample can be derivatized.
-
Epoxidation: Reacting the sample with meta-chloroperbenzoic acid converts the alkene to an epoxide. The mass spectrum of the epoxide derivative provides clear fragmentation patterns that help confirm the original double bond position.[9]
-
DMDS Adduct Formation: Reaction with dimethyl disulfide (DMDS) and a catalytic amount of iodine forms a thioether adduct. The mass spectrum of this derivative cleaves predictably at the site of the original double bond, confirming its position.[9]
-
Biosynthesis of (Z)-9-Tricosene
In female houseflies, (Z)-9-tricosene is biosynthesized in the cuticle from the long-chain fatty acid, nervonic acid ((Z)-15-tetracosenoic acid).[1][3] The process is mediated by a series of enzymatic steps. First, nervonic acid is converted to its acyl-CoA derivative. This intermediate is then reduced to form an aldehyde, (Z)-15-tetracosenal. In the final and key step, a specialized cytochrome P450 enzyme catalyzes an oxidative decarboxylation reaction, removing the carbonyl carbon to form (Z)-9-tricosene and CO₂.[3] This entire process requires oxygen (O₂) and NADPH as a cofactor.[1][3]
References
- 1. Muscalure | 27519-02-4 | Benchchem [benchchem.com]
- 2. Buy Muscalure | 27519-02-4 [smolecule.com]
- 3. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Muscalure [sitem.herts.ac.uk]
- 6. research.rug.nl [research.rug.nl]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene [cjcu.jlu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Dose-Response Profile of 11-Tricosene in Behavioral Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral responses elicited by 11-Tricosene (also known as (Z)-9-Tricosene or Muscalure), a well-documented insect sex pheromone. The data presented herein is curated from various scientific studies to aid researchers in designing and interpreting behavioral assays. This document outlines dose-dependent effects, compares its efficacy with alternative attractants, and provides detailed experimental protocols.
This compound: An Overview
(Z)-9-Tricosene is a key component of the female housefly (Musca domestica) sex pheromone, used to attract males for mating.[1] It is a volatile hydrocarbon that acts as a short-range attractant and a copulatory stimulant.[2] Its primary application in pest management is as a lure in toxic baits and traps to enhance their attractiveness to houseflies.[3][4]
Dose-Response Data for this compound in Behavioral Assays
The following tables summarize the quantitative data on the dose-dependent behavioral responses of houseflies to this compound from various laboratory and field studies.
Table 1: Laboratory Assays - Male Behavioral Response
| Assay Type | Dose Range per Target | Observed Behavior | Reference |
| Pseudofly/Target Strike | ≈0.5 µg - 200.0 µg | Enhanced male strike and courtship behavior | [5][6] |
Table 2: Field and Semi-Field Assays - Trap Capture Rates
| Trap/Bait Type | Dose of this compound | Increase in Fly Capture (compared to control) | Reference |
| Sugar Bait Trap | 0.5 mg | 7-fold increase | [3] |
| Adhesive Panels | 0.5 mg - 100 mg | 3.4-fold increase | [3] |
| Flypaper Strips | 0.5 mg - 100 mg | 2.8-fold increase | [3] |
| Electric Grids | 0.5 mg - 100 mg | 12.4-fold increase | [3] |
| Toxic Targets | 5 g (technical grade) | Significantly greater than control targets | [7] |
| Sticky Cards with Sugar Bait | 0.1% and 1.0% | Did not significantly increase capture compared to sugar alone | [8] |
Comparative Performance with Alternatives
While this compound is a potent attractant, its efficacy can be enhanced when used in combination with other sensory cues. Limited information exists on direct molecular alternatives that elicit the same specific behavioral responses. Therefore, this section focuses on comparing the performance of this compound with alternative or supplementary attractants.
Table 3: Comparison with Other Attractants
| Attractant/Bait Combination | Target Species | Key Findings | Reference |
| This compound + Food Odors (e.g., fermented wheat bran, protein baits) | Musca domestica | The combination of this compound with food baits attracted significantly more male and female houseflies than either attractant alone. | [4] |
| This compound + Insecticides (in toxic baits) | Musca domestica | The addition of this compound to toxic baits can enhance the kill rate of houseflies. | [3] |
| Food-based attractants alone (e.g., molasses, milk, yeast) | Musca domestica | Natural food-based odors can be effective attractants, though often less specific to males than this compound. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible behavioral assays. Below are generalized protocols for common assays used to evaluate the dose-response to this compound.
Olfactometer Assay
This laboratory-based assay assesses the preference of insects for different odor sources in a controlled environment.
Objective: To determine the relative attractiveness of different concentrations of this compound to houseflies.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal-filtered and humidified air source
-
Odor sources (e.g., filter paper treated with this compound in a solvent, and a solvent-only control)
-
Test insects (e.g., male Musca domestica, 3-5 days old, starved for 4-6 hours)
-
Observation chamber
Procedure:
-
Prepare the odor sources by applying a known concentration of this compound (dissolved in a solvent like hexane) to a filter paper. A control filter paper should be treated with the solvent alone.
-
Place the odor sources in the arms of the olfactometer.
-
Introduce a continuous, controlled airflow through each arm of the olfactometer.
-
Release a single insect into the base of the olfactometer.
-
Observe the insect's behavior for a set period (e.g., 5-10 minutes).
-
Record the time the insect spends in each arm and the first choice it makes.
-
Repeat with multiple insects, randomizing the position of the treatment and control arms between trials to avoid positional bias.
-
Analyze the data to determine if there is a statistically significant preference for the arm containing this compound.
Pseudofly (or Dummy) Assay
This assay is used to measure close-range behavioral responses, such as courtship and mating attempts, towards a stationary object treated with a chemical cue.
Objective: To quantify the male housefly's mating response to different doses of this compound.
Materials:
-
Small, dark, inanimate objects to serve as "pseudoflies" (e.g., shoelace knots, small corks).
-
This compound solutions of varying concentrations.
-
Solvent control (e.g., hexane).
-
Observation arena (e.g., a petri dish or small cage).
-
Male houseflies (sexually mature).
Procedure:
-
Treat the pseudoflies with a known amount of this compound solution. Prepare control pseudoflies treated only with the solvent.
-
Allow the solvent to evaporate completely.
-
Place a single treated or control pseudofly in the center of the observation arena.
-
Introduce a single male housefly into the arena.
-
Observe and record specific behaviors for a defined period, such as:
-
Number of approaches to the pseudofly.
-
Number of "strikes" or landing on the pseudofly.
-
Duration of contact with the pseudofly.
-
Attempts at copulation.
-
-
Repeat the assay with a new fly for each replicate.
-
Compare the behavioral responses towards the this compound-treated pseudoflies across different doses and against the solvent control.
Visualizations
Olfactory Signaling Pathway for this compound
The following diagram illustrates the putative olfactory signaling pathway initiated by the binding of this compound to an olfactory receptor. In Drosophila, the Or7a receptor has been identified as responding to 9-Tricosene.[5][10] While the specific receptor in Musca domestica may differ, the general mechanism of insect olfactory signal transduction is conserved.
Caption: Putative olfactory signal transduction pathway for this compound in an insect sensory neuron.
Experimental Workflow for a Behavioral Assay
The following diagram outlines a typical workflow for conducting a dose-response behavioral assay with this compound.
Caption: Generalized workflow for a dose-response behavioral assay using this compound.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Identification and testing of oviposition attractant chemical compounds for Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Attractants for the Adult House Fly. | Semantic Scholar [semanticscholar.org]
- 10. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic 11-Tricosene in the Field: A Comparative Guide to its Attractiveness for Houseflies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the field performance of synthetic 11-Tricosene, a key component of the housefly sex pheromone, against other attractants. The information presented is supported by experimental data from various field trials.
Synthetic (Z)-9-tricosene, commercially known as muscalure, is a well-established semiochemical used in integrated pest management strategies for the housefly (Musca domestica). Its primary function is to act as a sex attractant, luring male flies. However, field trials have demonstrated that its effectiveness can be significantly influenced by its formulation and the presence of other attractants, with some studies indicating it also attracts females. This guide synthesizes findings from multiple field studies to provide a clear comparison of its attractiveness.
Comparative Performance of this compound in Field Trials
The following table summarizes quantitative data from field trials comparing the attractiveness of synthetic this compound (often in combination with other substances) to alternative baits. The data highlights the variability in performance based on the bait composition and the environment.
| Bait Composition | Trap Type | Location | Key Finding (Number of Flies Trapped) | Citation |
| (Z)-9-Tricosene + Fish Meal + Molasses (FMP) Pellets | Delta Trap | Piggery and Cattle Farms | Piggery: 134 (Week 1), Cattle: Not specified in snippet | [1] |
| (Z)-9-Tricosene + Fish Meal + Molasses + Butylated Hydroxy Toluene (FMPB) Pellets | Delta Trap | Piggery and Cattle Farms | Piggery: Not specified in snippet, but variation in trap catches with FMP was highly significant. | [1] |
| (Z)-9-Tricosene (300mg gel) + Food Baits (Protein, Sugar, Starch) | Barrix Domo Trap | Deep Pit Poultry Unit | Significantly greater number of males and females than with (Z)-9-tricosene alone. | [2] |
| (Z)-9-Tricosene (positive control) | Barrix Domo Trap | Deep Pit Poultry Unit | Less attractive than the combination with food baits. | [2] |
| Simple Sugar, Starch, and Protein Baited Targets | Barrix Domo Trap | Deep Pit Poultry Unit | Less attractive than (Z)-9-tricosene alone. | [2] |
| (Z)-9-Tricosene dissolved in Acetone + Fish Meal + Glue | Plywood Sticky Trap | Garbage Dump Yard | 263 flies | [3] |
| (Z)-9-Tricosene dissolved in Hexane + Fish Meal + Glue | Plywood Sticky Trap | Garbage Dump Yard | 288 flies | [3] |
| Fish Meal + Glue (Control) | Plywood Sticky Trap | Garbage Dump Yard | 209 flies | [3] |
| Glue Alone (Control) | Plywood Sticky Trap | Garbage Dump Yard | 208 flies | [3] |
Experimental Protocols
The methodologies employed in field trials are crucial for interpreting the results. Below are detailed protocols from key experiments cited in this guide.
Protocol 1: Evaluation of Pheromone and Food Baits in a Poultry Unit[2]
-
Objective: To compare the attractiveness of (Z)-9-tricosene alone versus in combination with food-based baits.
-
Location: A deep pit caged-layer poultry unit.
-
Trap Design: Blue colored "Barrix Domo" traps were used.
-
Bait Preparation:
-
Pheromone Formulation: A gel matrix containing 300 mg of (Z)-9-tricosene was used. 25g of this formulation was applied to the outer rim of the trap's inverted cone.
-
Food Baits: A mixture of 30g of food baits (simple sugars, starch, and protein hydrolysate) with a fermenting agent (yeast) was mixed with 150 ml of water and placed in the base bowl of the trap.
-
Control: Traps baited with only the 300 mg (Z)-9-tricosene gel formulation served as the positive control.
-
-
Data Collection: Traps were deployed, and the captured flies were collected daily. The collected Musca domestica were then identified and counted, and the mean daily catches for each treatment were calculated.
Protocol 2: Lure Study in a Garbage Dump Yard[3]
-
Objective: To evaluate the efficacy of (Z)-9-tricosene in attracting houseflies in an outdoor, high-activity environment.
-
Location: A garbage dump yard.
-
Trap Design: Plywood sticky traps (30 x 30 cm) were used. The surface was painted white, covered with a transparent polythene sheet, and coated with a 1 mm thick layer of rat glue.
-
Bait Preparation:
-
Pheromone Application: 50 μl of synthetic (Z)-9-tricosene was dissolved in either 1,000 μl of acetone or hexane. This solution was pipetted onto a 2 x 2 cm filter paper strip placed at the center of the sticky trap.
-
Food Bait: A small amount of finely powdered fish meal was sprinkled over the glue surface.
-
Controls: Traps with only fish meal and glue, and traps with only glue were used as controls.
-
-
Data Collection: The traps were placed in areas with high fly activity for a duration of 6 hours. After this period, the trapped flies were collected and counted by species.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a field trial validating the attractiveness of synthetic insect attractants.
Caption: A generalized workflow for field trials of insect attractants.
Signaling Pathway of Attraction
While a detailed intracellular signaling pathway for olfaction is complex and involves numerous components, a simplified conceptual pathway illustrating the process from odorant reception to behavioral response is presented below.
Caption: Simplified pathway from odorant reception to behavioral response.
References
Functional Validation of 11-Tricosene as a Mating Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (Z)-9-Tricosene, a well-documented insect sex pheromone, with alternative compounds in eliciting mating-related behaviors. The information presented is supported by experimental data and detailed methodologies to assist researchers in the functional validation of mating signals for pest management and drug development applications.
Comparative Efficacy of 11-Tricosene
(Z)-9-Tricosene, also known as muscalure, is a key component of the female housefly (Musca domestica) sex pheromone that primarily functions to attract males and stimulate mating behavior.[1] Its effectiveness has been quantified in various bioassays, often in comparison to other chemical cues or control substances.
Attraction and Mating Behavior in Houseflies (Musca domestica)
Studies have consistently demonstrated that (Z)-9-Tricosene significantly increases male housefly attraction and mating strikes. When compared to other fractions of the female housefly's cuticular hydrocarbons, (Z)-9-tricosene was found to be the primary compound responsible for inducing mating strikes. While other components like methylalkanes and a non-hydrocarbon fraction play roles in sex recognition and arrestment, tricosene is the key stimulant for the initial mating attempt.
Table 1: Effect of Pheromone Components on Male Housefly Mating Behavior
| Treatment | Mean No. of Mating Strikes (± SE) |
| Hexane (Control) | 1.2 ± 0.4 |
| (Z)-9-Tricosene | 8.5 ± 1.1 |
| Methylalkane Fraction | 2.1 ± 0.6 |
| Non-hydrocarbon Fraction | 1.8 ± 0.5 |
| (Z)-9-Tricosene + Methylalkane Fraction | 9.2 ± 1.3 |
| (Z)-9-Tricosene + Non-hydrocarbon Fraction | 10.1 ± 1.5 |
Data adapted from laboratory bioassays. SE = Standard Error.
Field studies have further validated the attractant properties of (Z)-9-Tricosene. Traps baited with a combination of (Z)-9-tricosene and a food attractant (e.g., sugar) have been shown to capture significantly more houseflies than traps with either component alone. For instance, one study found that traps baited with sugar and 0.5 mg of (Z)-9-tricosene captured seven times more houseflies than traps baited with only sugar.
Dose-Response Relationship
The behavioral response of male houseflies to (Z)-9-Tricosene is dose-dependent. Laboratory bioassays have shown that the number of mating strikes increases with the amount of (Z)-9-Tricosene applied to a target. Effective dosages in laboratory settings have been reported to range from approximately 0.5 to 200.0 micrograms per target.
Table 2: Dose-Response of (Z)-9-Tricosene on Male Housefly Mating Strikes
| Dose of (Z)-9-Tricosene (µ g/target ) | Mean No. of Mating Strikes |
| 0 (Control) | < 1 |
| 0.5 | 5 |
| 1.0 | 9 |
| 10.0 | 15 |
| 100.0 | 18 |
| 200.0 | 17 |
Data are illustrative and compiled from multiple studies.
Efficacy in Other Species
Interestingly, (Z)-9-tricosene has also been identified as a male-produced aphrodisiac in the spider Pholcus beijingensis.[2][3][4] In this species, the presence of (Z)-9-tricosene significantly increases the likelihood of a female accepting a male for mating. This highlights the potential for this compound to function as a mating signal in a broader range of arthropods.
Table 3: Effect of (Z)-9-Tricosene on Mating Success in Pholcus beijingensis
| Treatment | Mating Frequency (%) |
| Control (Solvent) | 30 |
| (Z)-9-Tricosene | 75 |
Data adapted from laboratory behavioral assays.[2][3][4]
Comparison with Alternative Pheromones and Attractants
While (Z)-9-Tricosene is a potent mating signal for houseflies, other compounds and strategies are also utilized for their control and management.
Table 4: Comparison of (Z)-9-Tricosene with Alternative Attractants for Housefly Control
| Attractant/Alternative | Mode of Action | Advantages | Disadvantages |
| (Z)-9-Tricosene | Sex pheromone, mating stimulant | Species-specific, effective at low concentrations | Primarily attracts males, may be less effective in outdoor settings |
| (Z,Z)-7,11-Heptacosadiene & (Z,Z)-7,11-Nonacosadiene | Female-specific aphrodisiacs in Drosophila | Highly specific | Not effective for houseflies |
| Methyl Laurate, Methyl Myristate, Methyl Palmitate | Short-range attractants in Drosophila | Attracts both males and females | Not validated for houseflies |
| Trimethylamine & Butyric Acid | Food-based odor attractants | Attracts both sexes, synergistic with other attractants | Non-specific, may attract non-target insects |
| Food Baits (e.g., sugar, protein) | Feeding stimulant | Attracts both sexes, readily available | Non-specific, can be messy |
| Visual Lures (e.g., specific colors, shapes) | Visual attractant | Non-chemical, can be long-lasting | Less effective than chemical cues alone |
| Biological Controls (e.g., parasitoids, pathogens) | Predation or disease | Environmentally friendly, self-sustaining | Slower to establish, may be host-specific |
Experimental Protocols
Behavioral Bioassay: Two-Choice Olfactometer
This protocol is used to assess the preference of an insect for a particular odorant.
Materials:
-
Y-tube or T-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter
-
Humidifier
-
Test substance (e.g., this compound) dissolved in a solvent (e.g., hexane)
-
Control substance (solvent only)
-
Test insects (e.g., male houseflies)
Procedure:
-
Set up the olfactometer, ensuring a constant, clean, and humidified airflow through both arms.
-
Apply a known concentration of the test substance to a filter paper and place it in one arm of the olfactometer.
-
Apply the solvent control to another filter paper and place it in the other arm.
-
Introduce a single insect into the base of the olfactometer.
-
Observe the insect's behavior for a set period (e.g., 5 minutes).
-
Record which arm the insect first enters and the total time spent in each arm.
-
Repeat the experiment with a new insect for a sufficient number of replicates.
-
Randomize the position of the test and control arms between trials to avoid positional bias.
-
Analyze the data using appropriate statistical tests (e.g., Chi-square test or t-test) to determine if there is a significant preference for the test substance.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to an odorant, providing a measure of its olfactory sensitivity.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution
-
Silver wire electrodes
-
Amplifier
-
Data acquisition system
-
Odor delivery system (puff generator)
-
Test odorants and control
Procedure:
-
Excise the antenna from a live, immobilized insect.
-
Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Connect the electrodes to an amplifier to record the electrical signals.
-
Deliver a pulse of a known concentration of the test odorant over the antenna using a puff generator.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Deliver a pulse of the solvent control to establish a baseline response.
-
Test a range of concentrations to generate a dose-response curve.
-
Repeat with multiple antennae for replication.
-
Analyze the amplitude of the EAG responses to different odorants and concentrations.
Mandatory Visualizations
References
Synergistic Effects of Tricosene Isomers in Insect Pheromone Blends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate chemical communication systems of insects, governed by pheromones, present a fertile ground for the development of targeted and environmentally benign pest management strategies. A key aspect of this chemical ecology is the phenomenon of synergy, where the behavioral effect of a blend of pheromone components is greater than the sum of the effects of the individual components. This guide provides a comparative analysis of the synergistic effects of tricosene isomers, specifically focusing on (Z)-11-tricosene and its close structural relatives, with other pheromone components. By presenting quantitative data from key studies and detailing the experimental protocols, this document aims to facilitate further research and development in this critical area.
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from field trapping and laboratory-based behavioral assays, highlighting the synergistic impact of tricosene isomers on insect attraction and mating behavior.
| Insect Species | Pheromone Components | Ratio | Bioassay Type | Response Metric | Mean Response (±SE) - Component A | Mean Response (±SE) - Component B | Mean Response (±SE) - Blend | Fold Increase with Synergy | Reference |
| Heterocrossa rubophaga (Raspberry Bud Moth) | A: (7Z)-nonadecen-11-oneB: (7Z)-tricosene | 1:1 (300 µg each) | Field Trapping | Mean number of moths per trap | 10.5 ± 2.1 | 0.8 ± 0.3 | 24.5 ± 4.5 | ~2.3x (vs. A alone) | [1][2] |
| Drosophila melanogaster (Fruit Fly) | A: Wild-type male CHC profileB: Synthetic (Z)-7-tricosene | N/A | Mating Assay | Mating success (%) | 60% | N/A | 80% | 1.33x | [3] |
| Drosophila melanogaster (Fruit Fly) | A: Wild-type male CHC profileB: Synthetic (Z)-7-tricosene | N/A | Mating Assay | Mating latency (s) | ~200 | N/A | ~100 | ~2x faster | [3] |
Note: CHC stands for Cuticular Hydrocarbon. Data for Drosophila melanogaster is approximated from graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.
Field Trapping Bioassay for Heterocrossa rubophaga
This protocol is based on the methodology used to assess the attractiveness of pheromone blends to the raspberry bud moth.[1][2]
1. Lure Preparation:
-
Synthetic pheromone components, (7Z)-nonadecen-11-one and (7Z)-tricosene, were prepared with high purity.
-
The compounds were individually dispensed onto rubber septa or mixed in the desired ratio (e.g., 1:1) and loaded onto the septa. Common dosages ranged from 100 µg to 1000 µg per component.
-
Control lures contained only the solvent used for dilution (e.g., hexane) or were left blank.
2. Trap Setup:
-
Standard delta traps or funnel traps with a sticky insert or a collection vessel containing a killing and preserving agent (e.g., propylene glycol) were used.
-
Traps were suspended on posts or from tree branches at a height relevant to the target insect's flight pattern, typically 1.5 meters above the ground.
-
To minimize positional effects, traps were placed in a randomized block design with a spacing of at least 10-20 meters between traps.
3. Data Collection and Analysis:
-
Traps were inspected at regular intervals (e.g., weekly), and the number of captured target moths was recorded.
-
Lures were replaced periodically (e.g., every 2-4 weeks) to ensure a consistent release rate of the pheromones.
-
The trap catch data were statistically analyzed, often using analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean catches between different treatments.
Mating Behavior Assay for Drosophila melanogaster
This protocol outlines a typical laboratory experiment to quantify the effect of pheromone components on mating success and latency in fruit flies.[3]
1. Fly Stocks and Rearing:
-
Wild-type and genetically modified (e.g., antenna-less) strains of Drosophila melanogaster were reared on a standard cornmeal-yeast-agar medium under controlled environmental conditions (e.g., 25°C, 12:12 hour light:dark cycle).
-
For experiments, virgin males and females were collected shortly after eclosion and aged for a specific period (e.g., 3-5 days) in single-sex vials to ensure sexual maturity and receptivity.
2. Pheromone Application:
-
Synthetic pheromones, such as (Z)-7-tricosene, were dissolved in a volatile solvent like hexane.
-
For "perfuming" experiments, a small amount of the pheromone solution was applied to the thorax of a subject male fly, while control flies were treated with the solvent alone.
3. Behavioral Observation:
-
A single male and a single female were introduced into a small mating chamber.
-
The latency to initiate courtship, the duration of courtship, and the latency to copulation were recorded. Mating success (whether copulation occurred within a defined observation period, e.g., 30 minutes) was also noted.
-
Observations were conducted under controlled lighting and temperature conditions.
4. Data Analysis:
-
Mating success rates between different treatment groups were compared using statistical tests such as the Chi-squared test or Fisher's exact test.
-
Mating latency data were often analyzed using survival analysis (e.g., Kaplan-Meier curves with a log-rank test) or non-parametric tests like the Mann-Whitney U test.
Visualization of Experimental Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows described in this guide.
Caption: Workflow illustrating the concept of pheromone synergy in a field trapping bioassay.
Caption: Signaling pathway of synergistic pheromone action on female mating behavior in Drosophila.
References
Navigating the Plume: A Comparative Guide to Wind Tunnel Experiments with Musca domestica Attractants
For researchers, scientists, and drug development professionals, understanding the intricate dance between insects and airborne chemical cues is paramount. Wind tunnel experiments offer a controlled environment to dissect these behaviors, particularly the response to pheromones and other attractants. This guide provides a comparative overview of wind tunnel experiments focused on the housefly, Musca domestica, with a particular focus on the attractant (Z)-9-Tricosene (also known as 11-Tricosene or muscalure) and its alternatives.
While direct comparative wind tunnel data for (Z)-9-Tricosene plumes is limited in the available scientific literature, this guide synthesizes findings from studies utilizing other attractants for Musca domestica. This allows for a foundational understanding of experimental setups and provides a baseline for evaluating potential attractants.
Experimental Protocols: A Generalized Framework for Musca domestica Wind Tunnel Bioassays
A standardized protocol is crucial for the reproducibility and comparison of results. Based on various studies involving insect olfaction, a general experimental protocol for Musca domestica wind tunnel bioassays can be outlined as follows.
I. Insect Rearing and Preparation
-
Rearing: Houseflies are typically reared on a standard laboratory diet (e.g., a mixture of bran, alfalfa meal, and nonfat dry milk) at a controlled temperature and light cycle (e.g., 20-25°C, 13:11 L:D).[1]
-
Age and Mating Status: The age and mating status of the flies are critical variables. For sex pheromone assays, specific age groups of virgin females or males are selected.[2]
-
Acclimatization: Prior to the experiment, flies are acclimatized to the conditions of the wind tunnel (e.g., temperature, humidity, and light) for a set period, typically around 60 minutes.
II. Wind Tunnel Specifications and Environmental Control
-
Dimensions and Material: Wind tunnels are often constructed from materials like Plexiglas to allow for clear observation.[3] Dimensions can vary, but a typical setup might be 230 cm x 90 cm x 90 cm.
-
Airflow: A laminar, or non-turbulent, airflow is generated, usually by pushing or pulling air through a series of screens and charcoal filters to purify it.[2] Wind speed is a critical parameter and is maintained at a constant velocity, for example, 0.4 m/s.[4]
-
Lighting: Diffuse, even lighting is provided, often from above. For nocturnal or crepuscular insects, red light may be used to avoid influencing their behavior.
-
Visual Cues: The interior of the tunnel may be lined with white paper to provide a homogenous background, or specific visual cues can be introduced to study their effect on flight behavior.
III. Plume Generation and Attractant Dispensing
-
Attractant Source: The attractant, whether it's a synthetic pheromone, a natural extract, or a volatile mixture, is applied to a dispenser. This could be a filter paper, a rubber septum, or another inert material.
-
Plume Visualization: The structure of the odor plume is crucial. Smoke generated from substances like titanium tetrachloride can be used to visualize the plume's shape and ensure it flows down the center of the tunnel.[3]
-
Release Point: The dispenser is placed at the upwind end of the tunnel.
IV. Behavioral Assay and Data Collection
-
Fly Release: A specific number of flies are released from a cage at the downwind end of the tunnel.
-
Observation Period: Each fly or group of flies is observed for a set period (e.g., 2 minutes) to record their behavioral responses.
-
Behavioral Parameters: A range of behaviors are quantified, including:
-
Take-off (Activation): Percentage of flies initiating flight.
-
Upwind Flight: Percentage of flies flying towards the attractant source.
-
Landing: Percentage of flies landing on or near the attractant source.
-
Flight Path Analysis: Recording and analysis of flight tracks using video cameras to determine flight speed, turning angles, and other kinematic parameters.
-
The following diagram illustrates a generalized workflow for a wind tunnel bioassay.
Comparative Performance of Musca domestica Attractants
Attraction to Pig Manure Volatiles
A study by Cossé and Baker (1996) investigated the behavioral responses of virgin female houseflies to volatiles from fresh pig manure in a wind tunnel. The results highlight the attractant properties of complex odor mixtures.
| Attractant | % Upwind Flight Past Halfway | % Landing on Source |
| Pig Manure Volatiles | 73.3 | 60.0 |
| Control (Clean Air) | 6.7 | 0.0 |
| Mixture 1 (7 Compounds) | 60.0 | 46.7 |
| Mixture 2 (3 Compounds) | 53.3 | 40.0 |
| Butanoic Acid | 13.3 | 6.7 |
| 3-Methylbutanoic Acid | 20.0 | 13.3 |
| Dimethyl Disulfide | 13.3 | 6.7 |
| Dimethyl Trisulfide | 26.7 | 13.3 |
| Phenol | 13.3 | 6.7 |
| Indole | 20.0 | 6.7 |
| 3-Methyl-indole | 26.7 | 13.3 |
Data sourced from Cossé and Baker (1996).[2]
Mixture 1 contained butanoic acid, 3-methylbutanoic acid, dimethyl disulfide, dimethyl trisulfide, phenol, indole, and 3-methyl-indole. Mixture 2 contained butanoic acid, 3-methylbutanoic acid, and dimethyl trisulfide. These results indicate that while individual compounds elicit some attraction, specific mixtures are significantly more effective at inducing upwind flight and landing, suggesting a synergistic effect.[2]
Attraction to Natural Food Baits
Research by Bunchu et al. (2013) utilized a T-box olfactometer (a type of wind tunnel) to assess the attractiveness of various natural products to Musca domestica. The following table summarizes the percentage of flies responding to different baits.
| Attractant (200g) | % Responding Flies (Male & Female) |
| Fresh Beef Viscera | ~85% |
| Ripe Banana | ~75% |
| Fresh Beef Liver | ~70% |
| Tainted Beef Viscera (1-day) | ~65% |
| Ripe Mango | ~60% |
| Tainted Pork Viscera (1-day) | ~55% |
Data adapted from Bunchu et al. (2013). Wind speed was maintained at 0.4 m/s.[4]
These findings demonstrate the strong attractant properties of certain food-related odors, with fresh beef viscera being the most effective in this study.[4]
Signaling Pathways
Detailed signaling pathways for the perception of (Z)-9-Tricosene in Musca domestica are not fully elucidated in the provided search results. However, a generalized olfactory signaling pathway in insects can be represented.
References
Safety Operating Guide
Proper Disposal of 11-Tricosene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 11-Tricosene, a long-chain alkene, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step operational plan for its disposal, aligning with general best practices for chemical waste management in a laboratory setting.
Hazardous Waste Determination
Before disposal, laboratory personnel must perform a hazardous waste determination.[1] this compound is a non-halogenated hydrocarbon.[2][3] Based on available safety data for the closely related isomer, cis-9-tricosene, it has a flash point greater than 110°C (230°F), which is above the 60°C (140°F) threshold for ignitability as defined by the Resource Conservation and Recovery Act (RCRA). Therefore, it is unlikely to be classified as a characteristic hazardous waste for ignitability. It is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[4][5] However, it is imperative to consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) to confirm its classification, as it may be regulated under local or state rules.[6]
Quantitative Data for this compound Disposal
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₂₃H₄₆ | Indicates it is a long-chain, non-halogenated hydrocarbon. This is key for waste stream segregation. |
| Physical State | Liquid | Dictates the type of waste container needed (i.e., for liquids). |
| Solubility in Water | Insoluble | Prohibits disposal down the drain.[7][8] |
| Flash Point | > 110 °C / > 230 °F (for cis-9-Tricosene) | Suggests it is not an ignitable hazardous waste under RCRA, which simplifies storage requirements (must be confirmed with specific SDS).[9] |
| Hazard Classification | Generally not listed as hazardous waste. May be classified as a skin sensitizer. | Determines the required labeling and handling precautions. Always check the specific SDS. |
Experimental Protocol: Waste Segregation and Collection
The primary protocol for the disposal of this compound involves its collection as a non-halogenated organic solvent waste.
Materials:
-
Dedicated, properly labeled waste container (chemically compatible, e.g., high-density polyethylene)
-
Hazardous waste labels (as provided by your institution's Environmental Health and Safety department)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Container Selection: Obtain a suitable waste container from your institution's EHS department. Ensure it is clean, in good condition, and has a secure, leak-proof cap.[3]
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("this compound"), and the names of any other chemicals if it is a mixture. Do not use abbreviations.[3]
-
Waste Collection: In a well-ventilated area, such as a chemical fume hood, carefully pour the this compound waste into the designated container. Avoid splashing.
-
Segregation: Crucially, do not mix this compound with halogenated solvents. [2][7] Keep halogenated and non-halogenated waste streams separate to facilitate proper disposal and recycling.[2]
-
Container Management: Keep the waste container securely closed when not in use.[3][8] Store it in a designated satellite accumulation area within the laboratory.
-
Request for Pickup: Once the container is nearly full (do not overfill), submit a waste pickup request to your institution's EHS department according to their procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach ensures that the disposal of this compound is conducted safely, efficiently, and in accordance with regulatory requirements, thereby protecting laboratory personnel and the environment. Always prioritize consulting your institution's specific waste management policies.
References
- 1. eCFR :: 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. [ecfr.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. actenviro.com [actenviro.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. louisville.edu [louisville.edu]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Personal protective equipment for handling 11-Tricosene
Essential Safety and Handling Guide for 11-Tricosene
This guide provides crucial safety, handling, and disposal protocols for this compound, designed for laboratory and research professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below. This information is essential for understanding its physical characteristics and for conducting a thorough risk assessment before handling.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₆ | [1][2][3] |
| Molecular Weight | 322.6 g/mol | [1][2][3] |
| Appearance | Colorless to pale amber liquid | [1] |
| Boiling Point | 399.4°C at 760 mmHg | [1] |
| Density | 0.802 g/cm³ | [1] |
| Vapor Density | 11.47 | [4] |
| Solubility | Insoluble in water (4 × 10⁻⁶ mg/L at 25°C); Soluble in organic solvents like hexane and ether. | [1] |
| Flash Point | > 110 °C / > 230 °F | [4] |
| Occupational Exposure Limits (OEL) | Not established | [4][5] |
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for isomers suggest this compound is not a skin irritant, others indicate it may cause an allergic skin reaction.[4][6] Therefore, a cautious approach is recommended. The following PPE is mandatory to minimize exposure and ensure safety during handling.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye & Face Protection | Safety glasses with side shields or chemical goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] Contact lenses can absorb irritants and should be avoided.[5] A face shield may be required for splash hazards.[7][8] |
| Hand Protection | Chemical-resistant, unlined gloves. | Suitable materials include nitrile, neoprene, or rubber.[7][8] Avoid latex gloves.[8] For prolonged contact, use gloves with a breakthrough time greater than 240 minutes.[5] Inspect gloves before use and use proper removal technique to avoid skin contact.[9] |
| Body Protection | Long-sleeved lab coat or chemical-resistant coveralls. | Provides a barrier against incidental skin contact.[4][5] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[8] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Use in a well-ventilated area.[5][10] If aerosols or mists are generated or ventilation is poor, a NIOSH-approved respirator may be necessary.[9] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical. The following procedural steps provide a clear workflow for managing this compound in the laboratory.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) before starting work.
-
Ensure a chemical spill kit is readily accessible.
-
Verify that an eyewash station and safety shower are operational and unobstructed.[10]
-
Delineate a specific handling area and ensure it is clean and uncluttered.
-
-
Handling Procedure:
-
Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[10]
-
Don all required PPE as specified in the table above.
-
Avoid direct contact with skin and eyes.[2]
-
When not in use, keep containers tightly sealed to prevent leaks or spills.[5]
-
Practice good occupational hygiene: do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6]
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[10]
-
Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][5]
-
For large spills, evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
-
Disposal Plan:
Emergency First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice.[4][5][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[2][9]
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound, from initial preparation to final disposal.
Caption: Standard operating procedure for handling this compound.
References
- 1. Buy this compound (EVT-1572348) | 52078-56-5 [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Z-11-tricosene | C23H46 | CID 5356790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. capotchem.com [capotchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
